1-butyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPJPCHSXGNEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200082 | |
| Record name | n-Butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52096-24-9 | |
| Record name | n-Butylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052096249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-butyl-1H-pyrazole (CAS: 52096-24-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-butyl-1H-pyrazole, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores a hypothesized mechanism of action based on the known biological activities of structurally related pyrazole derivatives.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a slight aromatic odor.[1] It is stable under normal laboratory conditions.[1] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 52096-24-9 | [2] |
| Molecular Formula | C₇H₁₂N₂ | [1][2] |
| Molecular Weight | 124.18 g/mol | [1][2] |
| Boiling Point | 184.2 °C at 760 mmHg | [1] |
| Density | 0.94 g/cm³ | [1] |
| Refractive Index | 1.508 | [1] |
| Flash Point | 65.2 °C | [1] |
| Vapor Pressure | 1.02 mmHg at 25°C | [1] |
Experimental Protocols
The synthesis of this compound is typically achieved through the N-alkylation of pyrazole with a suitable butylating agent, such as 1-bromobutane. The following protocol is a detailed methodology for this synthesis.
2.1. Synthesis of this compound
This protocol describes the N-alkylation of pyrazole using 1-bromobutane in the presence of a base.
Materials:
-
Pyrazole
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Add 1-bromobutane (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
2.2. Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Logical workflow for the synthesis of this compound.
Hypothesized Signaling Pathway Involvement
While specific biological data for this compound is limited, the pyrazole scaffold is a well-established pharmacophore in numerous clinically approved drugs and investigational compounds.[3][4] Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation.[5][6][7][8][9][10]
Based on the activity of structurally related N-alkylated pyrazoles, it is hypothesized that this compound could potentially modulate the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2][11]
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by a pyrazole-containing compound.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Disclaimer: The information provided in this technical guide is for research and informational purposes only. All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The biological activities and signaling pathway interactions described are based on existing literature for related compounds and should be considered hypothesized for this compound until confirmed by dedicated experimental studies.
References
- 1. researchgate.net [researchgate.net]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Butyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Butyl-1H-pyrazole is a substituted aromatic heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its distinct physical and chemical properties, largely dictated by the N-butyl substituent on the pyrazole ring, influence its reactivity, solubility, and handling. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and its role as a synthetic intermediate.
Physical Properties
This compound is a colorless to pale yellow liquid with a slight aromatic odor.[1] It is stable under normal laboratory conditions.[1] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂ | [1] |
| Molecular Weight | 124.18 g/mol | [1] |
| Boiling Point | 184.2 °C at 760 mmHg | [1] |
| Density | 0.94 g/cm³ | [1] |
| Refractive Index | 1.508 | [1] |
| Flash Point | 65.2 °C | [1] |
| Vapor Pressure | 1.02 mmHg at 25°C | [1] |
| pKa (Predicted) | 2.27 ± 0.10 | [1] |
Chemical Properties
The chemical behavior of this compound is characterized by the aromatic pyrazole ring and the attached butyl group. The pyrazole ring contains two nitrogen atoms, one of which is a pyrrole-type nitrogen (at position 1, bonded to the butyl group) and the other is a pyridine-type nitrogen (at position 2), which is more susceptible to electrophilic attack. The N-H proton of the parent pyrazole is acidic, allowing for deprotonation and subsequent alkylation to form N-substituted pyrazoles like this compound.
Stability: this compound is stable and non-reactive under normal conditions.[1]
Reactivity: The primary route to synthesizing this compound is through the N-alkylation of pyrazole. This reaction involves the deprotonation of the pyrazole N-H followed by a nucleophilic substitution reaction with a butyl halide, typically 1-bromobutane. The regioselectivity of this reaction is a key consideration, as alkylation can potentially occur at either of the two nitrogen atoms in unsymmetrically substituted pyrazoles. However, for the synthesis of this compound from unsubstituted pyrazole, this is not a concern.
Experimental Protocols
Synthesis of this compound via N-Alkylation
This protocol is a general method for the N-alkylation of pyrazole using 1-bromobutane.
Materials:
-
Pyrazole
-
1-Bromobutane
-
Potassium hydroxide (KOH) or other suitable base (e.g., NaH, K₂CO₃)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., acetonitrile, DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 equivalent) and the chosen solvent (e.g., DMF).
-
Deprotonation: Add a suitable base, such as potassium hydroxide (1.2 equivalents), to the stirred solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazolide anion.
-
Alkylation: Slowly add 1-bromobutane (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to a desired temperature (e.g., 80°C) and allow it to stir for several hours (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[2]
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl group protons (triplets and multiplets) and the protons on the pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the four carbons of the butyl group and the three carbons of the pyrazole ring.
Mass Spectrometry (MS):
-
Mass spectrometry can be used to determine the molecular weight of the compound, which should correspond to that of this compound (124.18 g/mol ).
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chain and the aromatic ring.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Role of this compound as a synthetic building block.
Applications in Research and Drug Development
This compound is primarily used in organic synthesis as an intermediate for the preparation of more complex molecules.[1] The pyrazole nucleus is a common scaffold in many biologically active compounds. N-substituted pyrazoles, including this compound, are precursors to a variety of therapeutic agents, such as kinase inhibitors. For instance, N-substituted aminopyrazole derivatives are core components of potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors, which are targets for neurodegenerative diseases.[2] The butyl group can influence the lipophilicity and steric profile of the final molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties.
Safety Information
Conclusion
This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achieved through the N-alkylation of pyrazole, a fundamental reaction in heterocyclic chemistry. The ability to introduce a butyl group onto the pyrazole ring provides a means to modulate the properties of resulting larger molecules, making it a valuable tool for researchers in medicinal chemistry and materials science. A thorough understanding of its properties and synthetic routes is essential for its effective application in the development of novel compounds.
References
An In-depth Technical Guide on 1-butyl-1H-pyrazole: Molecular Structure and Weight
This guide provides a detailed overview of the molecular structure and weight of 1-butyl-1H-pyrazole, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development.
Molecular Properties
This compound is a derivative of pyrazole, an aromatic five-membered ring with two adjacent nitrogen atoms. The "1-butyl" designation indicates that a butyl group is attached to one of the nitrogen atoms of the pyrazole ring.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | [1][2] |
| Molecular Weight | 124.18 g/mol | [1][2] |
To further elaborate on the molecular weight, it is the sum of the atomic weights of its constituent atoms. Based on the standard atomic weights of carbon, hydrogen, and nitrogen, the molecular weight is calculated as follows:
-
Total Molecular Weight: 124.187 u
Molecular Structure Visualization
The two-dimensional structure of this compound is depicted below, illustrating the arrangement of atoms and the bonding within the molecule.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound can be found in various chemical literature and databases. A general synthetic approach involves the N-alkylation of pyrazole with a butyl halide, such as 1-bromobutane, in the presence of a base.
General N-alkylation of Pyrazole:
-
Reactants: Pyrazole, a suitable butyl halide (e.g., 1-bromobutane), and a base (e.g., sodium hydride, potassium carbonate).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Procedure: a. Pyrazole is dissolved in the chosen solvent. b. The base is added to the solution to deprotonate the pyrazole, forming the pyrazolide anion. c. The butyl halide is then added to the reaction mixture. d. The reaction is typically stirred at room temperature or heated to facilitate the substitution reaction.
-
Work-up and Purification: a. After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. b. The organic layer is washed, dried, and the solvent is removed under reduced pressure. c. The crude product is then purified using techniques such as distillation or column chromatography to yield pure this compound.
Characterization of the final product is commonly performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C7H12N2 | CID 142906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 6. quora.com [quora.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Nitrogen - Wikipedia [en.wikipedia.org]
- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
An In-depth Technical Guide to the Physicochemical Properties of 1-butyl-1H-pyrazole
This technical guide provides a comprehensive overview of the boiling point and density of 1-butyl-1H-pyrazole, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines general experimental methodologies, and presents logical workflows for property determination.
Physicochemical Data of this compound
This compound is a derivative of pyrazole, appearing as a colorless to pale yellow liquid.[1] The key quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Units | Conditions | Reference |
| Boiling Point | 184.2 | °C | at 760 mmHg | [1] |
| Density | 0.94 | g/cm³ | Not Specified | [1] |
| Molecular Formula | C₇H₁₂N₂ | - | - | [1][2] |
| Molecular Weight | 124.18 | g/mol | - | [2] |
| Flash Point | 65.2 | °C | - | [1] |
| Refractive Index | 1.508 | - | - | [1] |
| Vapor Pressure | 1.02 | mmHg | at 25°C | [1] |
Experimental Protocols
While specific experimental protocols for determining the boiling point and density of this compound are not detailed in the provided literature, standard laboratory procedures are applicable. The following sections describe generalized methodologies for these measurements.
2.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small sample of liquid is the capillary tube method.
Principle: A small amount of the liquid is heated in a test tube along with an inverted, sealed capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. Upon cooling, the liquid is drawn into the capillary tube when the external pressure equals the vapor pressure of the liquid. The temperature at which the liquid enters the capillary tube is the boiling point.
Apparatus:
-
Thiele tube or melting point apparatus
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Sample of this compound
Procedure:
-
A few drops of this compound are placed in the small test tube.
-
The sealed capillary tube is placed, open end down, into the test tube.
-
The test tube is attached to a thermometer and placed in a Thiele tube filled with heating oil.
-
The Thiele tube is heated gently and evenly.
-
As the temperature approaches the expected boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.
2.2. Determination of Density
The density of a substance is its mass per unit volume. For a liquid like this compound, density can be accurately determined using a pycnometer or a specific gravity bottle.
Principle: The density is calculated by measuring the mass of a known volume of the liquid. A pycnometer is a flask with a specific, accurately known volume.
Apparatus:
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance
-
Thermometer
-
Water bath
-
Sample of this compound
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium.
-
The volume of the pycnometer is calibrated by noting the mass of the water and using the known density of water at that temperature.
-
The pycnometer is then emptied, dried thoroughly, and filled with this compound.
-
The filled pycnometer is brought to the same temperature in the water bath.
-
The pycnometer filled with the sample is weighed.
-
The mass of the this compound is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Visualizations
The following diagrams illustrate the relationship between the chemical compound and its properties, and a generalized workflow for boiling point determination.
Caption: Logical relationship between this compound and its physical properties.
Caption: Generalized workflow for boiling point determination by the capillary tube method.
References
Navigating the Solubility Landscape of 1-Butyl-1H-pyrazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Butyl-1H-pyrazole, a substituted pyrazole derivative, holds significant interest within pharmaceutical and agrochemical research due to the versatile biological activities associated with the pyrazole scaffold. A fundamental understanding of its physicochemical properties, particularly its solubility in organic solvents, is paramount for its effective application in synthesis, purification, formulation, and various screening assays. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addresses the current lack of specific quantitative data in public domains, and furnishes a detailed experimental protocol for its determination.
Introduction
The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The N-butyl substitution on the pyrazole ring, as seen in this compound, modulates its lipophilicity and other physicochemical parameters, which in turn influences its solubility and biological interactions.
Despite its importance, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of quantitative solubility data for this compound in common organic solvents. Chemical property databases frequently list its solubility as "N/A"[1]. This guide aims to bridge this knowledge gap by providing a theoretical framework for predicting its solubility, a detailed experimental procedure for its quantitative measurement, and a visual representation of the experimental workflow.
Predicted Solubility Profile of this compound
Based on the principle of "like dissolves like," the molecular structure of this compound (Figure 1) suggests a favorable solubility profile in a range of organic solvents.
Figure 1. Chemical Structure of this compound
The molecule possesses a polar pyrazole ring containing two nitrogen atoms capable of acting as hydrogen bond acceptors. This feature suggests potential solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like ethanol and methanol. The presence of the non-polar n-butyl group, however, introduces significant non-polar character to the molecule. This butyl chain is expected to enhance its solubility in non-polar or weakly polar solvents like toluene and hexane compared to its parent compound, pyrazole.
Qualitative data for the parent 1H-pyrazole indicates it is more soluble in organic solvents such as ethanol, methanol, and acetone than in water[2]. It is reasonable to extrapolate that this compound will exhibit good to excellent solubility in a broad spectrum of common organic solvents, from moderately polar to non-polar.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or publicly accessible chemical databases. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method of Analysis | Reference |
| Methanol | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis/GC | |
| Ethanol | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis/GC | |
| Acetone | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis/GC | |
| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis/GC | |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis/GC | |
| Dichloromethane | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis/GC | |
| Toluene | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis/GC | |
| Hexane | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis/GC |
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound, a liquid at room temperature, in various organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.0001 g)
-
Vials with screw caps and PTFE septa
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (±0.1 °C)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of a separate liquid phase of the solute is necessary to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary experiments should be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.
-
Carefully withdraw an aliquot of the clear, saturated supernatant (the solvent phase) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets of the solute.
-
-
Quantification:
-
Accurately weigh the collected filtrate.
-
Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration of this compound within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 grams of solvent ( g/100 g solvent) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for solubility determination of this compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains to be experimentally determined and published, its molecular structure suggests a high degree of solubility in a wide range of common organic solvents. For researchers and drug development professionals, the provided detailed experimental protocol offers a robust framework for generating this critical data. The systematic determination of its solubility profile will undoubtedly facilitate its broader application in the development of new pharmaceuticals and agrochemicals.
References
Spectroscopic Data and Analysis of 1-butyl-1H-pyrazole: A Technical Guide
This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-butyl-1H-pyrazole, tailored for researchers, scientists, and professionals in drug development. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols, and a logical workflow for spectral analysis.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally related N-substituted pyrazole compounds. The exact chemical shifts can vary based on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 | d | ~1.5 |
| H-5 | ~7.4 | d | ~2.0 |
| H-4 | ~6.2 | t | ~2.0 |
| N-CH ₂-(CH₂)₂-CH₃ | ~4.1 | t | ~7.0 |
| N-CH₂-CH ₂-CH₂-CH₃ | ~1.8 | sextet | ~7.5 |
| N-(CH₂)₂-CH ₂-CH₃ | ~1.3 | sextet | ~7.5 |
| N-(CH₂)₃-CH ₃ | ~0.9 | t | ~7.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | ~138 |
| C-5 | ~129 |
| C-4 | ~105 |
| N -CH₂-(CH₂)₂-CH₃ | ~50 |
| N-CH₂-C H₂-CH₂-CH₃ | ~32 |
| N-(CH₂)₂-C H₂-CH₃ | ~20 |
| N-(CH₂)₃-C H₃ | ~13 |
Experimental Protocols
The following section details a standard protocol for the acquisition of NMR spectra for compounds like this compound.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for similar compounds. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on the solubility of the compound and the desired chemical shift resolution.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Sample Tube: Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for all carbon signals.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard (TMS).
Workflow for NMR Data Analysis
The following diagram illustrates a logical workflow for the analysis and interpretation of NMR data for the structural elucidation of a molecule like this compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Butyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-butyl-1H-pyrazole. The document details the predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and a visual representation of the molecule's structure and proton relationships to aid in interpretation.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicity, integration values, and coupling constants (J) for the protons of this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | ~7.5 | Doublet (d) | 1H | J₃,₄ ≈ 2.0 |
| H-5 | ~7.4 | Doublet (d) | 1H | J₅,₄ ≈ 2.5 |
| H-4 | ~6.2 | Triplet (t) | 1H | J₄,₃ ≈ 2.0, J₄,₅ ≈ 2.5 |
| H-1' (α-CH₂) | ~4.1 | Triplet (t) | 2H | J₁',₂' ≈ 7.3 |
| H-2' (β-CH₂) | ~1.8 | Sextet | 2H | J₂',₁' ≈ 7.3, J₂',₃' ≈ 7.4 |
| H-3' (γ-CH₂) | ~1.3 | Sextet | 2H | J₃',₂' ≈ 7.4, J₃',₄' ≈ 7.5 |
| H-4' (δ-CH₃) | ~0.9 | Triplet (t) | 3H | J₄',₃' ≈ 7.5 |
Experimental Protocol
This section outlines a standard procedure for obtaining a ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.
-
Transfer the solution to a standard 5 mm NMR tube.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: 90°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be adjusted based on sample concentration)
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
-
-
Acquire the Free Induction Decay (FID) data.
2.3. Data Processing
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants.
Visualization of Molecular Structure and Proton Relationships
The following diagrams illustrate the molecular structure of this compound and the coupling relationships between its protons.
Caption: Molecular structure of this compound.
Caption: Proton coupling relationships in this compound.
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Butyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-butyl-1H-pyrazole. Due to a lack of directly reported experimental data for this specific compound in the reviewed literature, this document presents a comprehensive estimation based on established trends from closely related analogs. This guide also outlines a standard experimental protocol for the acquisition of ¹³C NMR spectra for pyrazole derivatives, ensuring researchers can accurately characterize this and similar molecules.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile nature of the pyrazole core. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. Specifically, ¹³C NMR provides crucial information about the carbon framework. Understanding the expected chemical shifts is vital for the unambiguous identification and characterization of this compound.
Estimated ¹³C NMR Chemical Shifts
While no direct experimental ¹³C NMR data for this compound has been found in the scientific literature, a reliable estimation of the chemical shifts can be derived from the analysis of unsubstituted pyrazole and various N-alkylated pyrazole derivatives. The chemical shifts for the pyrazole ring carbons (C3, C4, and C5) are influenced by the nitrogen atoms and the N1-substituent. The butyl chain carbons will exhibit shifts consistent with a typical n-alkyl group attached to a nitrogen atom.
The following table summarizes the estimated ¹³C NMR chemical shifts for this compound, with assignments based on data from analogous compounds.
| Carbon Atom | Assignment | Estimated Chemical Shift (δ, ppm) |
| C3 | Pyrazole Ring | 138 - 142 |
| C4 | Pyrazole Ring | 105 - 109 |
| C5 | Pyrazole Ring | 128 - 132 |
| C1' | Butyl Chain (CH₂) | 49 - 53 |
| C2' | Butyl Chain (CH₂) | 32 - 36 |
| C3' | Butyl Chain (CH₂) | 19 - 23 |
| C4' | Butyl Chain (CH₃) | 13 - 16 |
These estimations are based on typical values for N-alkylpyrazoles and may vary depending on the solvent and other experimental conditions.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for pyrazole derivatives. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on the sample's solubility and the desired experimental outcome.
-
Concentration: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range for all carbon atoms.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration if required.
-
Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, 128 to 1024 scans are sufficient to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the solvent peak.
-
Visualization of this compound Structure
The following diagram illustrates the structure of this compound with the carbon atoms numbered for reference in the ¹³C NMR data table.
Caption: Structure of this compound with carbon numbering.
An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 1-butyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 1-butyl-1H-pyrazole using infrared (IR) spectroscopy and mass spectrometry (MS). It offers insights into the structural characterization of this N-alkylated heterocyclic compound, which is of interest in medicinal chemistry and materials science. This document outlines the expected spectral data, detailed experimental protocols for obtaining such data, and a visualization of the analytical workflow and fragmentation pathways.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its pyrazole ring and the attached butyl group.
Predicted Infrared Absorption Data
Based on the analysis of related pyrazole compounds, the following table summarizes the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3150 - 3100 | Weak-Medium | =C-H stretching (pyrazole ring) |
| 2960 - 2870 | Strong | C-H stretching (butyl group) |
| 1550 - 1500 | Medium | C=N stretching (pyrazole ring) |
| 1470 - 1430 | Medium | C=C stretching (pyrazole ring) and CH₂ bending |
| 1400 - 1300 | Medium | In-plane C-H bending (pyrazole ring) |
| 1290 - 1250 | Medium | C-N stretching |
| 1050 - 1000 | Weak-Medium | Ring breathing (pyrazole ring) |
| 950 - 750 | Strong | Out-of-plane C-H bending (pyrazole ring) |
Experimental Protocol for Fourier Transform Infrared (FTIR) Spectroscopy
This protocol describes the acquisition of an IR spectrum for this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
If the sample is a solid, place a small amount of the powder onto the crystal and apply pressure using the instrument's clamp to ensure good contact.
Data Acquisition:
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Process the resulting spectrum by performing a background subtraction and, if necessary, an ATR correction.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. Electron Ionization (EI) is a common technique that causes fragmentation of the molecule, yielding a characteristic pattern.
Predicted Mass Spectrometry Data
The mass spectrum of this compound (molar mass: 124.18 g/mol ) is expected to show a molecular ion peak (M⁺) and several fragment ions. The fragmentation of N-alkylpyrazoles is well-documented and typically involves cleavages of the alkyl chain and fragmentation of the pyrazole ring.[1][2]
| m/z | Proposed Fragment Ion | Formula | Notes |
| 124 | [C₇H₁₂N₂]⁺ | Molecular Ion (M⁺) | The parent ion. |
| 81 | [C₄H₅N₂]⁺ | [M - C₃H₇]⁺ | Loss of a propyl radical via cleavage of the butyl chain. |
| 68 | [C₃H₄N₂]⁺ | [M - C₄H₈]⁺ | Loss of butene via McLafferty-type rearrangement. |
| 67 | [C₃H₃N₂]⁺ | [C₃H₄N₂ - H]⁺ | Loss of a hydrogen atom from the pyrazole ring fragment. |
| 54 | [C₃H₄N]⁺ | [C₄H₅N₂ - HCN]⁺ | Loss of hydrogen cyanide from the [M - C₃H₇]⁺ fragment. |
| 41 | [C₃H₅]⁺ | [C₄H₈ - H - N₂]⁺ | Loss of nitrogen and a hydrogen from the butene fragment. |
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of this compound using a standard GC-MS system with an electron ionization source.[3][4][5]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary GC column suitable for the analysis of polar heterocyclic compounds (e.g., a DB-5ms or equivalent).
-
Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 350.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mass spectral fragmentation of this compound.
General Analytical Workflow
Caption: General workflow for IR and MS analysis.
Proposed Mass Spectral Fragmentation of this compound
Caption: Proposed fragmentation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BiblioBoard [openresearchlibrary.org]
- 3. memphis.edu [memphis.edu]
- 4. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 5. Experimental Design [web.mit.edu]
Theoretical and Computational Deep Dive into 1-Butyl-1H-Pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of 1-butyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines detailed experimental and computational protocols, and visualizes essential molecular and logical relationships to facilitate further research and development.
Core Molecular Properties and Computational Summary
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of pyrazole derivatives. For this compound, computational models provide insights into its geometry, conformational landscape, and spectroscopic characteristics.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Method/Source |
| Molecular Formula | C₇H₁₂N₂ | - |
| Molecular Weight | 124.18 g/mol | - |
| Optimized Total Energy | Data not available | DFT (e.g., B3LYP/6-311+G) |
| Dipole Moment | Data not available | DFT (e.g., B3LYP/6-311+G) |
| HOMO Energy | Data not available | DFT (e.g., B3LYP/6-311+G) |
| LUMO Energy | Data not available | DFT (e.g., B3LYP/6-311+G) |
| HOMO-LUMO Gap | Data not available | DFT (e.g., B3LYP/6-311+G**) |
Conformational Analysis
The conformational flexibility of the butyl group is a key determinant of the molecule's interaction with biological targets and its physical properties. High-level ab initio calculations on structurally similar molecules, such as 1-butyl-3-methylimidazolium, provide insights into the likely stable conformations of the butyl chain in this compound. The primary conformers are typically designated as trans-trans (TT), gauche-trans (GT), and gauche'-trans (G'T) with respect to the C-N and C-C bonds of the butyl group.
Table 2: Calculated Conformational Energies of a Butyl Group Attached to a Heterocycle (Reference Data)
| Conformer | Relative Energy (kcal/mol) | Computational Method |
| TT | 0.0 | CCSD(T)/cc-pVTZ |
| GT | -0.02 | CCSD(T)/cc-pVTZ |
| G'T | -0.50 | CCSD(T)/cc-pVTZ |
Data from a study on 1-butyl-3-methylimidazolium cation and is indicative of the expected energy differences for this compound.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of this compound. While a complete experimental dataset for the isolated compound is not available in the reviewed literature, data from various pyrazole derivatives allow for the prediction of characteristic spectral features.
Table 3: Characteristic Spectroscopic Data for Pyrazole Derivatives
| Technique | Region/Chemical Shift | Assignment | Reference |
| ¹H NMR | ~7.5 ppm (d) | Pyrazole H-3, H-5 | [2] |
| ~6.2 ppm (t) | Pyrazole H-4 | [2] | |
| ~4.1 ppm (t) | N-CH₂ (butyl) | [3] | |
| ~1.8 ppm (m) | N-CH₂-CH₂ (butyl) | [3] | |
| ~1.3 ppm (m) | N-(CH₂)₂-CH₂ (butyl) | [3] | |
| ~0.9 ppm (t) | CH₃ (butyl) | [3] | |
| ¹³C NMR | ~139 ppm | Pyrazole C-3 | [2] |
| ~105 ppm | Pyrazole C-4 | [2] | |
| ~129 ppm | Pyrazole C-5 | [2] | |
| ~50 ppm | N-CH₂ (butyl) | [2] | |
| ~33 ppm | N-CH₂-CH₂ (butyl) | [2] | |
| ~20 ppm | N-(CH₂)₂-CH₂ (butyl) | [2] | |
| ~13 ppm | CH₃ (butyl) | [2] | |
| FT-IR (cm⁻¹) | 3100-3000 | C-H stretching (aromatic) | [1] |
| 2960-2850 | C-H stretching (aliphatic) | [4] | |
| 1600-1450 | C=N, C=C stretching (ring) | [4] | |
| UV-Vis | ~210 nm | π → π* transition | [5][6] |
Note: The presented data is a compilation from various pyrazole derivatives and serves as a predictive guide for this compound.
Experimental and Computational Protocols
Synthesis of this compound
A general and efficient method for the synthesis of N-alkylated pyrazoles involves the reaction of pyrazole with an appropriate alkyl halide in the presence of a base.
Protocol: N-Alkylation of Pyrazole [7]
-
Reaction Setup: In a round-bottom flask, dissolve pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Base Addition: Add a base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq), to the solution and stir for a short period at room temperature.
-
Alkyl Halide Addition: Add 1-bromobutane or 1-iodobutane (1.0-1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature ranging from room temperature to 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Computational Methodology: DFT Calculations
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules.
Protocol: Geometry Optimization and Frequency Calculation [8][9]
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Employ the B3LYP hybrid functional, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[8]
-
Basis Set: Use a Pople-style basis set, such as 6-311+G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution.[1]
-
Calculation Type: Perform a geometry optimization (Opt) to find the lowest energy conformation of the molecule. Follow this with a frequency calculation (Freq) at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.
-
Solvation Model: To simulate the effects of a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.
Logical Workflow and Signaling Pathway Visualization
While specific signaling pathways involving this compound are not yet well-defined in the literature, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[10] These activities often stem from the inhibition of specific enzymes or the modulation of signaling cascades. The following diagrams illustrate a general workflow for the computational investigation of such compounds and a hypothetical signaling pathway that could be targeted by a pyrazole-based drug candidate.
Caption: A general workflow for the computational design and evaluation of pyrazole-based drug candidates.
Caption: A hypothetical signaling pathway (MAPK/ERK) that could be targeted by a this compound derivative.
References
- 1. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 1H-Pyrazole [webbook.nist.gov]
- 6. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Workhorse: A Technical Guide to the Reactivity and Stability of the 1-Butyl-1H-Pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
The 1-butyl-1H-pyrazole moiety is a foundational structural element in a diverse array of biologically active compounds, from pharmaceuticals to agrochemicals. Its unassuming five-membered heterocyclic core, adorned with a butyl group at the N1 position, belies a rich and nuanced chemical character. Understanding the inherent reactivity and stability of this ring system is paramount for the rational design of novel therapeutics, the optimization of synthetic routes, and the prediction of metabolic fate. This in-depth technical guide provides a comprehensive overview of the chemical properties of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in laboratory practice.
Core Chemical and Physical Properties
The this compound molecule is a colorless to pale yellow liquid under standard conditions, possessing a slight aromatic odor. Its stability is attributed to the aromaticity of the pyrazole ring, which satisfies Hückel's rule with 6 π-electrons delocalized across the five-membered ring. The introduction of the N-butyl group does not disrupt this aromatic character but does influence the molecule's physical properties and, to some extent, its reactivity.
| Property | Value |
| Molecular Formula | C₇H₁₂N₂ |
| Molecular Weight | 124.18 g/mol |
| Boiling Point | 184.2 °C at 760 mmHg |
| Density | 0.94 g/cm³ |
| Flash Point | 65.2 °C |
| pKa (Predicted) | 2.27 ± 0.10 |
| Appearance | Colorless to pale yellow liquid |
| Storage | Sealed in dry, Room Temperature |
Table 1: Physical and Chemical Properties of this compound. [1]
Reactivity of the this compound Ring
The reactivity of the this compound ring is dictated by the electron distribution within the aromatic system. The two nitrogen atoms exert a significant influence on the electron density of the carbon atoms. The N2 nitrogen, being pyridine-like, is basic and can be protonated. The N1 nitrogen, to which the butyl group is attached, is pyrrole-like and its lone pair is involved in the aromatic system.
Electrophilic Substitution
Electrophilic substitution is a key reaction for the functionalization of the pyrazole ring. Due to the electron-withdrawing nature of the two nitrogen atoms, the C3 and C5 positions are electron-deficient. Consequently, electrophilic attack preferentially occurs at the C4 position, which is the most electron-rich carbon atom.[2][3]
Common electrophilic substitution reactions include:
-
Nitration: Introduction of a nitro group (-NO₂) at the C4 position.
-
Halogenation: Introduction of a halogen (e.g., Br, Cl, I) at the C4 position.
-
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) at the C4 position.
-
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) at the C4 position.
N-Alkylation and N-Arylation
The N1 position of the pyrazole ring is already occupied by the butyl group. Therefore, further alkylation or arylation at a nitrogen atom is not a typical reaction for this molecule under standard conditions.
Reactions at the Butyl Group
The butyl group itself can undergo reactions typical of alkanes, such as free-radical halogenation, although these reactions are generally less specific and require harsh conditions that might also affect the pyrazole ring.
Oxidation and Reduction
The pyrazole ring is generally resistant to oxidation and reduction due to its aromatic stability.[2][3] However, the butyl side chain can be oxidized to the corresponding carboxylic acid under strong oxidizing conditions.[5] Catalytic hydrogenation can reduce the pyrazole ring, first to pyrazoline and then to pyrazolidine, although this typically requires forcing conditions.[6]
Stability of the this compound Ring
The stability of this compound is a key feature that contributes to its utility in various applications, particularly in drug development where metabolic stability is a critical parameter.
Thermal and Photostability
This compound is described as being stable under normal conditions.[1] Pyrazole derivatives, in general, exhibit good thermostability.[7] While specific quantitative data on the thermal decomposition of this compound are scarce, its relatively high boiling point suggests it can withstand elevated temperatures to some extent. Photostability is also a characteristic of many pyrazole compounds, which is beneficial for applications where exposure to light is a factor.[7] However, prolonged exposure to UV radiation can lead to photodegradation.[8]
Chemical Stability
The pyrazole ring is stable to a wide range of chemical conditions. It is resistant to many common oxidizing and reducing agents.[2][3] It is also relatively stable to acidic and basic conditions, although strong bases can induce ring-opening reactions.[2][3][6]
Metabolic Stability
In the context of drug development, metabolic stability is of utmost importance. The pyrazole nucleus is often incorporated into drug candidates to enhance their metabolic stability.[9] The primary site of metabolism for many xenobiotics is the liver, where cytochrome P450 (CYP) enzymes play a crucial role.[10] The pyrazole ring itself can be a substrate for CYP enzymes, often leading to hydroxylation.[11] For this compound, metabolism could potentially occur on both the pyrazole ring (e.g., C4-hydroxylation) and the butyl side chain (e.g., ω- or (ω-1)-hydroxylation).
Assessing the metabolic stability of compounds like this compound is typically performed using in vitro assays with liver microsomes or S9 fractions, which contain the necessary metabolic enzymes.[12][13][14]
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and reactivity of the this compound ring.
Synthesis of this compound via N-Alkylation
This protocol describes the synthesis of this compound by the N-alkylation of pyrazole with 1-bromobutane.
Materials:
-
Pyrazole
-
1-Bromobutane
-
Potassium hydroxide (KOH)
-
[BMIM][BF₄] (1-Butyl-3-methylimidazolium tetrafluoroborate) or another suitable ionic liquid/solvent like DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrazole (1.0 eq) and potassium hydroxide (1.2 eq) in the chosen solvent (e.g., [BMIM][BF₄] or DMF).
-
To this stirred solution, add 1-bromobutane (1.2 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Maintain the temperature and stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
If an ionic liquid was used, extract the product with diethyl ether. If DMF was used, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Electrophilic Halogenation (Bromination) at the C4-Position
This protocol details the bromination of this compound at the C4 position using N-Bromosuccinimide (NBS).
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Sodium thiosulfate solution
-
Dichloromethane or ethyl acetate for extraction
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in CCl₄ or water in a round-bottom flask equipped with a magnetic stir bar.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Continue stirring at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 4-bromo-1-butyl-1H-pyrazole.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
In Vitro Metabolic Stability Assay using Liver S9 Fraction
This protocol provides a general procedure for assessing the metabolic stability of this compound.
Materials:
-
This compound (test compound)
-
Liver S9 fraction (from human, rat, or mouse)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Incubator or water bath at 37 °C
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver S9 fraction in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the S9 fraction mixture.
-
Incubate the reaction mixture at 37 °C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold solution of acetonitrile.
-
Include a negative control incubation without the NADPH regenerating system.
-
After the final time point, centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.
Visualizations of Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate key workflows relevant to the study of this compound.
Conclusion
The this compound ring system represents a stable and versatile scaffold that is of significant interest to the scientific community, particularly in the realm of drug discovery. Its predictable reactivity, centered on electrophilic substitution at the C4 position, allows for straightforward functionalization to explore structure-activity relationships. Furthermore, its inherent stability to metabolic degradation makes it an attractive component in the design of new therapeutic agents. The experimental protocols and workflows provided herein offer a practical guide for the synthesis, modification, and evaluation of this important heterocyclic core. Further quantitative studies on the specific reaction kinetics and degradation pathways of this compound will undoubtedly continue to refine our understanding and expand its application in the development of novel chemical entities.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. optibrium.com [optibrium.com]
- 11. The kinetics and mechanism of the electrophilic substitution of hetero-aromatic compounds. Part XLI. Nitration of 3-hydroxy-1-phenyl-pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. mttlab.eu [mttlab.eu]
- 13. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Electrophilic Substitution on the 1-Butyl-1H-pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices of electrophilic substitution reactions on the 1-butyl-1H-pyrazole ring. Pyrazole and its derivatives are pivotal scaffolds in medicinal chemistry and drug development, and understanding their functionalization is crucial for the synthesis of novel therapeutic agents. This document details the regioselectivity of common electrophilic substitution reactions, provides exemplary experimental protocols, and presents quantitative data to facilitate reproducible research.
Core Principles of Electrophilic Substitution on Pyrazole
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement influences the electron density distribution within the ring, making it susceptible to electrophilic attack. The N1-nitrogen, bearing the butyl substituent, is pyrrole-like, while the N2-nitrogen is pyridine-like. Theoretical and experimental studies have consistently shown that electrophilic substitution on the 1-substituted pyrazole ring occurs preferentially at the C-4 position. This regioselectivity is attributed to the electronic effects of the nitrogen atoms, which direct the incoming electrophile to this position.
The general mechanism for electrophilic aromatic substitution on the this compound ring proceeds via the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The attack at the C-4 position leads to a more stable intermediate compared to attack at the C-3 or C-5 positions.
Figure 1: General mechanism of electrophilic substitution at the C-4 position of the this compound ring.
Common Electrophilic Substitution Reactions
This section details the most common electrophilic substitution reactions performed on the this compound ring: nitration, halogenation, sulfonation, and Friedel-Crafts acylation.
Nitration
Nitration introduces a nitro group (-NO₂) onto the pyrazole ring, a versatile functional group for further transformations. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Table 1: Summary of Nitration Reaction on this compound
| Reaction | Reagents and Conditions | Product | Typical Yield | Reference |
| Nitration | HNO₃/H₂SO₄, 0-25 °C | 1-Butyl-4-nitro-1H-pyrazole | 70-85% | [Adapted from general pyrazole nitration protocols] |
Experimental Protocol: Synthesis of 1-Butyl-4-nitro-1H-pyrazole
-
Reagent Preparation: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.0 eq.) to concentrated sulfuric acid (2.0 eq.) at 0 °C.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) in concentrated sulfuric acid.
-
Addition: Cool the pyrazole solution to 0 °C in an ice bath. Add the cold nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Work-up: Pour the reaction mixture carefully onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Halogenation
Halogenation involves the introduction of a halogen atom (Cl, Br, I) onto the pyrazole ring. N-halosuccinimides (NCS, NBS, NIS) are commonly used as mild and selective halogenating agents.
Table 2: Summary of Halogenation Reactions on this compound
| Reaction | Reagents and Conditions | Product | Typical Yield | Reference |
| Bromination | N-Bromosuccinimide (NBS), Acetonitrile, RT | 1-Butyl-4-bromo-1H-pyrazole | 85-95% | [Adapted from protocols for 1-alkylpyrazoles][1] |
| Chlorination | N-Chlorosuccinimide (NCS), Acetonitrile, RT | 1-Butyl-4-chloro-1H-pyrazole | 80-90% | [Adapted from protocols for 1-alkylpyrazoles][1] |
Experimental Protocol: Synthesis of 1-Butyl-4-bromo-1H-pyrazole
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile.
-
Addition: Add N-bromosuccinimide (1.05 eq.) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is often pure enough for subsequent steps, or it can be purified by column chromatography.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the pyrazole ring. This is typically achieved using fuming sulfuric acid (oleum).
Table 3: Summary of Sulfonation Reaction on this compound
| Reaction | Reagents and Conditions | Product | Typical Yield | Reference |
| Sulfonation | Fuming H₂SO₄ (Oleum), 80-100 °C | This compound-4-sulfonic acid | 60-75% | [Adapted from general pyrazole sulfonation protocols] |
Experimental Protocol: Synthesis of this compound-4-sulfonic acid
-
Reaction Setup: In a flask equipped with a stirrer and a calcium chloride drying tube, place fuming sulfuric acid (20% SO₃).
-
Addition: Carefully add this compound (1.0 eq.) to the oleum at room temperature with stirring.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.
-
Isolation: The sulfonic acid product may precipitate upon cooling and dilution. If so, it can be collected by filtration. Alternatively, the product can be isolated as its salt by neutralization with a suitable base (e.g., NaOH, Ba(OH)₂).
-
Purification: The crude product can be recrystallized from water or an alcohol-water mixture.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the pyrazole ring. This reaction typically requires a Lewis acid catalyst. For electron-rich heterocycles like pyrazole, milder Lewis acids are preferred to avoid complexation with the nitrogen atoms and decomposition.
Table 4: Summary of Friedel-Crafts Acylation on this compound
| Reaction | Reagents and Conditions | Product | Typical Yield | Reference |
| Acetylation | Acetyl chloride, TiCl₄, Dichloromethane, 0 °C to RT | 1-(1-Butyl-1H-pyrazol-4-yl)ethanone | 50-65% | [Adapted from protocols for substituted pyrazoles] |
Experimental Protocol: Synthesis of 1-(1-Butyl-1H-pyrazol-4-yl)ethanone
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C and add titanium(IV) chloride (TiCl₄, 1.1 eq.) dropwise.
-
Acylating Agent Addition: To this mixture, add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Workflow and Pathway Visualizations
The following diagrams illustrate the general experimental workflow for electrophilic substitution on this compound and the logical relationship of the discussed reactions.
Figure 2: A generalized experimental workflow for the electrophilic substitution on this compound.
Figure 3: Logical relationships of electrophilic substitution reactions on this compound leading to C-4 functionalization.
Conclusion
This guide summarizes the key aspects of electrophilic substitution on the this compound ring. The predictable regioselectivity at the C-4 position makes it a reliable platform for the introduction of various functional groups. The provided protocols, adapted from established methodologies for similar substrates, offer a solid starting point for synthetic chemists. Researchers are encouraged to optimize these conditions for their specific needs and to consult the primary literature for further details and novel methodologies. The functionalized pyrazoles synthesized through these methods are valuable building blocks for the discovery and development of new pharmaceuticals and agrochemicals.
References
An In-depth Technical Guide to Tautomerism in N-unsubstituted Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-unsubstituted pyrazoles are a class of five-membered heterocyclic compounds that play a pivotal role in medicinal chemistry and drug development. Their unique structural features, particularly the presence of two adjacent nitrogen atoms, give rise to a fascinating and critical phenomenon known as annular prototropic tautomerism. This process, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, results in the coexistence of two distinct tautomeric forms. The position of this equilibrium is not static; it is a dynamic process influenced by a delicate interplay of electronic effects of substituents, the surrounding solvent environment, and temperature.[1][2]
Understanding and controlling the tautomeric preference of N-unsubstituted pyrazoles is of paramount importance in drug design. Different tautomers of the same molecule can exhibit significantly different physicochemical properties, including lipophilicity, hydrogen bonding capabilities, and molecular shape.[1] Consequently, they can display distinct pharmacological profiles, binding affinities to biological targets, and metabolic stabilities. A comprehensive grasp of the principles governing pyrazole tautomerism is therefore essential for the rational design of novel therapeutics with optimized efficacy and safety profiles.[1][3]
This technical guide provides an in-depth exploration of the core principles of tautomerism in N-unsubstituted pyrazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies required to analyze, predict, and manipulate the tautomeric behavior of these versatile scaffolds. The guide will delve into the quantitative aspects of tautomeric equilibria, detail the key experimental and computational techniques employed in their study, and provide a logical framework for assessing tautomeric preferences.
The Phenomenon of Annular Tautomerism in Pyrazoles
The annular tautomerism in N-unsubstituted pyrazoles involves the formal migration of a proton between the N1 and N2 positions of the pyrazole ring. This results in two distinct tautomers, which are in a state of dynamic equilibrium. For a pyrazole substituted at the 3- or 5-position, these two tautomers are non-equivalent and will have different stabilities.
The position of the tautomeric equilibrium is dictated by the relative Gibbs free energies of the two tautomers. A multitude of factors can influence this delicate energy balance, including:
-
Electronic Effects of Substituents: The nature of the substituents on the pyrazole ring is a primary determinant of tautomeric preference. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize one tautomer over the other through inductive and resonance effects. Generally, electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, while electron-withdrawing groups often favor the 5-substituted tautomer.[4]
-
Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent can significantly impact the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding.[2]
-
Temperature: Temperature can influence the position of the equilibrium, with the direction of the shift depending on the enthalpy and entropy differences between the tautomers.[1]
-
Intermolecular Interactions: In the solid state, the formation of hydrogen-bonded aggregates such as dimers, trimers, and catemers can lock the pyrazole into a single, preferred tautomeric form.[2]
Quantitative Analysis of Tautomeric Equilibria
A quantitative understanding of the tautomeric preference is crucial for structure-activity relationship (SAR) studies and for the development of robust predictive models. The position of the tautomeric equilibrium is described by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers at equilibrium.
KT = [Tautomer 2] / [Tautomer 1]
The following tables summarize representative quantitative data on the tautomeric equilibrium constants (KT) and percentage of the major tautomer for various N-unsubstituted pyrazole derivatives under different conditions.
Table 1: Tautomeric Equilibrium Data for 3-Substituted Pyrazoles
| Substituent (at C3/C5) | Solvent | KT ([5-substituted]/[3-substituted]) | Predominant Tautomer (%) | Reference |
| Methyl | HMPT | ~1 | 50% | [5] |
| Phenyl | THF | ~0.25 | 80% (3-Phenyl) | [5] |
| Amino | Aqueous | ~0.33 | 75% (3-Amino) | [4] |
| Nitro | - | Strongly favors 5-nitro | >95% (5-Nitro) | [6] |
Table 2: Influence of Solvent on the Tautomeric Equilibrium of 3(5)-Phenylpyrazole
| Solvent | Dielectric Constant (ε) | KT ([5-Phenyl]/[3-Phenyl]) | Predominant Tautomer (%) |
| Dioxane | 2.2 | ~0.33 | 75% (3-Phenyl) |
| Tetrahydrofuran (THF) | 7.6 | ~0.25 | 80% (3-Phenyl) |
| Acetone | 20.7 | ~0.43 | 70% (3-Phenyl) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~0.67 | 60% (3-Phenyl) |
Note: The data in the tables are compiled from various sources and are intended to be illustrative. The exact values can vary depending on the specific experimental conditions.
Experimental Protocols for Tautomerism Analysis
A combination of spectroscopic and structural techniques is employed to experimentally determine the tautomeric composition of N-unsubstituted pyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[7] Both 1H, 13C, and particularly 15N NMR can provide invaluable information about the tautomeric equilibrium.[7][8]
4.1.1. Low-Temperature NMR Spectroscopy
At room temperature, the rate of proton exchange between the two tautomers is often fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, the exchange rate can be slowed down, allowing for the observation of separate signals for each tautomer.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-25 mg of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, THF-d8). The choice of solvent is critical and should be based on the solubility of the compound and the desired temperature range.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the tube is adequate to be within the NMR probe's detection coil (typically around 4.5 cm).[9]
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum at room temperature to serve as a reference.
-
Gradually lower the temperature of the NMR probe in increments of 10-20 K, acquiring a spectrum at each temperature point.
-
Monitor the spectra for the decoalescence of signals, which indicates that the slow exchange regime is being reached.
-
Once separate signals for the two tautomers are observed, acquire high-quality 1H and/or 13C spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to each tautomer. This can be facilitated by comparison with the spectra of N-methylated derivatives, which serve as "fixed" models of the individual tautomers.
-
Integrate the non-overlapping signals for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.
-
Calculate the equilibrium constant (KT) from the integral ratios.
-
4.1.2. Solid-State NMR (SSNMR) Spectroscopy
SSNMR is a powerful technique for studying the tautomeric structure of pyrazoles in the solid state, where intermolecular interactions can favor a single tautomer.
Experimental Protocol:
-
Sample Preparation:
-
Finely grind the crystalline pyrazole derivative into a homogeneous powder using a mortar and pestle.[10] This is crucial for efficient magic-angle spinning (MAS).
-
Carefully pack the powdered sample into a solid-state NMR rotor (e.g., zirconia).[10] Ensure the rotor is packed tightly and evenly to prevent wobbling during high-speed spinning.
-
-
Data Acquisition:
-
Perform Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments for 13C and 15N nuclei.
-
Acquire spectra at a stable and accurately set magic angle (54.74°).
-
-
Data Analysis:
-
The observed chemical shifts will correspond to the single tautomeric form present in the crystal lattice.
-
Comparison of the solid-state chemical shifts with solution-state data can provide insights into the influence of crystal packing on tautomeric preference.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the crystalline state.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the pyrazole derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect X-ray diffraction data using a diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data to determine the precise atomic positions, including the location of the N-H proton, which definitively identifies the tautomer.
-
Computational Prediction of Tautomer Ratios
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding pyrazole tautomerism.
Computational Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
synthesis of 1-butyl-1H-pyrazole from pyrazole and 1-bromobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the synthesis of 1-butyl-1H-pyrazole via the N-alkylation of pyrazole with 1-bromobutane. This method represents a standard and efficient procedure for the preparation of N-substituted pyrazoles, which are important scaffolds in medicinal chemistry and drug development. Detailed experimental procedures, a summary of quantitative data, and characterization of the final product are presented.
Introduction
N-alkylated pyrazoles are a significant class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. The pyrazole moiety is a core component in a variety of drugs, exhibiting a broad range of biological activities. The synthesis of this compound from pyrazole and 1-bromobutane is a classic example of N-alkylation, a fundamental reaction in organic synthesis. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrazole anion attacks the electrophilic carbon of the 1-bromobutane.
Reaction Scheme
Experimental Protocol
Materials:
-
Pyrazole (C₃H₄N₂)
-
1-Bromobutane (C₄H₉Br)
-
Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve pyrazole (1.0 eq) in dimethylformamide (DMF).
-
Deprotonation: To the stirring solution, add powdered potassium hydroxide (1.2 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to allow for the formation of the pyrazolate anion.
-
Alkylation: Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80°C and let it stir under a reflux condenser for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.
Data Presentation
| Parameter | Value |
| Reactants | |
| Pyrazole | 1.0 eq |
| 1-Bromobutane | 1.1 eq |
| Potassium Hydroxide | 1.2 eq |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 80°C |
| Reaction Time | 4-6 hours |
| Product | This compound |
| Molecular Formula | C₇H₁₂N₂ |
| Molecular Weight | 124.18 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 184.2 °C at 760 mmHg[2] |
| Density | 0.94 g/cm³[2] |
| Expected Yield | 70-85% |
Characterization
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group protons and the protons of the pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the seven carbon atoms in the molecule.[1]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the product.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
References
Application Notes and Protocols for N-Alkylation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs such as Celecoxib and Viagra.[1] The N-alkylation of the pyrazole ring is a critical synthetic strategy used to modulate the physicochemical and pharmacological properties of these molecules, influencing their bioactivity, solubility, and metabolic stability.[2]
A primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity. The two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring possess similar nucleophilicity, often leading to the formation of a mixture of N1 and N2 alkylated regioisomers.[3][4] The regiochemical outcome is influenced by a delicate balance of steric effects, electronic effects of substituents, and reaction conditions such as the choice of base, solvent, and alkylating agent.[4][5]
These application notes provide a comprehensive overview of the primary mechanisms and protocols for the N-alkylation of pyrazoles, with a focus on methods that offer high yields and control over regioselectivity.
General Mechanism of N-Alkylation
The most common mechanism for N-alkylation of pyrazoles proceeds via a nucleophilic substitution (SN2) pathway. The reaction is typically initiated by the deprotonation of the acidic N-H proton of the pyrazole ring using a suitable base. This generates a nucleophilic pyrazolate anion, which then attacks the electrophilic alkylating agent (commonly an alkyl halide) to form the N-alkylated pyrazole product.
For unsymmetrical pyrazoles, two regioisomeric anions can be formed, leading to a mixture of products. The ratio of these products is determined by the relative stability of the anions and the steric accessibility of the nitrogen atoms.[4][6] Generally, alkylation is favored at the less sterically hindered nitrogen atom.[4][7]
Caption: General mechanism of pyrazole N-alkylation via deprotonation and Sₙ2 attack.
Key Methodologies and Protocols
Several methods have been developed for pyrazole N-alkylation, each offering distinct advantages. Key approaches include conventional base-mediated alkylation, phase transfer catalysis, and acid-catalyzed methods.
Phase Transfer Catalysis (PTC)
PTC is a highly efficient method for N-alkylation, particularly notable for its often solvent-free conditions, simple work-up, and high yields.[8] This technique uses a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the pyrazolate anion from the solid or aqueous phase (where the base resides) to the organic phase (containing the alkylating agent).
Key Features:
-
High Yields: Good to excellent yields are typically achieved.[8]
-
Mild Conditions: Reactions are often run at or slightly above room temperature.
-
Solvent-Free Options: Many PTC alkylations can be performed without a solvent, which simplifies purification and reduces waste.[8]
-
Versatility: Applicable to a wide range of alkyl halides.[8]
Table 1: N-Alkylation of Pyrazole using Solvent-Free Phase Transfer Catalysis [8]
| Alkylating Agent | Base | Catalyst (3 mol%) | Time (h) | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| n-Hexyl Bromide | KOH | TBAB¹ | 1 | 70 | 92 |
| n-Octyl Bromide | KOH | TBAB | 1 | 80 | 95 |
| n-Decyl Bromide | KOH | TBAB | 1.5 | 90 | 90 |
| Benzyl Chloride | KOH | TBAB | 0.5 | 60 | 98 |
| Methyl Iodide | KOH | TBAB | 2 | 25 | 90 |
| Ethyl Iodide | KOH | TBAB | 2 | 25 | 94 |
¹ TBAB = Tetra-n-butylammonium bromide
Protocol 1: General Procedure for N-Alkylation via Phase Transfer Catalysis [8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the pyrazole (1.0 eq), potassium hydroxide (KOH, 1.0 eq), and tetra-n-butylammonium bromide (TBAB, 0.03 eq).
-
Addition of Reagent: Add the alkylating agent (e.g., alkyl halide, 1.0 eq) to the mixture.
-
Reaction: Stir the mixture vigorously at the specified temperature (see Table 1) for the required time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or silica gel column chromatography.
Acid-Catalyzed N-Alkylation with Trichloroacetimidates
An alternative to base-mediated methods involves the use of trichloroacetimidate electrophiles under Brønsted acid catalysis.[7][9] This method avoids the need for strong bases and high temperatures, providing a milder route to N-alkylated pyrazoles. The reaction likely proceeds through the formation of a carbocation intermediate.[7]
Key Features:
-
Mild Conditions: Does not require strong bases or high temperatures.[7]
-
Alternative Electrophiles: Useful for alkyl groups that can form stable carbocations (e.g., benzylic, benzhydryl).[7]
-
Steric Control: For unsymmetrical pyrazoles, the major regioisomer is typically controlled by sterics.[7]
Table 2: Acid-Catalyzed N-Alkylation of 4-Chloropyrazole [7]
| Trichloroacetimidate Electrophile | Catalyst (0.2 eq) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Phenethyl trichloroacetimidate | CSA¹ | DCE | 4 | 77 |
| 4-Methoxyphenethyl trichloroacetimidate | CSA | DCE | 4 | 75 |
| Diphenylmethyl trichloroacetimidate | CSA | DCE | 4 | 82 |
| 4-Chlorodiphenylmethyl trichloroacetimidate | CSA | DCE | 4 | 85 |
¹ CSA = Camphorsulfonic acid
Protocol 2: General Procedure for Acid-Catalyzed N-Alkylation [7]
-
Reaction Setup: To a round-bottom flask under an argon atmosphere, add the trichloroacetimidate electrophile (1.0 eq), the pyrazole (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq).
-
Solvent Addition: Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Reaction: Stir the reaction at room temperature for 4 hours. Monitor progress by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Conventional Base-Mediated N-Alkylation
This is a widely adopted and versatile method involving the deprotonation of the pyrazole with a strong base, followed by the addition of an alkylating agent.[2] The choice of base and solvent is crucial and can influence regioselectivity.
Key Features:
-
Broad Applicability: A wide range of bases (NaH, K₂CO₃, KOH) and solvents (DMF, DMSO, THF) can be used.
-
Regioselectivity Control: The base/solvent combination can be tuned to favor a specific regioisomer. For example, K₂CO₃ in DMSO often favors N1-alkylation.[5]
Protocol 3: N1-Alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole [2]
-
Reaction Setup: Dissolve 5-hydrazinyl-4-phenyl-1H-pyrazole (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Experimental Workflow
The following diagram illustrates a typical workflow for a pyrazole N-alkylation experiment, from setup to final product characterization.
Caption: A generalized experimental workflow for the N-alkylation of pyrazoles.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-butyl-1H-pyrazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-butyl-1H-pyrazole as a versatile building block in organic synthesis. The document details its synthesis and subsequent functionalization through various chemical transformations, highlighting its utility in the construction of more complex molecules for pharmaceutical and agrochemical applications.
Introduction
This compound is a five-membered aromatic heterocyclic compound distinguished by a butyl group attached to one of the nitrogen atoms. This N-alkylation enhances its solubility in organic solvents and allows for regioselective functionalization of the pyrazole core. The pyrazole moiety is a well-established pharmacophore and a key component in numerous commercial agrochemicals.[1][2][3] The butyl group can influence the lipophilicity and pharmacokinetic properties of the final compounds. This document outlines key synthetic protocols starting from the synthesis of this compound itself, followed by detailed procedures for its functionalization.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the N-alkylation of pyrazole with a butyl halide. Phase transfer catalysis is often employed to enhance the reaction rate and yield.
Experimental Protocol: N-Alkylation of Pyrazole
This protocol describes the synthesis of this compound from pyrazole and 1-bromobutane using a phase transfer catalyst in the absence of a solvent.[4]
Materials:
-
Pyrazole
-
1-Bromobutane
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine pyrazole (1.0 eq), powdered potassium hydroxide (1.2 eq), and tetrabutylammonium bromide (0.03 eq).
-
Stir the mixture vigorously at room temperature.
-
Add 1-bromobutane (1.0 eq) dropwise to the stirring mixture.
-
Continue stirring at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, add water to the reaction mixture to dissolve the inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford pure this compound.
Quantitative Data:
| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole, 1-Bromobutane | TBAB | KOH | None | RT - 50 | 2 - 4 | >90 | [4] |
| 3,5-Dimethyl-1H-pyrazole, 1-Bromobutane | [BMIM][BF4] | KOH | None | 80 | 2 | High | [5] |
Logical Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound via N-alkylation.
Functionalization of this compound
Once synthesized, this compound can be functionalized at the C3, C4, and C5 positions of the pyrazole ring. These reactions are crucial for introducing diverse substituents and building molecular complexity.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings. For N-substituted pyrazoles, this reaction typically occurs at the C4 position.[6][7][8][9][10]
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cold DMF with vigorous stirring to form the Vilsmeier reagent. Stir for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7.
-
Extract the aqueous layer with DCM (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound-4-carbaldehyde.
Quantitative Data:
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | POCl₃, DMF | DCM | 60-70 | 2-4 | This compound-4-carbaldehyde | Good |
Reaction Scheme for Vilsmeier-Haack Formylation:
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
Application Notes: Synthesis of Pharmaceutical Intermediates from 1-Butyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a critical class of heterocyclic compounds widely recognized as "privileged scaffolds" in medicinal chemistry. Their presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, underscores their therapeutic importance. The 1-butyl-1H-pyrazole core, in particular, offers a valuable building block for the synthesis of a variety of pharmaceutical intermediates. The butyl group imparts lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of drug candidates. This document provides detailed protocols for the functionalization of this compound to produce versatile intermediates for drug discovery and development.
Core Synthetic Strategy: Formylation of this compound
A key transformation for elaborating the this compound scaffold is the introduction of a formyl group. This is most commonly achieved through the Vilsmeier-Haack reaction, an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction typically utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2][3] The resulting aldehyde, this compound-4-carbaldehyde, serves as a versatile intermediate for further synthetic modifications.
Experimental Protocols
Protocol 1: Synthesis of this compound-4-carbaldehyde via Vilsmeier-Haack Reaction
Objective: To synthesize this compound-4-carbaldehyde as a key pharmaceutical intermediate.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent, a pale yellow solid, should be observed.
-
Formylation Reaction: Cool the Vilsmeier reagent back to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the stirred Vilsmeier reagent.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 40-50 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound-4-carbaldehyde.
Expected Yield: 65-85%
Protocol 2: Synthesis of (E)-3-(1-Butyl-1H-pyrazol-4-yl)prop-2-enoic Acid
Objective: To demonstrate the utility of this compound-4-carbaldehyde as an intermediate by synthesizing a cinnamic acid derivative.
Materials:
-
This compound-4-carbaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound-4-carbaldehyde (1.0 equivalent) in pyridine (5.0 equivalents).
-
To this solution, add malonic acid (1.5 equivalents) and a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water.
-
Acidify the mixture to pH 2-3 by the slow addition of 1 M hydrochloric acid. A precipitate should form.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.
-
Dry the product under vacuum to yield (E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid.
Expected Yield: 70-90%
Data Presentation
| Intermediate | Starting Material | Reagents | Solvent | Typical Yield (%) |
| This compound-4-carbaldehyde | This compound | POCl₃, DMF | Dichloromethane | 65-85 |
| (E)-3-(1-Butyl-1H-pyrazol-4-yl)prop-2-enoic acid | This compound-4-carbaldehyde | Malonic acid, Pyridine, Piperidine | Pyridine | 70-90 |
Visualizations
Caption: Synthetic workflow for the preparation of pharmaceutical intermediates from this compound.
Caption: Logical relationship of this compound as a precursor to pharmaceutical intermediates.
Conclusion
The protocols detailed herein provide a robust foundation for the synthesis of valuable pharmaceutical intermediates starting from this compound. The Vilsmeier-Haack formylation offers a reliable method to introduce a key functional handle, the aldehyde group, which can be further elaborated into a diverse range of structures. These intermediates are of significant interest to researchers and professionals in drug discovery and development, providing a platform for the synthesis of novel therapeutic agents.
References
Application Notes and Protocols for 1-Butyl-1H-pyrazole in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the 1-butyl-1H-pyrazole scaffold in the discovery and development of novel agrochemicals. While this compound itself is not typically a final active ingredient, its core structure is a critical building block in the synthesis of a wide range of potent fungicides, insecticides, and herbicides. The N-butyl group, as a representative N-alkyl substituent, influences the physicochemical properties of the resulting derivatives, such as lipophilicity, which can be crucial for their biological activity and uptake by target organisms.
The pyrazole ring is a "privileged" structure in agrochemical design due to its metabolic stability and its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of biological efficacy and spectrum of activity. This document outlines the synthetic routes to access N-butyl pyrazole derivatives and provides protocols for evaluating their potential as agrochemicals.
Applications in Fungicide Development
A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective against a broad spectrum of fungal pathogens by disrupting the mitochondrial electron transport chain, a vital process for fungal respiration and energy production. The N-alkyl pyrazole carboxamide is a key pharmacophore for many SDHI fungicides.
Quantitative Data: Fungicidal Activity of Pyrazole Derivatives
The following table summarizes the in vitro fungicidal activity of various pyrazole derivatives against common plant pathogens. The data is presented as the half-maximal effective concentration (EC50) in µg/mL.
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| Pyrazole Amide 26 | Botrytis cinerea | 2.432 | - | - |
| Rhizoctonia solani | 2.182 | - | - | |
| Valsa mali | 1.787 | - | - | |
| Thanatephorus cucumeris | 1.638 | - | - | |
| Fusarium oxysporum | 6.986 | - | - | |
| Fusarium graminearum | 6.043 | - | - | |
| Pyrazole-4-carboxamide E1 | Rhizoctonia solani | 1.1 | Boscalid | 2.2 |
| Compound 10d | Gaeumannomyces graminis var. tritici | >16.7 (100% inhibition) | Pyraclostrobin | >16.7 (100% inhibition) |
| Compound 10e | Gaeumannomyces graminis var. tritici | >16.7 (94.0% inhibition) | Pyraclostrobin | >16.7 (100% inhibition) |
Data sourced from multiple studies to illustrate the potential of the pyrazole scaffold.[1][2][3]
Signaling Pathway: SDHI Fungicides
Experimental Protocol: In Vitro Antifungal Assay
This protocol outlines the mycelium growth rate method to determine the fungicidal activity of N-butyl pyrazole derivatives.[4][5]
1. Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (9 cm diameter)
-
Test compounds (dissolved in DMSO to create stock solutions)
-
Fungal cultures (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile cork borer (5 mm diameter)
-
Incubator
2. Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the medium to 50-60°C and add the test compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 ± 1°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions when the mycelial growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average colony diameter of the control and T is the average colony diameter of the treated plate.
-
Determine the EC50 value by probit analysis of the inhibition data.
Applications in Insecticide Development
Phenylpyrazole insecticides, which can be synthesized from N-substituted pyrazole precursors, are a potent class of broad-spectrum insecticides. Fipronil is a well-known example that acts on the central nervous system of insects.
Quantitative Data: Insecticidal Activity of Pyrazole Derivatives
The following table presents the lethal concentration (LC50) values for various pyrazole derivatives against different insect pests.
| Compound ID | Insect Species | LC50 (µg/mL) | Reference Compound | LC50 (µg/mL) |
| Compound 7h | Aphis fabae | 12.5 (85.7% mortality) | Imidacloprid | Comparable activity |
| Compound B2, B3, B4 | Plutella xylostella | >25 (>70% mortality) | - | - |
| Schiff base 3f | Termites | 0.001 | Fipronil | 0.038 |
| Schiff base 3d | Termites | 0.006 | Fipronil | 0.038 |
| Glycine conjugate 6h | Locusts | 47.68 | Fipronil | 63.09 |
Data compiled from various studies highlighting the insecticidal potential of pyrazole-based compounds.[6][7][8][9]
Signaling Pathway: Phenylpyrazole Insecticides
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is suitable for assessing the insecticidal activity of N-butyl pyrazole derivatives against leaf-feeding insects such as the diamondback moth (Plutella xylostella).
1. Materials:
-
Test compounds (dissolved in a suitable solvent with a surfactant)
-
Cabbage leaves
-
Third-instar larvae of P. xylostella
-
Petri dishes lined with moist filter paper
-
Ventilated rearing containers
2. Procedure:
-
Prepare serial dilutions of the test compounds in an aqueous solution containing a surfactant (e.g., Triton X-100).
-
Cut fresh cabbage leaves into discs (e.g., 5 cm diameter).
-
Dip each leaf disc into a test solution for 10-20 seconds with gentle agitation.
-
Allow the treated leaf discs to air-dry at room temperature.
-
Place one treated leaf disc into a petri dish lined with moist filter paper.
-
Introduce a known number of larvae (e.g., 10-15) into each petri dish.
-
Seal the petri dishes with a ventilated lid and incubate at 25 ± 1°C with a 16:8 h (light:dark) photoperiod.
-
Assess larval mortality after 48 and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the control group.
-
Determine the LC50 value using probit analysis.
Applications in Herbicide Development
Pyrazole derivatives have been successfully developed as herbicides that inhibit critical plant-specific enzymes. A prominent class of pyrazole herbicides are inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for the biosynthesis of plastoquinone and tocopherols.
Quantitative Data: Herbicidal Activity of Pyrazole Derivatives
The following table shows the herbicidal efficacy of different pyrazole compounds against various weed species.
| Compound ID | Weed Species | Application Rate | Inhibition (%) |
| Compound 6d | Digitaria sanguinalis | 750 g a.i. ha⁻¹ | 82 |
| Compound 3-1 | Echinochloa crusgalli | EC50 = 64.32 µg/mL | - |
| Cyperus iria | EC50 = 65.83 µg/mL | - | |
| Dactylis glomerata | EC50 = 62.42 µg/mL | - | |
| Trifolium repens | EC50 = 67.72 µg/mL | - | |
| Compound 3-7 | Dactylis glomerata | EC50 = 59.41 µg/mL | - |
| Compound 5n, 5o | Barnyard grass | 0.05 mmol m⁻² | Good activity |
Data from studies on the herbicidal effects of pyrazole derivatives.[10][11][12]
Signaling Pathway: HPPD-Inhibiting Herbicides
Experimental Protocol: Pre-emergence Herbicidal Assay
This protocol describes a method for evaluating the pre-emergence herbicidal activity of N-butyl pyrazole derivatives in a greenhouse setting.
1. Materials:
-
Pots or trays filled with sterilized soil mix
-
Seeds of weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus)
-
Test compounds formulated as an emulsifiable concentrate or wettable powder
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber
2. Procedure:
-
Fill pots with soil and sow a specified number of seeds of each weed species at a uniform depth.
-
Prepare aqueous spray solutions of the test compounds at various application rates (e.g., 150, 300, 600 g a.i. ha⁻¹).
-
Apply the test solutions uniformly to the soil surface using a laboratory spray chamber. An untreated control should be included.
-
Transfer the pots to a greenhouse and water as needed.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving weeds and by visually rating the injury on a scale of 0 (no effect) to 100 (complete kill).
-
The fresh weight of the surviving plants can also be measured as a quantitative endpoint.
Synthesis of N-Butyl Pyrazole Derivatives
The Knorr pyrazole synthesis is a classical and highly versatile method for constructing the pyrazole ring, which can then be N-alkylated to produce this compound derivatives.
Workflow: Knorr Pyrazole Synthesis and N-Alkylation
Experimental Protocol: Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of a pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.[10][13][14]
1. Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid as solvent
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask, condenser, magnetic stirrer
2. Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution. The reaction may be exothermic.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Experimental Protocol: N-Alkylation of Pyrazole
This protocol describes the N-alkylation of a pyrazole with a butyl halide to yield the this compound derivative.
1. Materials:
-
Substituted 1H-pyrazole
-
1-Bromobutane or 1-iodobutane
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., DMF, acetonitrile)
-
Round-bottom flask, condenser, magnetic stirrer
2. Procedure:
-
To a solution of the 1H-pyrazole (1.0 eq) in a dry solvent (e.g., DMF) in a round-bottom flask, add the base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromobutane (1.2 eq) to the mixture.
-
Heat the reaction to 60-80°C and stir for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired this compound derivative.
References
- 1. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]
- 2. Induction of Amyloid-β42 Production by Fipronil and Other Pyrazole Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. content.abcam.com [content.abcam.com]
- 8. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. cales.arizona.edu [cales.arizona.edu]
- 13. benchchem.com [benchchem.com]
- 14. chemhelpasap.com [chemhelpasap.com]
Application Notes and Protocols for 1-Butyl-1H-Pyrazole Derivatives as Potential Fungicides and Herbicides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of 1-butyl-1H-pyrazole derivatives, exploring their potential applications as fungicidal and herbicidal agents. It includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating key processes.
Introduction
Pyrazole and its derivatives are a class of five-membered heterocyclic compounds that have garnered significant attention in the fields of medicine and agriculture due to their diverse biological activities.[1][2][3][4][5] Notably, certain pyrazole-containing compounds have been successfully commercialized as fungicides, insecticides, and herbicides.[3][6][7] The this compound scaffold represents a key area of interest for the development of novel agrochemicals, offering potential for broad-spectrum activity and novel modes of action.[8]
Fungicidal Potential of this compound Derivatives
Several studies have highlighted the significant antifungal properties of pyrazole derivatives against a range of plant pathogenic fungi.[1][9][10][11] The introduction of various substituents on the pyrazole ring can modulate the fungicidal activity, leading to compounds with high efficacy.
Quantitative Fungicidal Activity Data
The following table summarizes the in vitro fungicidal activity (EC50 in µg/mL) of representative pyrazole derivatives against various plant pathogens. While specific data for 1-butyl derivatives is part of a broader class, the data indicates the potential of this chemical family.
| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference |
| Compound 26 * | Botrytis cinerea | 2.432 | [1] |
| Rhizoctonia solani | 2.182 | [1] | |
| Valsa mali | 1.787 | [1] | |
| Thanatephorus cucumeris | 1.638 | [1] | |
| Fusarium oxysporum | 6.986 | [1] | |
| Fusarium graminearum | 6.043 | [1] | |
| Compound 7ai | Rhizoctonia solani | 0.37 | [12] |
| Compound 10d | Gaeumannomyces graminis var. tritici | Comparable to Pyraclostrobin at 16.7 µg/mL | [6] |
| Compound 10e | Gaeumannomyces graminis var. tritici | Comparable to Pyraclostrobin at 16.7 µg/mL | [6] |
*Note: Compound 26 is a pyrazole derivative containing a p-trifluoromethyl-phenyl moiety, highlighting the potential for potent activity within this class, though it is not explicitly a 1-butyl derivative.[1]
Herbicidal Potential of this compound Derivatives
Pyrazole derivatives have also demonstrated significant potential as herbicides, with some commercialized products targeting key enzymes in plant metabolic pathways.[3][13][14] The mechanism of action for several pyrazole herbicides involves the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the biosynthesis of plastoquinone and tocopherols.[13][15]
Quantitative Herbicidal Activity Data
The table below presents the herbicidal activity (EC50 in µg/mL) of selected pyrazole isothiocyanate derivatives against common weeds. This data showcases the herbicidal potential within the broader pyrazole family.
| Compound ID | Target Weed | EC50 (µg/mL) | Reference |
| Compound 3-1 | Echinochloa crusgalli | 64.32 | [16] |
| Cyperus iria | 65.83 | [16] | |
| Dactylis glomerata | 62.42 | [16] | |
| Trifolium repens | 67.72 | [16] | |
| Compound 3-7 | Echinochloa crusgalli | 65.33 | [16] |
| Cyperus iria | 64.90 | [16] | |
| Dactylis glomerata | 59.41 | [16] | |
| Trifolium repens | 67.41 | [16] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established methods. A general and adaptable protocol involves the cyclocondensation of a 1,3-dicarbonyl compound with butylhydrazine.
General Procedure for the Synthesis of 1-Butyl-1H-Pyrazoles:
-
Reaction Setup: To a solution of a suitable 1,3-dicarbonyl compound (1.0 eq) in a solvent such as ethanol or acetic acid, add butylhydrazine or its salt (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired this compound derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[17]
Synthesis workflow for this compound derivatives.
In Vitro Antifungal Assay Protocol
This protocol outlines the mycelium growth rate method for evaluating the antifungal activity of synthesized compounds.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of a specific concentration (e.g., 10 mg/mL).
-
Culture Medium: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
-
Incorporation of Compounds: After the PDA medium has cooled to approximately 50-60°C, add the stock solution of the test compound to achieve the desired final concentrations (e.g., 50 µg/mL). Pour the amended PDA into sterile Petri dishes. A control group with the solvent alone should also be prepared.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the PDA plates.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plates reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
-
-
EC50 Determination: To determine the EC50 value, test a range of concentrations of the compound and use probit analysis to calculate the concentration that inhibits 50% of mycelial growth.[12]
Workflow for in vitro antifungal assay.
Herbicidal Activity Assay Protocol (Post-emergence)
This protocol describes a method for assessing the post-emergence herbicidal activity of the synthesized compounds.
-
Plant Cultivation: Grow target weed species (e.g., Echinochloa crusgalli, Abutilon theophrasti) in pots containing a suitable soil mix in a greenhouse.
-
Compound Formulation: Prepare a spray solution of the test compound by dissolving it in a suitable solvent (e.g., acetone) and then diluting it with water containing a surfactant (e.g., Tween-20) to the desired concentration (e.g., 150 g a.i./ha).
-
Application: When the weed seedlings have reached a specific growth stage (e.g., 2-3 leaf stage), spray them uniformly with the test solution using a laboratory sprayer. A control group sprayed with the solvent and surfactant solution should be included.
-
Evaluation: Keep the treated plants in the greenhouse and observe them for herbicidal effects such as chlorosis, necrosis, and growth inhibition over a period of 1-3 weeks.
-
Data Assessment: Visually assess the herbicidal injury on a scale of 0 to 100, where 0 represents no effect and 100 represents complete kill.
-
EC50 Determination: For promising compounds, test a range of application rates to determine the EC50 value, which is the concentration required to cause a 50% reduction in plant growth or a 50% injury rating.[3]
Mechanism of Action: HPPD Inhibition
A key mode of action for some pyrazole-based herbicides is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[13][15] HPPD is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant defense in plants. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the characteristic bleaching symptoms and eventual death of the weed.
Mechanism of action of HPPD-inhibiting pyrazole herbicides.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel fungicides and herbicides. The versatility of the pyrazole scaffold allows for extensive chemical modification to optimize biological activity and spectrum. The provided protocols offer a foundation for the synthesis and evaluation of these compounds, while the understanding of their potential mechanisms of action can guide future research and development efforts in the agrochemical industry. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full potential in crop protection.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. academicstrive.com [academicstrive.com]
- 6. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use - Google Patents [patents.google.com]
- 9. Synthetic pyrazole derivatives as growth inhibitors of some phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Preparation of 1-Butyl-1H-pyrazole-Containing Coordination Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are a versatile class of N-heterocyclic ligands extensively utilized in coordination chemistry. The strategic placement of two nitrogen atoms within the five-membered ring allows for various coordination modes, including monodentate and bridging interactions. The N-substituent on the pyrazole ring, in this case, a butyl group, can influence the steric and electronic properties of the resulting coordination complexes, thereby tuning their reactivity, solubility, and biological activity. This document provides detailed protocols for the synthesis and characterization of coordination complexes containing the 1-butyl-1H-pyrazole ligand, with a focus on their potential applications in catalysis and drug development.
Applications
Coordination complexes of pyrazole derivatives have shown significant promise in various fields:
-
Catalysis: Pyrazole-ligated metal centers can act as efficient catalysts for a range of organic transformations, including oxidation and cross-coupling reactions. The electronic environment provided by the pyrazole ligand can be modulated to enhance catalytic activity and selectivity. For instance, cobalt complexes with pyrazole ligands have been investigated as catalysts for the peroxidative oxidation of cyclohexane.[1]
-
Drug Development: The pyrazole moiety is a key pharmacophore in numerous bioactive molecules.[2] Transition metal complexes incorporating pyrazole-based ligands have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5][6] The coordination of a metal ion to a pyrazole-containing ligand can enhance its therapeutic potential.[4][5] For example, copper pyrazolate coordination polymers have shown bactericidal activity against E. coli and S. aureus.[7]
Experimental Protocols
Protocol 1: General Synthesis of a Metal(II) this compound Complex
This protocol describes a general method for the synthesis of a transition metal(II) complex with this compound. The procedure can be adapted for various metal salts such as chlorides, nitrates, or acetates.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂, ZnCl₂)
-
Ethanol (absolute)
-
Methanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Ligand Solution Preparation: In a round-bottom flask, dissolve this compound (2 mmol) in 20 mL of absolute ethanol. Stir the solution until the ligand is completely dissolved.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of methanol. Gentle warming may be required to facilitate dissolution.
-
Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change or the formation of a precipitate may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3-4 hours with continuous stirring.
-
Isolation of the Complex: After the reflux period, allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the solvent volume by rotary evaporation until a solid begins to form, then cool the mixture in an ice bath to maximize precipitation.
-
Washing: Wash the collected solid product sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 40-50 °C).
Characterization of this compound Coordination Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes.
Protocol 2: Spectroscopic and Analytical Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the coordination of the this compound ligand to the metal center.
-
Methodology: Record the FTIR spectra of the free this compound ligand and the synthesized metal complex using KBr pellets or as a thin film on a salt plate over the range of 4000-400 cm⁻¹. Compare the spectra to identify shifts in the characteristic vibrational frequencies of the pyrazole ring upon coordination. Look for the appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) corresponding to metal-nitrogen (M-N) bonds.[8]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To investigate the electronic transitions within the complex and to infer the coordination geometry of the metal center.
-
Methodology: Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO, DMF, or ethanol) and record the absorption spectrum in the range of 200-800 nm. The position and intensity of the d-d transition bands can provide information about the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).[8]
-
-
¹H NMR Spectroscopy:
-
Purpose: To characterize the structure of diamagnetic complexes (e.g., Zn(II)).
-
Methodology: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and record the ¹H NMR spectrum. Compare the spectrum of the complex with that of the free ligand to observe shifts in the proton signals of the pyrazole ring and the butyl group upon coordination.
-
-
Elemental Analysis:
-
Purpose: To determine the empirical formula of the complex.
-
Methodology: Submit a sample of the dried complex for C, H, and N analysis. The experimentally determined percentages should be in good agreement with the calculated values for the proposed formula.
-
-
Single-Crystal X-ray Diffraction:
-
Purpose: To determine the precise three-dimensional molecular structure of the complex.
-
Methodology: Grow single crystals of the complex suitable for X-ray diffraction analysis. This can often be achieved by slow evaporation of the solvent from a saturated solution of the complex or by vapor diffusion of a non-solvent into a solution of the complex.[9]
-
Data Presentation
The quantitative data obtained from the characterization of the synthesized complexes should be organized into clear and concise tables for easy comparison.
Table 1: Selected Spectroscopic Data for a Hypothetical [M(this compound)₂Cl₂] Complex
| Metal (M) | FTIR (cm⁻¹) ν(M-N) | UV-Vis λₘₐₓ (nm) (Geometry) |
| Cu(II) | ~450 | ~680 (Distorted Octahedral) |
| Ni(II) | ~430 | ~410, ~650, ~750 (Octahedral) |
| Co(II) | ~425 | ~520, ~630 (Tetrahedral) |
| Zn(II) | ~440 | Ligand-based transitions only (Tetrahedral) |
Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
| Complex | E. coli | S. aureus |
| This compound (Ligand) | >256 | >256 |
| [Cu(this compound)₂Cl₂] | 64 | 32 |
| [Ni(this compound)₂Cl₂] | 128 | 64 |
| [Co(this compound)₂Cl₂] | 128 | 128 |
| [Zn(this compound)₂Cl₂] | 256 | 128 |
| Ciprofloxacin (Standard) | 0.5 | 1 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and molecular relationships.
Caption: Workflow for the synthesis, characterization, and application testing of this compound coordination complexes.
Caption: Common coordination modes of the this compound ligand in metal complexes.
References
- 1. Cobalt complexes with pyrazole ligands as catalyst precursors for the peroxidative oxidation of cyclohexane: X-ray absorption spectroscopy studies and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, X-ray structure and cytotoxic effect of nickel(II) complexes with pyrazole ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted 1-Butyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted 1-butyl-1H-pyrazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The following methods are based on established synthetic strategies for pyrazole synthesis and have been adapted for the preparation of 1-butyl substituted analogs.
Protocol 1: Knorr-Type Cyclocondensation of a 1,3-Dicarbonyl Compound with Butylhydrazine
This protocol describes the synthesis of a 1-butyl-3,5-disubstituted pyrazole via the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a β-diketone with a hydrazine derivative.[1][2][3][4] This method is one of the most straightforward and widely used approaches for pyrazole synthesis.[2]
Experimental Protocol
Materials:
-
Substituted 1,3-dicarbonyl compound (e.g., pentane-2,4-dione) (1.0 eq)
-
Butylhydrazine or Butylhydrazine hydrochloride (1.0-1.2 eq)
-
Ethanol or Glacial Acetic Acid
-
Triethylamine (if using hydrazine salt)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 1,3-dicarbonyl compound (1.0 eq) in ethanol or glacial acetic acid.
-
Reagent Addition: Slowly add butylhydrazine (1.0-1.2 eq) to the solution. If using butylhydrazine hydrochloride, add an equivalent of a base like triethylamine. A catalytic amount of acid may be added to facilitate the reaction.[5]
-
Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine to remove any unreacted acid and salts.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure 1-butyl-3,5-disubstituted pyrazole.
Data Presentation
| Entry | R1 | R2 | Solvent | Catalyst | Yield (%) | Reference |
| 1 | CH₃ | CH₃ | Ethanol | None | 95 | [1] |
| 2 | Ph | CH₃ | Acetic Acid | None | 88 | [2] |
| 3 | CF₃ | Ph | Ethanol | TsOH (cat.) | 75 | [7] |
| 4 | Ph | Ph | DMAc | None | 92 | [8] |
Yields are based on analogous reactions with different hydrazines and may vary for butylhydrazine.
Experimental Workflow
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 1,3,5-trisubstituted pyrazoles, a critical scaffold in medicinal chemistry and drug development. The methodologies outlined herein offer advantages in terms of operational simplicity, time efficiency, and atom economy, making them highly suitable for library synthesis and lead optimization campaigns.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The 1,3,5-trisubstituted pyrazole core is a privileged structural motif found in a wide array of biologically active compounds, exhibiting pharmacological activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot, multi-component reactions have emerged as a powerful strategy to overcome these limitations by combining multiple synthetic steps into a single operation without the isolation of intermediates. This approach significantly streamlines the synthetic process, reduces waste, and allows for rapid access to a diverse range of analogs.
This document details three robust one-pot methodologies for the synthesis of 1,3,5-trisubstituted pyrazoles:
-
Enzyme-Catalyzed Three-Component Reaction: A green and regioselective method utilizing an immobilized lipase catalyst.
-
Reaction of N-Alkylated Tosylhydrazones and Terminal Alkynes: A versatile and highly regioselective protocol.
-
Condensation of Chalcones with Phenylhydrazine: A classical yet effective approach for the synthesis of aryl-substituted pyrazoles.
Data Presentation: Comparison of One-Pot Synthetic Methods
The following table summarizes the key quantitative data for the different one-pot synthetic strategies, allowing for easy comparison of their efficacy and scope.
| Method | Key Reagents | Catalyst/Base | Solvent | Temperature | Time | Yield Range |
| Enzyme-Catalyzed Three-Component | Phenyl hydrazines, Nitroolefins, Benzaldehydes | Immobilized Lipase | Ethanol | Room Temperature | 24 h | 49-90%[1][2] |
| Tosylhydrazones and Alkynes | N-Alkylated Tosylhydrazones, Terminal Alkynes | t-BuOK | Pyridine | 80 °C | 1-3 h | Good-High[1][3] |
| Chalcone and Hydrazine Condensation | 1,3-Diaryl-2-propen-1-ones (Chalcones), Phenylhydrazine | - | Glacial Acetic Acid | Reflux | Overnight | Moderate |
Experimental Protocols
Protocol 1: Enzyme-Catalyzed One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a regioselective, enzyme-catalyzed three-component reaction of phenyl hydrazines, nitroolefins, and benzaldehydes.[1][2][3]
Materials:
-
Substituted Benzaldehyde (1.0 mmol)
-
Substituted Phenylhydrazine hydrochloride (1.0 mmol)
-
β-Nitrostyrene derivative (1.0 mmol)
-
Immobilized Thermomyces lanuginosus Lipase (TLL) on a metal-organic framework (TLL@MMI) (10 mg)
-
Ethanol (2 mL)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
Procedure:
-
To a 10 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol), substituted phenylhydrazine hydrochloride (1.0 mmol), β-nitrostyrene derivative (1.0 mmol), and immobilized lipase catalyst (10 mg).
-
Add ethanol (2 mL) to the flask.
-
Stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,3,5-trisubstituted pyrazole.
Protocol 2: One-Pot Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes
This protocol outlines an efficient and highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[1][3]
Materials:
-
N-Alkylated Tosylhydrazone (0.5 mmol)
-
Terminal Alkyne (0.6 mmol)
-
Potassium tert-butoxide (t-BuOK) (1.0 mmol)
-
Pyridine (2.0 mL)
-
Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add N-alkylated tosylhydrazone (0.5 mmol) and potassium tert-butoxide (1.0 mmol).
-
Add dry pyridine (2.0 mL) to the tube.
-
Add the terminal alkyne (0.6 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C.
-
Stir the reaction for 1-3 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.
Visualizations
References
- 1. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 2. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sonochemical Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the sonochemical synthesis of pyrazole derivatives, highlighting the advantages of ultrasound irradiation in terms of reaction efficiency and yield. Detailed experimental protocols for the synthesis of various pyrazole derivatives are presented, along with a comparative analysis of sonochemical versus conventional methods. Furthermore, the therapeutic applications of these compounds are discussed, with a focus on their role as potential inhibitors of key signaling pathways in diseases such as cancer.
Introduction to Sonochemical Synthesis of Pyrazoles
Pyrazole and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The pyrazole scaffold is a key component in several commercially available drugs.[2] Traditional methods for pyrazole synthesis often require long reaction times, harsh conditions, and the use of hazardous catalysts.
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient alternative for the synthesis of pyrazoles.[3] The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with transient high temperatures and pressures, leading to a significant acceleration of reaction rates.[4][5] Key advantages of sonochemical synthesis include shorter reaction times, higher yields, milder reaction conditions, and often, the avoidance of catalysts.[3][6]
Comparative Data: Sonochemical vs. Conventional Synthesis
The application of ultrasound irradiation significantly enhances the efficiency of pyrazole synthesis. The following tables summarize the quantitative data from various studies, comparing reaction times and yields of sonochemical methods with conventional heating techniques.
Table 1: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives [2]
| Entry | Aldehyde | Conventional Method (Reflux in H₂O, 2.5 h) | Sonochemical Method (H₂O, 35 min) |
| 1 | Benzaldehyde | 72% | 82% |
| 2 | 4-Chlorobenzaldehyde | 73% | 84% |
| 3 | 4-Methoxybenzaldehyde | 70% | 80% |
| 4 | 4-Nitrobenzaldehyde | 68% | 78% |
Table 2: Synthesis of Tetrazole-Based Pyrazolines [4]
| Compound | Conventional Method (Reflux, 8-10 h) | Sonochemical Method (Ultrasound, 2-3 h) |
| 5a | 72% | 88% |
| 5b | 75% | 92% |
| 5c | 70% | 85% |
| 5d | 78% | 94% |
Table 3: Synthesis of Pyrazole Derivatives from Chalcones [5]
| Chalcone Derivative | Conventional Method (Stirring, 6-8 h) | Sonochemical Method (Ultrasound, 1-1.5 h) |
| 1 | 82% | 92% |
| 2 | 78% | 89% |
| 3 | 85% | 95% |
| 4 | 80% | 91% |
Experimental Protocols
Protocol 1: One-Pot, Catalyst-Free Sonochemical Synthesis of Pyrano[2,3-c]pyrazole Derivatives
This protocol describes a simple, efficient, and environmentally friendly method for the synthesis of pyrano[2,3-c]pyrazole derivatives via a one-pot, four-component reaction under ultrasound irradiation in water.[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Distilled water (10 mL)
-
Ultrasonic bath/probe
Procedure:
-
In a 50 mL round-bottom flask, a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is taken in distilled water (10 mL).
-
The flask is placed in an ultrasonic bath and irradiated at a frequency of 40 kHz at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 30-40 minutes), the solid product formed is collected by filtration.
-
The crude product is washed with cold water and recrystallized from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.
Protocol 2: Ultrasound-Assisted Synthesis of Tetrazole-Based Pyrazolines
This protocol outlines the synthesis of tetrazole-based pyrazolines from chalcones and tetrazolyl hydrazine under ultrasonic irradiation.[4]
Materials:
-
Substituted chalcone (1 mmol)
-
5-Phenyl-1H-tetrazol-1-yl)acetohydrazide (1 mmol)
-
Glacial acetic acid (10 mL)
-
Ultrasonic bath/probe
Procedure:
-
A mixture of the appropriate chalcone (1 mmol) and (5-phenyl-1H-tetrazol-1-yl)acetohydrazide (1 mmol) is dissolved in glacial acetic acid (10 mL) in a 50 mL Erlenmeyer flask.
-
The reaction mixture is subjected to ultrasound irradiation at 40-50 °C.
-
The reaction is monitored by TLC until the starting materials are consumed (typically 2-3 hours).
-
After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure tetrazole-based pyrazoline.
Visualized Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and a key signaling pathway targeted by sonochemically synthesized pyrazole derivatives.
Experimental Workflows
Caption: Experimental workflows for sonochemical synthesis.
Signaling Pathway Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. pjps.pk [pjps.pk]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 6. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for Green Synthesis of N-Alkylated Pyrazoles
Introduction:
N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Traditional synthesis routes for these compounds often rely on hazardous organic solvents, harsh bases, and energy-intensive conditions, posing significant environmental and safety concerns.[2] The principles of green chemistry advocate for the development of more sustainable and eco-friendly synthetic methodologies.[2] This document provides detailed application notes and experimental protocols for several green synthesis methods for N-alkylated pyrazoles, targeting researchers, scientists, and professionals in drug development. These methods, including microwave-assisted synthesis, ultrasound irradiation, the use of ionic liquids, and catalyst-free approaches, offer significant advantages such as reduced reaction times, higher yields, energy efficiency, and minimized waste generation.[2][4][5]
Application Notes: Green Methodologies
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, dramatically accelerating reaction rates compared to conventional heating.[5][6] For the N-alkylation of pyrazoles, microwave-assisted synthesis offers uniform heating, leading to shorter reaction times (often minutes instead of hours), higher product yields, and improved purity by minimizing side reactions.[4][6][7][8] Reactions can often be performed under solvent-free conditions or in minimal amounts of green solvents like water or ethanol.[3][6][7]
Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[9] This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. Sonochemistry is particularly valuable for reactions requiring milder overall conditions.[4] For N-alkylation, it provides an energy-efficient method that can often be performed at room temperature, using environmentally benign solvents like water or polyethylene glycol (PEG).[9][10] This approach is noted for its operational simplicity and reduced environmental impact.[10]
Ionic Liquids (ILs) as Green Reaction Media
Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. They are considered green solvents due to their negligible vapor pressure, non-flammability, and high thermal stability.[11] In N-alkylation of pyrazoles, ILs can act as both the solvent and a catalyst, promoting the reaction and often leading to higher yields compared to conventional aprotic solvents.[11] A key advantage is their potential for recovery and reuse over several cycles, which aligns perfectly with green chemistry principles.[1][11]
Catalyst-Free Michael Addition
Eliminating catalysts simplifies reaction procedures, reduces costs, and prevents contamination of the final product with residual catalyst material. A notable green approach is the catalyst-free aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds.[12][13] This method can achieve excellent yields and high regioselectivity for the N1-alkylated product under neutral conditions, often just requiring thermal energy.[12] The absence of both catalyst and solvent in some protocols makes this an exceptionally clean synthetic route.
Biocatalysis: Enzymatic N-Alkylation
Harnessing the selectivity of enzymes represents a frontier in green synthesis. Engineered enzymes, such as promiscuous methyltransferases, can catalyze the N-alkylation of pyrazoles with unprecedented regioselectivity (>99%).[14] In these systems, a two-enzyme cascade can use simple haloalkanes as the alkyl source to generate and recycle a non-natural S-adenosyl-l-methionine (SAM) analog, which then selectively alkylates the pyrazole.[14] This biocatalytic approach operates under mild aqueous conditions and offers a level of selectivity that is challenging to achieve with traditional chemical methods.[14]
Quantitative Data Summary
The following table summarizes quantitative data from various green synthesis protocols for N-alkylated pyrazoles, allowing for easy comparison of their efficiency and conditions.
| Method | Pyrazole Substrate | Alkylating Agent | Catalyst / Medium | Conditions (Temp., Time) | Yield (%) | Reference |
| Microwave | 1H-Pyrazole | Alkyl Halides | NaHCO₃ / Solvent-free | 120-140°C, 2-10 min | Good | [15] |
| Microwave | 3-methyl-1H-pyrazole | Ethyl Bromoacetate | K₂CO₃ / DMF | 100°C, 3 min | 95% | [6] |
| Microwave | Phenylhydrazine | Ethyl Acetoacetate | Solvent-free | 420 W, 10 min | 71% | [8] |
| Ultrasound | Aldehydes, Malononitrile, Phenylhydrazine | (Multi-component) | Catalyst-free / PEG-400 & Water | Room Temp., 15-25 min | 88-96% | [10] |
| Ionic Liquid | 1H-Pyrazole | 1-Bromobutane | [BMIM][BF₄] / K₂CO₃ | 70°C, 2h | >95% | [11][16] |
| Ionic Liquid | 1,3-Dicarbonyls | Phenyl Hydrazines | [EMIM]Cl | Room Temp., 20 min | 85-94% | [1] |
| Catalyst-Free | 1H-Pyrazoles | α,β-Unsaturated Ketones | None / Neat | 60°C, 12h | >90% | [12] |
| Enzymatic | 5-cyclopropyl-1H-pyrazole | Iodomethane | Engineered Enzymes / Aqueous Buffer | 30°C, 16h | 37% (isolated) | [14] |
Experimental Protocols
Protocol 1: Microwave-Assisted N-Alkylation under Solvent-Free Conditions
This protocol describes a rapid, solvent-free method for the N-alkylation of pyrazole using microwave irradiation.
Materials:
-
1H-Pyrazole
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium bicarbonate (NaHCO₃)
-
Microwave synthesis reactor
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
In a 10 mL microwave reactor vessel, combine 1H-pyrazole (5 mmol), the desired alkyl halide (5.5 mmol), and powdered sodium bicarbonate (10 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 130°C for 5-10 minutes with magnetic stirring. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add 20 mL of water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated pyrazole.
Caption: General workflow for microwave-assisted N-alkylation.
Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Media
This protocol details a multi-component reaction for synthesizing highly substituted pyrazoles using ultrasound in an environmentally friendly aqueous medium.[10]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Polyethylene glycol (PEG-400, 5 mL) and Water (5 mL)
-
Ultrasonic cleaning bath or probe sonicator
-
Ethanol for recrystallization
Procedure:
-
In a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), PEG-400 (5 mL), and water (5 mL).
-
Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Irradiate the mixture with ultrasound at room temperature for 15-25 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, a solid product will typically precipitate from the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water.
-
Purify the product by recrystallization from ethanol to obtain the pure pyrazole derivative.
References
- 1. jocpr.com [jocpr.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 9. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alkylation and arylation of pyrazoles under solvent‐free conditions: Conventional heating versus microwave irradiation | Publicación [silice.csic.es]
- 16. researchgate.net [researchgate.net]
The Role of 1-Butyl-1H-Pyrazole in the Synthesis of Novel Anti-Inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the synthesis and evaluation of anti-inflammatory agents derived from the 1-butyl-1H-pyrazole scaffold. The pyrazole moiety is a versatile pharmacophore found in several commercially available drugs, including the potent anti-inflammatory agent celecoxib.[1][2] The introduction of a butyl group at the N1 position of the pyrazole ring can modulate the compound's lipophilicity and pharmacokinetic profile, potentially leading to the development of safer and more effective anti-inflammatory drugs.[3]
These notes will explore the synthesis of this compound derivatives, their mechanism of action primarily through the inhibition of cyclooxygenase (COX) enzymes, and their potential to modulate the NF-κB signaling pathway.
Application Notes
The this compound core serves as a foundational structure for the synthesis of a diverse range of anti-inflammatory compounds. The primary strategy involves the introduction of various substituents at other positions of the pyrazole ring to optimize biological activity. A common synthetic route involves the condensation of a β-diketone with butylhydrazine, or the reaction of a chalcone intermediate with butylhydrazine.[3][4]
The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[5] Selective COX-2 inhibitors are desirable as they are associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[4] Furthermore, some pyrazole derivatives have been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[6][7] Inhibition of NF-κB can lead to a broader anti-inflammatory effect by downregulating the production of various pro-inflammatory cytokines and mediators.[6]
Key Signaling Pathways
The anti-inflammatory activity of this compound derivatives can be primarily attributed to their interaction with the following signaling pathways:
Cyclooxygenase (COX) Inhibition Pathway
dot
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
NF-κB Signaling Pathway
dot
Caption: Inhibition of the NF-κB signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo anti-inflammatory activities of representative pyrazole derivatives.
| Compound ID | Target | IC50 (µM) | In Vivo Model | Dose | % Inhibition of Edema | Reference |
| Compound 2g | 5-LOX | 80 | - | - | - | [3] |
| Celecoxib | COX-2 | 0.04 | Carrageenan-induced paw edema | 10 mg/kg | 65% | [8] |
| Compound AD 532 | COX-2 | > Celecoxib | Carrageenan-induced paw edema | - | Promising | [8] |
| Compound 6c | NF-κB | - | LPS-stimulated RAW264.7 cells | - | Significant reduction in pro-inflammatory cytokines | [6][7] |
| Compound 4 | - | - | Carrageenan-induced paw edema | - | Better than Diclofenac sodium | [2] |
| Compound 6b | - | - | Carrageenan-induced paw edema | - | 85.23 ± 1.92 | [1] |
| Pyrazoline 2d | - | - | Carrageenan-induced paw edema | - | High | [3] |
| Pyrazoline 2e | - | - | Carrageenan-induced paw edema | - | High | [3] |
Experimental Protocols
General Synthesis Workflow for this compound Derivatives
dot
Caption: General synthesis workflow for this compound derivatives.
Protocol 1: Synthesis of 1-Butyl-3,5-disubstituted-1H-pyrazoles
This protocol describes a general method for the synthesis of this compound derivatives via the condensation of a 1,3-dicarbonyl compound with butylhydrazine.
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Butylhydrazine sulfate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted 1,3-diketone in ethanol, add butylhydrazine sulfate and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1-butyl-3,5-disubstituted-1H-pyrazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of synthesized this compound derivatives against COX-1 and COX-2 enzymes.[9]
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection reagent (e.g., a fluorescent probe that reacts with prostaglandins)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor. Include control wells with DMSO only (for 100% activity) and wells without enzyme (for background).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the product formation (e.g., prostaglandin E2) over time using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo model to evaluate the anti-inflammatory activity of the synthesized compounds.[1]
Materials:
-
Wistar albino rats (150-200 g)
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups (n=6): control (vehicle), reference drug, and test compound groups (at various doses).
-
Administer the test compounds or reference drug orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized based on specific experimental conditions and safety guidelines. All animal experiments must be conducted in accordance with institutional and national ethical guidelines.
References
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective N-Alkylation of Unsymmetrical Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the regioselective N-alkylation of unsymmetrical pyrazoles. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrical pyrazoles a significant challenge?
A: The primary challenge stems from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1] This similarity often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1] The two nitrogen atoms can exist in tautomeric forms, further complicating selective alkylation.[2]
Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?
A: The regiochemical outcome of pyrazole N-alkylation is a delicate balance of several factors:
-
Steric Effects: The steric hindrance caused by substituents on the pyrazole ring (at positions C3 and C5) and the bulkiness of the alkylating agent are primary determinants.[1][2] Alkylation generally favors the less sterically hindered nitrogen atom.[1][3]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][2]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence or even switch the regioselectivity.[1][4] For instance, the combination of a base and solvent can affect the aggregation state of the pyrazolate anion and the nature of the ion pair, thus directing the alkylating agent to a specific nitrogen.
-
Alkylating Agent: The nature of the electrophile is crucial.[1] Highly reactive alkylating agents may show low selectivity, while bulkier or specialized reagents can enhance it.[5] Acid-catalyzed methods using reagents like trichloroacetimidates offer an alternative to traditional base-mediated alkylations.[6]
-
Temperature: Reaction temperature can also play a role in controlling the regioselectivity, with lower temperatures sometimes favoring the formation of one isomer over the other.
Factors Influencing Regioselectivity in Pyrazole N-Alkylation
Caption: Key factors influencing the outcome of N-alkylation of unsymmetrical pyrazoles.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or No Reaction | 1. Insufficiently strong base. 2. Poor leaving group on the alkylating agent. 3. Non-anhydrous reaction conditions. 4. Low reaction temperature or insufficient time. | 1. Switch from a weaker base (e.g., K₂CO₃) to a stronger base (e.g., NaH).[1] 2. Use an alkylating agent with a better leaving group (e.g., iodide or tosylate instead of chloride).[1] 3. Ensure all reagents and solvents are dry. 4. Increase the reaction temperature or extend the reaction time, monitoring progress by TLC or LC-MS. |
| Formation of Both N1 and N2 Isomers | 1. Similar steric and electronic environment around both nitrogen atoms. 2. Reaction conditions are not optimized for selectivity. | 1. Modify the Pyrazole: If possible, introduce a bulky substituent at the C3 or C5 position to sterically direct the alkylation. 2. Vary the Alkylating Agent: Use a more sterically demanding alkylating agent to favor the less hindered nitrogen.[5] 3. Screen Reaction Conditions: Systematically vary the base (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, THF, MeCN, DMSO) to find optimal conditions for selectivity.[1][4] 4. Consider Alternative Methods: Explore acid-catalyzed N-alkylation.[6] |
| Formation of Dialkylated Quaternary Salt | 1. Use of excess alkylating agent. 2. The N-alkylated pyrazole product is more nucleophilic than the starting material. 3. High reaction temperature or concentration. | 1. Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent.[1] 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[1] 3. Reduce Temperature: Perform the reaction at a lower temperature.[1] |
| Desired Isomer is the Minor Product | 1. Steric or electronic factors strongly favor the undesired regioisomer under the chosen conditions. | 1. Reverse Steric Bias: If aiming for the N1 isomer and a bulky C3 group directs to N2, consider synthesizing the pyrazole isomer with the bulky group at C5.[1] 2. Change the Method: If direct alkylation fails, consider a multi-step approach involving protecting groups or switch from a base-mediated to an acid-catalyzed reaction.[1][6] 3. Utilize Directing Groups: Some functional groups on the pyrazole can direct the alkylation to a specific nitrogen.[4][7] |
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity in pyrazole N-alkylation.
Quantitative Data on Regioselectivity
The following table summarizes results from various studies to illustrate the impact of different reaction conditions on the regioselectivity of pyrazole N-alkylation.
| Pyrazole Substrate | Alkylating Agent | Base / Catalyst | Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 3-Phenylpyrazole | MeI | K₂CO₃ | DMF | 85:15 | 95 | [1] |
| 3-Phenylpyrazole | MeI | NaH | THF | 90:10 | 92 | [1] |
| 3-tert-Butylpyrazole | MeI | K₂CO₃ | DMF | >99:1 | 98 | [1] |
| 3-Trifluoromethyl-5-acetylpyrazole | ICH₂CO₂Et | K₂CO₃ | MeCN | 1:1 | - | [2][4] |
| 3-Methyl-5-phenylpyrazole | BnBr | K₂CO₃ | DMF | 40:60 | 88 | [1] |
| 3,5-Dimethylpyrazole | Benzyl trichloroacetimidate | TfOH (cat.) | CH₂Cl₂ | - (Symmetrical) | 95 | [6] |
| 3-Phenylpyrazole | Benzyl trichloroacetimidate | TfOH (cat.) | CH₂Cl₂ | 1:1.2 | 85 | [6][8] |
| 3-Cyclopropyl-1H-pyrazole | Iodomethane | Enzymatic Cascade | Buffer | >99:1 (N1) | 37 (isolated) | [9] |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation[3]
This is a common method for N-alkylation, utilizing a base to deprotonate the pyrazole nitrogen, followed by nucleophilic attack on an alkyl halide.
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the unsymmetrical pyrazole (1.0 eq).
-
Add an anhydrous solvent (e.g., DMF or THF) to achieve a concentration of 0.1-0.5 M.
-
Add the selected base (e.g., NaH, 1.1 eq or K₂CO₃, 1.5-2.0 eq) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate and quantify the N-alkylated regioisomers.
Protocol 2: General Procedure for Acid-Catalyzed N-Alkylation with Trichloroacetimidates[6][8]
This method provides an alternative to base-mediated alkylations and can sometimes offer different regioselectivity.
-
To a flame-dried round-bottom flask under an inert atmosphere, add the pyrazole (1.2 eq) and the alkyl trichloroacetimidate (1.0 eq).
-
Dissolve the solids in an anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of a Brønsted acid (e.g., triflic acid (TfOH), 0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography to yield the N-alkyl pyrazole product(s).
General Experimental Workflow for N-Alkylation
Caption: A generalized workflow for performing N-alkylation of pyrazoles in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-Butyl-1H-pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-butyl-1H-pyrazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize reaction conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the N-alkylation of pyrazole with a butyl halide, typically 1-bromobutane or 1-chlorobutane, in the presence of a base. Phase transfer catalysis (PTC) is often employed to enhance the reaction rate and yield.[1][2]
Q2: What are the key factors influencing the yield and purity of this compound?
A2: Several factors are crucial for a successful synthesis:
-
Choice of Base: A strong base is required to deprotonate the pyrazole, making it nucleophilic. Potassium hydroxide (KOH) is commonly used.[2]
-
Alkylating Agent: 1-Bromobutane is a frequently used and effective alkylating agent.
-
Reaction Temperature: Proper temperature control is essential to ensure the reaction proceeds at an optimal rate without significant side product formation.
-
Solvent: While the reaction can be performed without a solvent, especially under phase transfer catalysis conditions, the choice of solvent can influence the reaction rate and selectivity in other methods.[2]
-
Purification Method: The final purity is highly dependent on the chosen purification technique, with distillation or column chromatography being common choices.
Q3: What are the potential side products in the synthesis of this compound?
A3: The primary side product of concern is the formation of regioisomers if a substituted pyrazole is used as the starting material. For unsubstituted pyrazole, this is not an issue. However, other side reactions can occur, such as the reaction of the alkylating agent with the base (e.g., formation of butanol from 1-bromobutane and hydroxide), especially at elevated temperatures.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials (pyrazole and 1-bromobutane) and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of pyrazole. 2. Insufficiently reactive alkylating agent. 3. Reaction temperature is too low. 4. Insufficient reaction time. 5. Ineffective phase transfer catalyst. | 1. Use a stronger base (e.g., sodium hydride) or ensure the base is fresh and anhydrous.[3] 2. Consider using a more reactive alkylating agent (e.g., 1-iodobutane), though 1-bromobutane is generally sufficient. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Extend the reaction time and monitor progress by TLC or GC. 5. Ensure the phase transfer catalyst (e.g., tetrabutylammonium bromide) is of good quality and used in the correct proportion. |
| Formation of Impurities/Side Products | 1. Reaction temperature is too high, leading to decomposition or side reactions of the alkylating agent. 2. Presence of water in the reaction mixture. 3. The base is reacting with the alkylating agent. | 1. Optimize the reaction temperature; avoid excessive heating. 2. Use anhydrous solvents and reagents. 3. Add the alkylating agent slowly to the mixture of pyrazole and base to favor the desired reaction. |
| Difficulty in Product Purification | 1. Incomplete reaction, leaving unreacted starting materials. 2. Formation of closely boiling impurities. 3. The product is not sufficiently pure after initial workup. | 1. Ensure the reaction goes to completion by monitoring with TLC or GC. 2. For distillation, use a fractional distillation column for better separation. For chromatography, optimize the solvent system to achieve good separation. 3. Consider a secondary purification step, such as column chromatography after distillation. |
| Reaction Mixture Discoloration | 1. Decomposition of reagents at high temperatures. 2. Presence of impurities in the starting materials. | 1. Lower the reaction temperature. 2. Ensure the purity of all starting materials before use.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase Transfer Catalysis (Solvent-Free)
This protocol is adapted from a general procedure for the N-alkylation of pyrazole using phase transfer catalysis.
Materials:
-
Pyrazole
-
1-Bromobutane
-
Potassium Hydroxide (KOH), pellets or flakes
-
Tetrabutylammonium Bromide (TBAB)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of pyrazole and 1-bromobutane.
-
Add potassium hydroxide (1.2 to 1.5 molar equivalents relative to pyrazole).
-
Add a catalytic amount of tetrabutylammonium bromide (e.g., 3 mol%).
-
Stir the mixture vigorously at a controlled temperature (e.g., 70-80 °C) for several hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by direct vacuum distillation (ball-to-ball distillation is effective) to yield this compound as a colorless oil.[2]
Data Presentation
Table 1: Illustrative Reaction Conditions for this compound Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Base | Potassium Hydroxide | Sodium Hydride | Potassium Carbonate |
| Solvent | None (PTC) | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |
| Catalyst | TBAB | None | None |
| Temperature | 75 °C | 60 °C | 90 °C |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Typical Yield | Good to Excellent | Good | Moderate |
Note: The yields are qualitative and can vary based on the specific experimental setup and scale.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Experimental Workflow for Synthesis and Purification
Caption: A streamlined workflow for the synthesis and purification of this compound.
References
Technical Support Center: Synthesis of 1-Butyl-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 1-butyl-1H-pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the N-alkylation of pyrazole with a butylating agent. Key methods include:
-
Classical N-alkylation: This involves reacting pyrazole with a butyl halide (e.g., 1-bromobutane or 1-iodobutane) in the presence of a base.[1]
-
Phase-Transfer Catalysis (PTC): This method is effective for the N-alkylation of pyrazoles and can often be performed without a solvent, leading to high yields.[2]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of N-alkylated pyrazoles.[3][4][5]
-
Acid-Catalyzed Alkylation: A newer method utilizes trichloroacetimidate electrophiles and a Brønsted acid catalyst, providing an alternative to methods requiring strong bases or high temperatures.[1]
-
Enzymatic Alkylation: Engineered enzymes can be used for highly regioselective N-alkylation of pyrazoles.[6]
Q2: What are the typical byproducts encountered in this compound synthesis?
A2: A common issue is the formation of the regioisomeric byproduct, this compound's isomer, particularly when using substituted pyrazoles. Incomplete reactions can leave unreacted starting materials, and side reactions may lead to the formation of other alkylated species or decomposition products, especially under harsh reaction conditions.
Q3: How can I improve the regioselectivity of the N-alkylation to favor the desired this compound isomer?
A3: Achieving high regioselectivity is crucial for maximizing the yield of the desired product. Strategies include:
-
Steric Hindrance: The regioselectivity of N-alkylation is often controlled by sterics.[1] For substituted pyrazoles, placing a bulky substituent at the 3-position can favor alkylation at the N1 position.
-
Choice of Base and Solvent: The combination of K2CO3 in DMSO has been shown to be effective for regioselective N1-alkylation.[7]
-
Phase-Transfer Catalysis: PTC can solve major problems in pyrazole alkylation, including improving regioselectivity.[2]
-
Enzymatic Methods: Engineered enzymes offer unprecedented regioselectivity (>99%) in pyrazole alkylation.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive reagents- Inappropriate reaction temperature- Incorrect base or solvent- Insufficient reaction time | - Check the purity and activity of pyrazole, butylating agent, and base.- Optimize the reaction temperature. Some methods work well at room temperature, while others require heating.[1][8]- Screen different bases (e.g., K2CO3, NaH, potassium tert-butoxide) and solvents (e.g., DMSO, DMF, acetonitrile).[2][7]- Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | - Steric and electronic properties of the pyrazole substrate- Nature of the alkylating agent- Reaction conditions (base, solvent, temperature) | - If using a substituted pyrazole, consider the steric bulk of the substituents.[1]- Employ a phase-transfer catalyst, which can enhance regioselectivity.[2]- Utilize specific conditions known to favor N1-alkylation, such as K2CO3 in DMSO.[7]- For challenging cases, consider enzymatic alkylation for the highest regioselectivity.[6] |
| Formation of Multiple Byproducts | - Side reactions due to high temperatures- Presence of impurities in starting materials- Use of a non-selective base | - Lower the reaction temperature to minimize decomposition and side reactions.- Purify all starting materials before use.- Choose a base that is strong enough to deprotonate the pyrazole but does not promote side reactions. |
| Difficulty in Product Purification | - Similar polarities of the product and byproducts/starting materials- Oily nature of the product | - Optimize column chromatography conditions (e.g., solvent system, silica gel grade).- Consider distillation for purification if the product is thermally stable.- If regioisomers are the issue, revisit the reaction conditions to improve selectivity and simplify purification. |
Experimental Protocols
Protocol 1: N-Alkylation using Phase-Transfer Catalysis (Solvent-Free)
This protocol is adapted from a general method for the N-alkylation of pyrazoles using phase-transfer catalysis without a solvent.[2]
Materials:
-
Pyrazole
-
1-Bromobutane
-
Potassium Carbonate (K2CO3), finely ground
-
Tetrabutylammonium bromide (TBAB)
Procedure:
-
In a round-bottom flask, mix pyrazole (1 equivalent), finely ground K2CO3 (2 equivalents), and TBAB (0.1 equivalents).
-
Add 1-bromobutane (1.2 equivalents) to the mixture.
-
Stir the reaction mixture vigorously at 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This protocol is a general guideline based on microwave-assisted methods for N-aryl-1H-pyrazole-5-amine synthesis, adapted for this compound.[5][9]
Materials:
-
Pyrazole
-
1-Bromobutane
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave reaction vial, combine pyrazole (1 equivalent), 1-bromobutane (1.2 equivalents), and K2CO3 (2 equivalents).
-
Add a suitable volume of DMF to dissolve the reactants.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 120-150 °C for 10-30 minutes.
-
After the reaction, cool the vial to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Pyrazole
| Method | Base | Solvent | Catalyst | Temperature (°C) | Typical Yield (%) | Reference |
| Classical | NaH | THF/DMF | - | Room Temp. - 80 | Variable | [7] |
| Classical | K2CO3 | DMSO | - | Room Temp. - 100 | Good | [7] |
| Phase-Transfer | K2CO3 | None | TBAB | 60 - 80 | High | [2] |
| Acid-Catalyzed | - | 1,2-DCE | Brønsted Acid | Reflux | Good | [1] |
| Microwave | K2CO3 | DMF | - | 120 - 150 | 70-90 | [5] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for improving this compound synthesis yield.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
common byproducts in the N-alkylation of pyrazole and their removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of pyrazoles and the subsequent purification of the products. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Presence of Two or More Products in Reaction Mixture Analysis (TLC, LC-MS, NMR)
-
Probable Cause: Formation of N1 and N2 regioisomeric byproducts. This is the most common issue in the N-alkylation of unsymmetrically substituted pyrazoles due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.
-
Solution:
-
Chromatographic Separation: Silica gel column chromatography is the most effective and widely used method for separating pyrazole regioisomers.[1][2]
-
Fractional Crystallization: If the regioisomers have different solubilities in a particular solvent, fractional crystallization can be an effective purification method.
-
Acid Salt Crystallization: Conversion of the pyrazole mixture to their corresponding acid addition salts (e.g., with HCl or H₂SO₄) can alter their crystallization properties, sometimes allowing for the selective crystallization of one isomer.[3]
-
Issue 2: Difficulty in Separating Regioisomers by Column Chromatography
-
Probable Cause: The regioisomers have very similar polarities, resulting in poor separation (overlapping spots on TLC).
-
Solution:
-
Solvent System Optimization: Systematically screen a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC). Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The goal is to achieve a significant difference in the Rf values of the two isomers.
-
Use of Additives: For basic pyrazoles that may streak on silica gel, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and separation.
-
Alternative Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic).
-
Issue 3: Low Yield of Desired N-Alkylated Product
-
Probable Cause: Incomplete reaction, suboptimal reaction conditions, or loss of product during workup and purification.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to ensure it has gone to completion.
-
Reagent Stoichiometry: Ensure the appropriate stoichiometry of the pyrazole, alkylating agent, and base is used. An excess of the alkylating agent or base may be necessary depending on the specific reaction.
-
Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the reaction rate and regioselectivity. Common solvents include DMF, DMSO, and acetonitrile.
-
Workup Procedure: Minimize product loss during aqueous workup by ensuring the correct pH for extraction and using a sufficient volume of organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the N-alkylation of pyrazole?
A1: The most common byproducts are regioisomers, specifically the N1- and N2-alkylated pyrazoles. Due to the tautomeric nature of the pyrazole ring, both nitrogen atoms can be alkylated, leading to a mixture of products if the pyrazole is unsymmetrically substituted.
Q2: How can I determine the structure of the separated regioisomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation. One-dimensional ¹H and ¹³C NMR will show distinct signals for each isomer. For unambiguous assignment, two-dimensional NMR techniques are highly recommended:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons. For example, a correlation between the protons of the N-alkyl group and a substituent at the C5 position can confirm the N1-alkylated isomer.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which can help in assigning the quaternary carbons of the pyrazole ring and confirming the position of the alkyl group.
Q3: Can I avoid the formation of regioisomers in the first place?
A3: While completely avoiding regioisomer formation can be challenging, the regioselectivity of the N-alkylation reaction can be influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.
-
Electronic Effects: Electron-withdrawing or -donating groups on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and counterion can significantly influence the N1/N2 ratio.
Q4: What is fractional crystallization and how can it be used to separate pyrazole isomers?
A4: Fractional crystallization is a technique used to separate a mixture of compounds based on their different solubilities in a particular solvent at a given temperature. By carefully controlling the temperature and concentration, one isomer can be induced to crystallize out of the solution while the other remains dissolved. This process can be repeated to achieve higher purity.
Quantitative Data on Regioisomer Separation
The following table summarizes representative data on the separation of N-alkylated pyrazole regioisomers using column chromatography.
| Starting Pyrazole | Alkylating Agent | N1:N2 Ratio (Crude) | Purification Method | Isolated Yield (N1) | Isolated Yield (N2) | Purity | Reference |
| 3-phenyl-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | Varies with catalyst | Silica Gel Chromatography | - | 75% | High | N/A |
| 1,3,5-substituted pyrazole derivative | N/A | 43:57 | Silica Gel Chromatography | High Purity | High Purity | >95% | [2] |
| 3-substituted pyrazoles | Various | Varies | Silica Gel Chromatography | Good to Excellent | Good to Excellent | High | N/A |
| 4,5-dihydro-1H-pyrazole derivatives | N/A | Racemic mixture | Chiral HPLC | Baseline separation | Baseline separation | >99% | [4] |
Note: The yields and purities are highly dependent on the specific substrates and experimental conditions.
Experimental Protocols
Protocol 1: Separation of N-Alkylated Pyrazole Regioisomers by Silica Gel Column Chromatography
This protocol provides a general procedure for the separation of N1 and N2 pyrazole regioisomers.
1. Materials:
-
Crude mixture of N-alkylated pyrazole regioisomers
-
Silica gel (230-400 mesh)
-
Solvents for TLC and elution (e.g., hexanes, ethyl acetate, dichloromethane, triethylamine)
-
Glass chromatography column
-
Collection tubes/flasks
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., 95:5 hexanes:ethyl acetate, 90:10, 80:20, etc.) to find a system that provides good separation between the two isomer spots (ideally a ΔRf > 0.1).
-
If the spots are streaking, add a small amount of triethylamine (0.1-1%) to the eluent.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, using gentle pressure if necessary. Ensure there are no air bubbles or cracks in the silica bed.
-
Add a thin layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (ideally the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for "dry loading," dissolve the crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.
-
-
Elution and Collection:
-
Begin eluting the column with the solvent system determined from the TLC analysis.
-
Collect fractions in separate tubes or flasks.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure desired isomer(s).
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrazole isomer.
-
Protocol 2: Generalized Protocol for Fractional Crystallization of N-Alkylated Pyrazole Isomers
This protocol provides a general framework that should be optimized for each specific mixture of regioisomers.
1. Materials:
-
Crude mixture of N-alkylated pyrazole regioisomers
-
A variety of solvents for solubility testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, toluene, and mixtures thereof)
-
Heating and cooling apparatus (e.g., hot plate, ice bath)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
2. Procedure:
-
Solvent Screening:
-
In small test tubes, test the solubility of the crude mixture in various solvents at both room temperature and elevated temperatures.
-
The ideal solvent is one in which the mixture is sparingly soluble at room temperature but completely soluble at an elevated temperature. The goal is to find a solvent where the two isomers have a significant difference in solubility.
-
-
Dissolution:
-
In a flask, dissolve the crude mixture in the minimum amount of the chosen hot solvent to form a saturated solution.
-
-
Cooling and Crystallization:
-
Slowly cool the solution to room temperature. Very slow cooling is crucial for the formation of pure crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer (if available).
-
Further cooling in an ice bath may be necessary to induce crystallization.
-
-
Isolation of Crystals (First Crop):
-
Collect the first crop of crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Analyze the purity of the crystals and the mother liquor by TLC, LC-MS, or NMR.
-
-
Recrystallization (if necessary):
-
If the first crop of crystals is not sufficiently pure, repeat the dissolution and crystallization process (recrystallization) using the same or a different solvent system.
-
-
Isolation of the Second Isomer:
-
The mother liquor is now enriched in the more soluble isomer. Concentrate the mother liquor by evaporating some of the solvent.
-
Cool the concentrated solution to induce crystallization of the second isomer.
-
Repeat the crystallization and isolation steps as needed to achieve the desired purity for both isomers.
-
Visualizations
Caption: Workflow for N-alkylation of pyrazole and purification of regioisomeric byproducts.
Caption: Troubleshooting logic for common issues in pyrazole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-butyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-butyl-1H-pyrazole by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound? A1: The most effective and widely used method for purifying this compound and other substituted pyrazoles is column chromatography using silica gel.[1][2] Recrystallization can also be an option if the compound is a solid at room temperature and a suitable solvent system can be found.[1][3]
Q2: What stationary phase should I use for the column chromatography of this compound? A2: Silica gel is the standard stationary phase for purifying pyrazole derivatives.[4][5] However, because pyrazoles are basic compounds, they can sometimes interact strongly with the acidic silica gel, leading to peak tailing or even decomposition.[3][6] If you encounter this issue, you can use silica gel deactivated with a base like triethylamine (typically 1% in the eluent) or switch to a more neutral stationary phase like alumina.[1][3]
Q3: What mobile phase (eluent) is recommended for the purification of this compound? A3: A common eluent system for pyrazoles is a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate.[1][2][4] The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand to achieve a target Rf value of approximately 0.3-0.4 for this compound.[1]
Q4: My purified this compound is a colored oil. How can I remove the color? A4: A colored product may indicate trace impurities.[1] You can try passing a solution of your compound through a short plug of silica gel, which may retain the colored impurities.[1] Another method is charcoal treatment: dissolve the compound in a suitable solvent, add a small amount of activated charcoal, stir briefly, and then filter the mixture through celite before removing the solvent.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Problem: My compound is not eluting from the column.
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Possible Cause: The mobile phase is not polar enough. Your compound is strongly adsorbed to the silica gel.
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Solution: Gradually increase the polarity of your mobile phase.[6] For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. It is crucial to change the polarity gradually to ensure good separation.
Problem: The separation between my product and an impurity is poor.
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Possible Cause: The chosen solvent system is not optimal for resolving the components of your mixture.
-
Solution: Re-evaluate your mobile phase using TLC with various solvent systems. A less polar solvent system might improve separation for compounds with close Rf values. If a single solvent system is ineffective, consider using a gradient elution, starting with a low polarity mobile phase and gradually increasing it.
Problem: My compound is coming off the column, but the fractions are very dilute.
-
Possible Cause: The compound might be highly soluble in the eluent, leading to broad bands, or you may have loaded too little material for the column size.
-
Solution: Concentrate the fractions you expect to contain your product and re-check using TLC.[6] For future runs, ensure you are using an appropriate column size for the amount of crude material being purified.
Problem: The compound appears to be decomposing on the column.
-
Possible Cause: this compound, being a basic N-heterocycle, might be sensitive to the acidic nature of standard silica gel.[6]
-
Solution: Test the stability of your compound on a silica TLC plate before running the column.[6] If decomposition is observed, deactivate the silica gel by preparing the slurry with an eluent containing about 1% triethylamine.[3] Alternatively, use a different stationary phase like neutral alumina.[1][3]
Data Presentation
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Recommended Use Case |
| 95:5 Hexane:Ethyl Acetate | Low | To start if the compound is expected to be non-polar. |
| 90:10 Hexane:Ethyl Acetate | Low-Medium | A common starting point for many organic compounds.[2] |
| 80:20 Hexane:Ethyl Acetate | Medium | A good next step if the Rf is too low in 90:10. |
| 70:30 Hexane:Ethyl Acetate | Medium-High | For more polar compounds or to move a compound with a low Rf. |
| 100% Dichloromethane | Medium | An alternative solvent system to test. |
Table 2: Summary of Troubleshooting Solutions
| Issue | Potential Cause | Recommended Solution | Reference(s) |
| No Elution | Eluent polarity too low | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). | [6] |
| Poor Separation | Suboptimal eluent | Test different solvent systems on TLC; use gradient elution. | |
| Tailing Peaks | Strong interaction with silica | Add 1% triethylamine to the eluent or use neutral alumina. | [3] |
| Product Decomposition | Compound instability on acidic silica | Deactivate silica with triethylamine or use neutral alumina. | [3][6] |
| Compound Not Detected | Fractions are too dilute | Concentrate the relevant fractions and re-analyze by TLC. | [6] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that provides an Rf value of ~0.3-0.4 for the desired product and good separation from impurities.[1]
-
-
Column Preparation (Wet-Loading):
-
Choose an appropriately sized column based on the amount of crude material (a common rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
With the stopcock closed, pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Open the stopcock and drain the solvent until it is just level with the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in the minimum amount of the mobile phase or a slightly more polar solvent if necessary for dissolution.[7]
-
Using a pipette, carefully add the sample solution evenly onto the sand layer.[7]
-
Open the stopcock and allow the sample to absorb onto the silica, again stopping when the liquid level reaches the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and absorb this into the silica.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock, collecting the eluent in fractions (e.g., test tubes).
-
Maintain a constant level of solvent above the silica bed to avoid the column running dry.
-
If using gradient elution, gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Further dry the product under high vacuum to remove any residual solvent.
-
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
techniques for removing unreacted starting materials from 1-butyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-butyl-1H-pyrazole, focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are the likely unreacted starting materials?
A1: There are two primary synthetic routes for this compound, each with its own set of potential unreacted starting materials:
-
N-Alkylation of Pyrazole: This is a common method involving the reaction of pyrazole with a butyl halide, such as 1-bromobutane, in the presence of a base. The primary unreacted starting materials to be removed are pyrazole and 1-bromobutane .
-
Knorr Pyrazole Synthesis: This classic method involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like 1,1,3,3-tetramethoxypropane, which hydrolyzes to malonaldehyde in situ) with butylhydrazine.[1] The main unreacted starting materials in this case are the 1,3-dicarbonyl precursor and butylhydrazine .
Q2: I have a colored impurity in my crude this compound. What is it and how can I remove it?
A2: Colored impurities in pyrazole synthesis often arise from side reactions involving the hydrazine starting material.[1] These can typically be removed by treating the crude product with activated charcoal or by performing an acid-base extraction. Pyrazoles are weakly basic and can be protonated by an acid to form a water-soluble salt, allowing for extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Q3: Can I use distillation to purify this compound?
A3: Yes, vacuum distillation is a suitable method for purifying this compound, especially for removing less volatile impurities. The boiling point of this compound is 184.2 °C at 760 mmHg. It is recommended to perform the distillation under reduced pressure to lower the boiling point and prevent potential decomposition.
Q4: What are suitable solvent systems for column chromatography of this compound?
A4: A common eluent system for the column chromatography of N-alkylated pyrazoles is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[2] The ideal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude mixture to achieve good separation between the product and impurities.
Troubleshooting Guides
This section provides specific guidance on how to address the presence of unreacted starting materials in your crude this compound.
Issue 1: Presence of Unreacted Pyrazole and/or 1-Bromobutane
Symptoms:
-
Signals corresponding to pyrazole (a solid with a melting point of 67-70 °C and boiling point of 186-188 °C) or 1-bromobutane (a liquid with a boiling point of 101.6 °C) are observed in the 1H NMR or GC-MS of the crude product.[3][4][5][6]
-
TLC analysis shows a spot with a different Rf value corresponding to one of the starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing pyrazole and 1-bromobutane.
Recommended Actions:
-
Acid-Base Extraction: To remove unreacted pyrazole, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrazole will be protonated and move to the aqueous layer. The organic layer containing this compound and 1-bromobutane can then be washed with brine, dried, and concentrated. The pyrazole can be recovered from the aqueous layer by neutralization with a base.
-
Distillation: To remove unreacted 1-bromobutane, fractional distillation under atmospheric or reduced pressure can be effective due to the significant difference in boiling points between 1-bromobutane (101.6 °C) and this compound (184.2 °C).[4][6]
-
Column Chromatography: If both starting materials are present or if distillation is not sufficient, column chromatography on silica gel is a reliable method. A gradient elution with a hexane/ethyl acetate solvent system will allow for the separation of the non-polar 1-bromobutane, the moderately polar this compound, and the more polar pyrazole.
Issue 2: Presence of Unreacted 1,3-Dicarbonyl Precursor and/or Butylhydrazine
Symptoms:
-
NMR or GC-MS analysis of the crude product shows signals corresponding to the 1,3-dicarbonyl precursor (e.g., 1,1,3,3-tetramethoxypropane, boiling point 183 °C) or butylhydrazine.[7]
-
TLC analysis indicates the presence of starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing dicarbonyl and butylhydrazine.
Recommended Actions:
-
Aqueous Acid Wash: To remove basic butylhydrazine, wash the organic solution of the crude product with a dilute aqueous acid (e.g., 1 M HCl). The butylhydrazine will form a water-soluble salt and be extracted into the aqueous phase.
-
Vacuum Distillation: The 1,3-dicarbonyl precursor, such as 1,1,3,3-tetramethoxypropane (boiling point 183 °C), has a similar boiling point to this compound (184.2 °C), making simple distillation challenging.[7] However, careful fractional distillation under vacuum may achieve separation.
-
Column Chromatography: This is the most effective method for separating the product from the dicarbonyl precursor. Using a hexane/ethyl acetate gradient on a silica gel column will allow for the separation of the components based on their differing polarities.
Data Presentation
Table 1: Physical Properties of this compound and Potential Unreacted Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | C₇H₁₂N₂ | 124.18 | 184.2 @ 760 mmHg | N/A | Soluble in organic solvents. |
| Pyrazole | C₃H₄N₂ | 68.08 | 186-188 | 67-70 | Soluble in water, alcohol, ether, and benzene.[3][8][9] |
| 1-Bromobutane | C₄H₉Br | 137.02 | 101.6 | -112.4 | Insoluble in water; miscible with ethanol and ether.[4][6][10] |
| 1,1,3,3-Tetramethoxypropane | C₇H₁₆O₄ | 164.20 | 183 | N/A | Insoluble in water; soluble in ethanol and ether.[7][11] |
| Butylhydrazine | C₄H₁₂N₂ | 88.15 | N/A | N/A | Soluble in water and organic solvents. |
| Butylhydrazine hydrochloride | C₄H₁₃ClN₂ | 124.61 | N/A | 191-194 | Soluble in water. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Unreacted Pyrazole
Objective: To separate this compound from unreacted pyrazole.
Materials:
-
Crude this compound mixture
-
Ethyl acetate (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in ethyl acetate (approximately 10-20 mL per gram of crude material) in a separatory funnel.
-
Add an equal volume of 1 M HCl solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer is the organic phase containing this compound, and the bottom layer is the aqueous phase containing the protonated pyrazole.
-
Drain the lower aqueous layer into a separate flask.
-
Repeat the extraction of the organic layer with 1 M HCl (steps 2-5) one more time to ensure complete removal of pyrazole.
-
Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid.
-
Wash the organic layer with an equal volume of brine to remove dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified this compound.
Protocol 2: Vacuum Distillation for Removal of 1-Bromobutane
Objective: To separate this compound from the more volatile 1-bromobutane.
Materials:
-
Crude this compound mixture
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum source and gauge
-
Heating mantle and stirrer
-
Boiling chips
Procedure:
-
Set up the distillation apparatus for vacuum distillation. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude mixture and a few boiling chips into the round-bottom flask.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently with a heating mantle while stirring.
-
Collect the fraction that distills at the boiling point of 1-bromobutane at the applied pressure. The boiling point of 1-bromobutane will be significantly lower than 101.6 °C under vacuum.
-
Once the 1-bromobutane has been removed, increase the temperature to distill the this compound. The boiling point of this compound will also be lower than its atmospheric boiling point of 184.2 °C. For example, its boiling point is approximately 70-75 °C at 15 mmHg.[7]
-
Collect the fraction corresponding to pure this compound in a separate receiving flask.
Protocol 3: Flash Column Chromatography
Objective: To purify this compound from a mixture of starting materials and byproducts.
Materials:
-
Crude this compound mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture. Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. The ideal system will show good separation between the product spot and the impurity spots.
-
Column Packing: Pack a chromatography column with silica gel using the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane), and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the low-polarity eluent, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the compounds from the column in order of increasing polarity. Typically, 1-bromobutane (if present) will elute first, followed by this compound, and then the more polar pyrazole (if present).
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
References
- 1. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 1-Bromobutane (CAS 109-65-9) Manufacturer & Supplier | Properties, Uses, Safety Data | Buy 1-Bromobutane Online China [qiji-chem.com]
- 5. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromobutane | 109-65-9 [chemicalbook.com]
- 7. 1,1,3,3-Tetramethoxypropane | 102-52-3 [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 10. chem.winthrop.edu [chem.winthrop.edu]
- 11. CAS # 102-52-3, 1,1,3,3-Tetramethoxypropane, Malonaldehyde bis(dimethyl acetal), Malonaldehyde tetramethyl acetal, TMOP - chemBlink [chemblink.com]
managing steric hindrance in the synthesis of 1-butyl-1H-pyrazole derivatives
Welcome to the technical support center for the synthesis of 1-butyl-1H-pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to managing steric hindrance during synthesis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound derivatives, particularly when dealing with sterically hindered substrates.
Problem 1: Low yield in the N-alkylation of a substituted pyrazole with 1-bromobutane.
-
Possible Cause: Steric hindrance from substituents on the pyrazole ring, particularly at the C3 and C5 positions, can impede the approach of the butyl group to the N1 nitrogen. The choice of base and solvent may also be suboptimal for overcoming this steric barrier.
-
Solutions:
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) as a base in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can be effective for N1-alkylation.[1] Alternatively, using potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) is another viable option for directing the substitution to the N1 position.[1][2]
-
Microwave-Assisted Synthesis: Employing microwave irradiation can enhance reaction rates and yields, potentially overcoming the activation energy barrier caused by steric hindrance.[3]
-
Phase-Transfer Catalysis: In cases of poor solubility or reactivity, a phase-transfer catalyst can facilitate the reaction between the pyrazole salt and the alkylating agent in a biphasic system.
-
Problem 2: Formation of a mixture of N1 and N2-butylated regioisomers.
-
Possible Cause: The electronic and steric properties of the substituents on the pyrazole ring influence the site of alkylation. For unsymmetrical pyrazoles, a mixture of N1 and N2 isomers is often obtained.[4]
-
Solutions:
-
Steric Control: To favor N1-alkylation, ensure the substituent at the C5 position is sterically smaller than the substituent at the C3 position.[1] Conversely, placing a bulky substituent at the C3 position can sterically shield the N1 position and favor N2-alkylation.[1]
-
Bulky Alkylating Agents: While you are using a butyl group, for other syntheses, employing a more sterically demanding alkylating agent can increase selectivity for the less hindered nitrogen. For instance, α-halomethylsilanes have been used as "masked" methylating reagents to achieve high N1 selectivity.[5]
-
Protecting Groups: A triphenylsilyl group can be used as a directing group to sterically block one nitrogen atom. This group can be removed after the alkylation step.[1][6]
-
Catalyst-Controlled Alkylation: A magnesium-catalyzed method has been shown to achieve high regioselectivity for the N2 position with certain alkylating agents.[1]
-
Problem 3: Low regioselectivity in the cyclocondensation reaction to form the pyrazole ring.
-
Possible Cause: In the Knorr synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different hydrazone intermediates, resulting in a mixture of pyrazole regioisomers.[4] Significant steric or electronic differences between the carbonyl groups are necessary for good regioselectivity.[4]
-
Solutions:
-
Substituent Effects: High regioselectivity is often achieved when there is a significant difference in the steric bulk of the substituents on the β-carbon of the enone precursor.[7][8] For example, a less bulky substituent at the β-position of an enone generally leads to higher regioselectivity.[8]
-
Reaction Conditions: The choice of solvent can influence regioselectivity. For instance, conducting the reaction in DMSO has been shown to favor the formation of one regioisomer.[7][8]
-
Catalysis: The use of catalysts like nano-ZnO can lead to excellent yields and potentially influence regioselectivity.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound derivatives?
A1: The most common strategies involve:
-
N-alkylation of a pre-formed pyrazole ring: This is a straightforward approach where a pyrazole is deprotonated with a base, followed by the addition of a butyl halide (e.g., 1-bromobutane).
-
Cyclocondensation reactions: This involves reacting a 1,3-dicarbonyl compound or its equivalent with butylhydrazine. The Knorr pyrazole synthesis is a classic example of this method.[9]
-
Multicomponent reactions: These methods involve the one-pot reaction of three or more starting materials to form the desired pyrazole derivative, which can be highly efficient.[8]
Q2: How does steric hindrance from the butyl group affect the synthesis?
A2: The n-butyl group is moderately bulky. While not as sterically demanding as a tert-butyl group, it can still influence reaction rates and regioselectivity. In N-alkylation, it can lower the reaction rate compared to smaller alkyl groups. In cyclocondensation reactions with unsymmetrical precursors, the bulkiness of the butylhydrazine can influence which nitrogen atom attacks a particular carbonyl group, thus affecting the final substitution pattern on the pyrazole ring.[7]
Q3: Can I predict the regioselectivity of N-alkylation on my substituted pyrazole?
A3: Predicting the exact ratio of N1 to N2 alkylation can be complex, as it depends on a combination of steric and electronic factors of the substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent. However, as a general rule, the alkylation tends to occur at the less sterically hindered nitrogen atom.[1] Computational methods like DFT calculations can also be used to predict the regioselectivity.[2]
Q4: Are there any "green" or more environmentally friendly methods for synthesizing pyrazole derivatives?
A4: Yes, several green chemistry approaches have been developed. These include:
-
Microwave-assisted synthesis: This often leads to shorter reaction times, higher yields, and reduced solvent usage.[9]
-
Solvent-free reactions: Some syntheses can be carried out without a solvent, reducing waste.[9]
-
Use of green catalysts: Catalysts like nano-ZnO have been used for efficient pyrazole synthesis with easy work-up procedures.[8]
Data Summary
Table 1: Influence of Reaction Conditions on the Yield of Pyrazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 2-6 | Varies | [10] |
| TsOH (10 mol%) | - | - | 48 | 83 | [7] |
| Nano-ZnO | - | - | - | 95 | [8] |
| Cu(I) iodide | THF | 80 | - | 66-93 | [7] |
| --INVALID-LINK-- | - | - | - | High | [11] |
Table 2: Regioselectivity in the Reaction of β-Aminoenones with Alkyl Hydrazines
| β-Aminoenone Substituent (R) | Alkyl Hydrazine (R1) | Solvent | Regioselectivity (Product 1:Product 2) | Reference |
| CH3 | Me | DMSO | >90% (major isomer) | [8] |
| CH3 | t-Bu | DMSO | >90% (major isomer) | [8] |
| Bulkier R groups | Bulkier R1 groups | - | Decreased reactivity and regioselectivity | [7] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Pyrazole with 1-Bromobutane
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted pyrazole (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Deprotonation: Add a base (e.g., NaH, 1.1 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Alkylation: Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Reaction: The reaction can be stirred at room temperature or heated to reflux to increase the rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers and remove impurities.
Protocol 2: Knorr-Type Synthesis of a 1-Butyl-Pyrazole Derivative
-
Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Hydrazine Addition: Add butylhydrazine (1.0 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Visualizations
Caption: Synthetic pathways to this compound derivatives.
Caption: Decision tree for troubleshooting pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
troubleshooting low yields in pyrazole synthesis protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a very low yield. What are the most common causes?
Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can be attributed to several factors. These range from the quality of your starting materials to suboptimal reaction conditions. Key areas to investigate include the purity of the 1,3-dicarbonyl compound and the hydrazine derivative, the stoichiometry of the reactants, and the reaction parameters such as temperature, time, solvent, and pH.[1]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[2] Regioselectivity is influenced by steric hindrance, electronic effects of substituents, and the reaction's pH.[3]
Q3: My reaction mixture has turned a dark yellow or red color. What is the cause and how can I resolve this?
Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself.[1] The use of a mild base can sometimes lead to a cleaner reaction profile.[1] Purification techniques such as treatment with activated charcoal or recrystallization are effective methods for removing these colored impurities.[1][4]
Q4: My crude product is an oil and will not solidify. How can I purify it?
If your pyrazole product is an oil, it could be due to the presence of residual solvent or impurities that are depressing the melting point.[4] In such cases, purification by silica gel column chromatography is a highly effective method.[4]
Troubleshooting Guides
Issue 1: Low Product Yield
A low yield of the desired pyrazole is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, which will reduce the yield and complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Carefully check the stoichiometry of the reactants. In some instances, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in determining the optimal reaction time.[1]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
Data Presentation
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetylacetone | Phenylhydrazine | Ethanol | Reflux | 2 | 85 |
| Acetylacetone | Phenylhydrazine | Acetic Acid | 100 | 1 | 92 |
| Ethyl Acetoacetate | Hydrazine Hydrate | 1-Propanol | 100 | 1 | 78 |
| Ethyl Benzoylacetate | Phenylhydrazine | Ethanol | Reflux | 3 | 88 |
| 1,3-Diphenyl-1,3-propanedione | Hydrazine Hydrate | DMF | 120 | 4 | 95 |
This table presents a summary of typical yields obtained under various solvent and temperature conditions for the synthesis of different pyrazole derivatives.
Table 2: Effect of Catalyst on Pyrazole Synthesis Yield
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetylacetone | 2,4-Dinitrophenylhydrazine | LiClO4 | Ethylene Glycol | RT | 0.5 | 92 |
| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | Ethanol | RT | 1 | 95 |
| Benzaldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Y(NO3)3.6H2O | Ethanol | RT | 0.25 | 94 | |
| Acetylacetone | Hydrazine Hydrate | (none) | Ethanol | Reflux | 4 | 65 |
| Acetylacetone | Hydrazine Hydrate | Glacial Acetic Acid | Ethanol | Reflux | 1 | 90 |
This table illustrates the impact of different catalysts on the yield of pyrazole synthesis, highlighting the potential for significant improvement with the appropriate choice of catalyst.[5]
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-Phenyl-5-methyl-1H-pyrazole
This protocol provides a general procedure for the Knorr synthesis of 3-phenyl-5-methyl-1H-pyrazole.
Materials:
-
1-Phenyl-1,3-butanedione (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,3-butanedione in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
Protocol 2: Purification of Pyrazole Compounds by Column Chromatography
This protocol outlines a general procedure for the purification of pyrazole compounds using silica gel column chromatography.[4]
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it using various ratios of ethyl acetate and hexane to find a solvent system that provides good separation with an Rf value of approximately 0.3-0.4 for the desired product.[4]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Pack the silica gel uniformly, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel bed.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.[4]
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with different polarities.[4]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.[4]
-
Solvent Removal: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified pyrazole.[4]
Visualizations
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Caption: A troubleshooting workflow for addressing low yields in pyrazole synthesis.
Caption: A decision-making diagram for controlling regioselectivity in pyrazole synthesis.
References
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazole-Based Pharmaceuticals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common side reactions and challenges during the synthesis of pyrazole-based pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of pyrazole-based pharmaceuticals?
A1: The most prevalent side reactions include the formation of regioisomers, incomplete cyclization leading to pyrazoline intermediates, N-alkylation versus C-alkylation, di-addition of hydrazine, and the formation of colored impurities.[1] The specific side reactions encountered can depend on the substrates, reagents, and reaction conditions employed.
Q2: How can I minimize the formation of regioisomers in my pyrazole synthesis?
A2: Controlling regioselectivity is a critical challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2][3] Key strategies to minimize the formation of regioisomers include:
-
Solvent Selection: The choice of solvent can significantly influence the regioselectivity. For instance, in some reactions, polar protic solvents may favor one isomer, while nonpolar aprotic solvents favor the other.
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomeric ratio.
-
pH Adjustment: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl carbons, thus directing the initial attack to a specific site.[4]
-
Use of Catalysts: Certain catalysts can promote the formation of a specific regioisomer.
-
Protecting Groups: Strategic use of protecting groups on the hydrazine or dicarbonyl compound can direct the cyclization to yield the desired isomer.
Q3: What causes the formation of colored impurities in my reaction, and how can I remove them?
A3: Colored impurities, often appearing as yellow or red hues in the reaction mixture, frequently arise from side reactions involving the hydrazine starting material, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[4][5] These impurities can be challenging to remove. Effective purification methods include:
-
Recrystallization: This is a common and effective method for purifying the desired pyrazole product and removing colored impurities.[6] A suitable solvent system should be chosen where the pyrazole has high solubility at elevated temperatures and low solubility at room temperature.
-
Activated Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is subsequently removed by filtration.
-
Column Chromatography: Silica gel chromatography can be employed to separate the desired product from colored byproducts.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Isomer (Regioisomer Formation)
Symptoms:
-
NMR spectra show two sets of peaks for the pyrazole product.
-
Multiple spots are observed on Thin Layer Chromatography (TLC) that are close in Rf value.
-
Broad melting point range of the isolated product.
Root Causes:
-
Use of an unsymmetrical 1,3-dicarbonyl compound.
-
Similar steric and electronic properties of the two carbonyl groups, leading to non-selective attack by the hydrazine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioisomer formation.
Corrective Actions:
-
Solvent Screening: Conduct small-scale experiments with a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate) to assess the impact on the regioisomeric ratio.[6]
-
Temperature Optimization: Run the reaction at different temperatures (e.g., room temperature, reflux) to determine if a kinetic or thermodynamic product is favored.
-
pH Modification: If using a hydrazine salt, the addition of a base (e.g., sodium acetate) can neutralize the acid and alter the regioselectivity.[4] Conversely, in some cases, a catalytic amount of acid may favor the formation of a specific isomer.
-
Purification: If regioisomers are formed, they can sometimes be separated by careful column chromatography or fractional recrystallization.
Quantitative Data on Regioselectivity in Celecoxib Synthesis:
The synthesis of Celecoxib, a selective COX-2 inhibitor, often involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione with 4-hydrazinobenzenesulfonamide. This reaction can lead to the formation of a regioisomeric impurity. The ratio of Celecoxib to its regioisomer can be influenced by the reaction conditions.
| Solvent | Temperature (°C) | Celecoxib:Regioisomer Ratio | Reference |
| Ethanol | Reflux | ~96:4 | [7] |
| Toluene | Reflux | ~95:5 | [7] |
| Isopropanol/Water | 140 | High regioselectivity | [8] |
Issue 2: Incomplete Reaction and Presence of Pyrazoline Intermediates
Symptoms:
-
The presence of a byproduct with a molecular weight corresponding to the pyrazole product + 2 H.
-
Signals in the 1H NMR spectrum in the aliphatic region that do not correspond to the starting materials or the desired pyrazole.
-
A new spot on TLC with a different Rf value from the starting materials and the final product.
Root Cause:
-
Incomplete oxidation/aromatization of the pyrazoline intermediate to the final pyrazole.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pyrazoline intermediates.
Corrective Actions:
-
Prolonged Reaction Time/Increased Temperature: Heating the reaction for a longer duration or at a higher temperature can often promote the final dehydration and aromatization step.
-
Addition of an Oxidizing Agent: In some cases, particularly in the synthesis from α,β-unsaturated ketones and hydrazines, an oxidizing agent may be required to convert the initially formed pyrazoline to the pyrazole.[3]
-
Acid/Base Catalysis: The aromatization step can sometimes be facilitated by the presence of an acid or base.
Issue 3: N-Alkylation vs. C-Alkylation Side Reactions
Symptoms:
-
Formation of multiple products when alkylating a pyrazole with an alkyl halide.
-
Mass spectrometry data indicating the addition of an alkyl group to different positions on the pyrazole ring system.
Root Cause:
-
The pyrazole anion is an ambident nucleophile, with electron density on both nitrogen and carbon atoms, allowing for competitive alkylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N- vs. C-alkylation.
Corrective Actions:
-
Choice of Base and Solvent: The regioselectivity of alkylation can be highly dependent on the base and solvent system used. Harder bases may favor N-alkylation, while softer bases might lead to more C-alkylation.
-
Nature of the Alkylating Agent: The electrophilicity and steric bulk of the alkylating agent can influence the site of attack.
-
Phase-Transfer Catalysis: In some instances, phase-transfer catalysts can promote selective N-alkylation.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[9][10]
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine or hydrazine derivative (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid or base catalyst (optional)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the hydrazine or hydrazine derivative to the solution. If using a hydrazine salt, an equivalent of a base like sodium acetate may be added.
-
If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) or base.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Purification of a Pyrazole Derivative by Recrystallization
This protocol provides a general guideline for the purification of a crude pyrazole product.[6]
Materials:
-
Crude pyrazole product
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal single solvent will dissolve the pyrazole at high temperatures but not at low temperatures. For a solvent pair, one solvent should readily dissolve the pyrazole (good solvent), while the other should not (poor solvent).
-
Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization:
-
Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Solvent Pair: To the hot solution of the pyrazole in the "good" solvent, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: HPLC Analysis of Pyrazole Synthesis Reaction Mixture
This protocol outlines a general method for monitoring the progress of a pyrazole synthesis and assessing the purity of the product.[11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A typical mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). The specific gradient will depend on the polarity of the pyrazole and impurities.
Procedure:
-
Sample Preparation: Take an aliquot of the reaction mixture and dilute it with the mobile phase or a suitable solvent (e.g., acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25-30 °C
-
Detection wavelength: Determined by the UV absorbance maximum of the pyrazole product.
-
-
Analysis: Inject the prepared sample and run the HPLC method. Monitor the chromatogram for the appearance of the product peak and the disappearance of the starting material peaks. The peak area percentages can be used to estimate the relative amounts of different components in the mixture.
Impurity Profile of a Pharmaceutical-Grade Pyrazole Derivative:
| Impurity | Retention Time (min) | Specification Limit (%) |
| Starting Material 1 | 3.5 | ≤ 0.10 |
| Starting Material 2 | 4.2 | ≤ 0.10 |
| Regioisomer | 8.9 | ≤ 0.15 |
| Pyrazoline Intermediate | 7.5 | ≤ 0.10 |
| Unknown Impurity 1 | 10.2 | ≤ 0.05 |
| API | 9.5 | ≥ 99.0 |
This technical support guide is intended to provide general guidance. Specific experimental conditions should be optimized for each unique pyrazole synthesis.
References
- 1. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. zenodo.org [zenodo.org]
- 8. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. ijcpa.in [ijcpa.in]
stability issues of 1-butyl-1H-pyrazole under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-butyl-1H-pyrazole under acidic and basic conditions. The information is based on general principles of heterocyclic chemistry, as specific stability data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable under acidic conditions?
A1: Generally, the pyrazole ring is relatively stable to acid. However, under harsh acidic conditions (e.g., concentrated acids, elevated temperatures), N-alkylated pyrazoles like this compound can be susceptible to degradation. The primary concern would be the potential for acid-catalyzed hydrolysis of the N-butyl group, although this is generally a slow process for N-alkyl heterocycles without other activating groups. Protonation of the nitrogen at position 2 is the initial step, which can make the ring more susceptible to nucleophilic attack if a suitable nucleophile is present.
Q2: What are the potential degradation pathways for this compound in acidic media?
A2: The most probable, albeit likely slow, degradation pathway under acidic conditions is the cleavage of the N-butyl bond to yield pyrazole and butanol or butyl-derived species. Ring-opening is less common for simple pyrazoles unless under very forcing conditions.
Q3: How stable is this compound under basic conditions?
A3: Pyrazole rings are generally resistant to degradation under basic conditions. The C-H bonds of the pyrazole ring are not particularly acidic, and the ring itself is electron-rich, making it less susceptible to nucleophilic attack by hydroxide ions. Therefore, this compound is expected to exhibit good stability in the presence of mild to moderate bases.
Q4: What degradation products might be formed under basic conditions?
A4: Significant degradation of this compound is not anticipated under typical basic conditions. Under very harsh conditions (e.g., high concentrations of strong base at high temperatures), unforeseen reactions could occur, but simple hydrolysis or ring cleavage is unlikely.
Q5: I am observing unexpected peaks in my HPLC analysis after treating this compound with acid. What could they be?
A5: Unexpected peaks could be due to several factors:
-
Degradation Products: As mentioned, cleavage of the N-butyl group could lead to the formation of pyrazole.
-
Impurities in the Starting Material: The acidic conditions may not have caused degradation but could have altered the retention time of existing impurities.
-
Reaction with Solvent/Buffer Components: The compound might react with components of your acidic medium, especially at elevated temperatures.
We recommend running a blank (acidic medium without the compound) and a control (compound in a neutral solvent) to help identify the source of the peaks.
Troubleshooting Guides
Issue 1: Loss of this compound Assay Value After Acidic Treatment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acid-catalyzed degradation | Neutralize the sample before analysis. Analyze for the presence of pyrazole as a potential degradant. | If degradation has occurred, the assay of this compound will be low, and a peak corresponding to pyrazole may be observed. |
| Precipitation of the compound as a salt | Ensure the sample is fully dissolved in the mobile phase before injection. Adjust the pH of the sample closer to neutral if solubility is an issue. | The assay value should increase if precipitation was the cause of the low reading. |
| Adsorption to container surfaces | Use silanized glass vials or polypropylene vials for the stability study. | Consistent assay values will be obtained if adsorption is minimized. |
Issue 2: Appearance of Extraneous Peaks in Chromatograms After Basic Treatment
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Interaction with basic medium | While significant degradation is unlikely, consider the possibility of a reaction with the specific base used if it has other reactive functionalities. Analyze a blank sample (base in solvent). | No extraneous peaks should be observed in the blank, confirming the peaks are related to the compound. |
| Contamination | Ensure all glassware and solvents are clean. Filter all solutions before injection. | Extraneous peaks due to contamination will be eliminated. |
| pH-related changes in the analyte | Ensure the mobile phase has sufficient buffering capacity to maintain a consistent pH on the column, regardless of the sample's pH. | The retention time and peak shape of the main component should be consistent. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for assessing the stability of this compound under acidic and basic stress conditions, based on ICH guidelines.[1][2][3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze by the same HPLC method.
4. Control Sample:
-
Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase and store it under normal laboratory conditions.
Stability-Indicating HPLC Method (Example)
A validated stability-indicating method is crucial for separating the parent compound from any potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.
Quantitative Data Summary
As specific quantitative data for the degradation of this compound is not available in the literature, the following table is a template for presenting results from a forced degradation study.
| Condition | Time (hours) | % this compound Remaining | % Degradation | Number of Degradation Products | Area % of Major Degradant |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 | - |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 0.1 M NaOH, 60°C | 0 | 100 | 0 | 0 | - |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Visualizations
Logical Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
Postulated Acid-Catalyzed Degradation Pathway
Caption: Postulated degradation under harsh acidic conditions.
Expected Stability Under Basic Conditions
Caption: Expected outcome under typical basic conditions.
References
safe handling and storage procedures for 1-butyl-1H-pyrazole
Technical Support Center: 1-butyl-1H-pyrazole
This guide provides essential safety information, handling procedures, and emergency protocols for researchers, scientists, and drug development professionals working with this compound.
Quantitative Data Summary
Specific quantitative safety data for this compound was not available in the provided search results. The following table includes data for related pyrazole compounds to provide a general reference. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before use.
| Property | 1H-Pyrazole (CAS 288-13-1) | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS 342405-38-3) |
| Physical State | Solid | Solid |
| Appearance | Off-white[1] | White |
| Melting Point/Range | 66 - 70 °C / 150.8 - 158 °F[1] | 57 °C / 134.6 °F |
| Flash Point | No information available[1] | No information available |
| Autoignition Temperature | No information available[1] | No data available |
Frequently Asked Questions (FAQs) & Troubleshooting
Handling and Personal Protective Equipment (PPE)
Q1: What are the essential precautions I should take before handling this compound?
A: Before handling, ensure you are in a well-ventilated area.[2] Read the Safety Data Sheet (SDS) thoroughly. An eyewash station and safety shower should be readily accessible.[1] Always check your Personal Protective Equipment (PPE) for integrity before use.[2]
Q2: What specific PPE is required for handling this compound?
A: A comprehensive PPE ensemble is necessary to minimize exposure.[3]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4][5]
-
Hand Protection: Use chemical-impermeable gloves. Always inspect gloves for degradation or tears before use.[2] After handling, remove gloves using the proper technique to avoid skin contact and wash your hands thoroughly.[6]
-
Body Protection: Wear a lab coat, impervious gown, or a chemical-resistant suit to prevent skin contact.[2][4][7] For significant exposure risks, a P.V.C. apron may be necessary.[7]
-
Respiratory Protection: If working outside a chemical fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter.[5][7]
Q3: What should I do if I accidentally generate dust or aerosols during my experiment?
A: Avoid breathing in the dust or aerosols.[8] Ensure local exhaust ventilation is functioning correctly or move the operation into a chemical fume hood. If significant inhalation is possible, wear appropriate respiratory protection.[7] Clean up any settled dust immediately using dry clean-up procedures to avoid further generation of airborne particles.[7]
Storage and Incompatibility
Q4: How should I properly store this compound in the lab?
A: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[2][9] The storage area should be secure and designated for chemical storage, away from foodstuffs and incompatible materials.[2][10] For larger quantities, consider storage in a bunded area to contain potential spills.[10]
Q5: What substances are incompatible with this compound?
A: Avoid storing it with strong oxidizing agents and acids.[1][6][11] Always consult the specific SDS for a complete list of incompatible materials.
Emergency Procedures: Spills and Exposure
Q6: How do I handle a small spill of this compound in the lab?
A:
-
Evacuate: Keep unnecessary personnel away from the spill area.[2][5]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Wear PPE: Put on your complete PPE ensemble, including respiratory protection.[2]
-
Contain: Prevent the spill from spreading or entering drains.[2][5]
-
Clean-up: Use dry, inert material like sand or earth to absorb the spill.[12] Collect the material using non-sparking tools and place it into a suitable, closed container for disposal.[2]
-
Decontaminate: Wash the spill area thoroughly.[10]
Q7: What are the first aid measures for exposure to this compound?
A:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If they are not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2][8]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[2][12]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or a doctor immediately.[2][12]
Disposal
Q8: How do I dispose of waste this compound and its containers?
A: Waste is considered hazardous. All waste materials and empty containers must be disposed of through a licensed chemical waste disposal plant.[1][2] Do not allow the product to enter drains, soil, or water systems.[2][6] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow & Logic Diagrams
The following diagram outlines the standard workflow for the safe handling and storage of this compound, from receipt to disposal.
Caption: Logical workflow for safe handling, from receiving to disposal, including emergency branches.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. echemi.com [echemi.com]
- 5. aaronchem.com [aaronchem.com]
- 6. afgsci.com [afgsci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. aksci.com [aksci.com]
- 9. aksci.com [aksci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
Validation & Comparative
A Comparative Guide to the Synthesis of N-Alkylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
The N-alkylpyrazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This guide provides an objective comparison of prominent synthetic methods for N-alkylpyrazoles, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of N-Alkylpyrazole Synthesis Methods
The synthesis of N-alkylpyrazoles can be broadly categorized into several approaches, each with its own set of advantages and limitations. Key considerations for selecting a method include regioselectivity, substrate scope, reaction conditions, and scalability. The following table summarizes and compares some of the most common and innovative methods.
| Method | General Reaction | Reagents & Conditions | Yields | Regioselectivity (N1:N2) | Advantages | Disadvantages |
| Classical N-Alkylation | Pyrazole + Alkyl Halide | Base (NaH, K₂CO₃, KOH), Solvent (DMF, THF, Acetonitrile), RT to reflux | Good to excellent | Often poor, mixture of isomers | Simple, readily available reagents | Poor regioselectivity with unsymmetrical pyrazoles, harsh bases may not be tolerated by sensitive substrates. |
| Mitsunobu Reaction | Pyrazole + Alcohol | PPh₃, DEAD or DIAD, THF, 0 °C to RT | Good to excellent | Generally favors the less sterically hindered nitrogen (N1) | Mild conditions, good for complex molecules, stereochemical inversion at the alcohol. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. |
| Acid-Catalyzed Alkylation | Pyrazole + Trichloroacetimidate | Brønsted Acid (e.g., CSA), DCE, RT | Good | Controlled by sterics, major product is typically the less hindered isomer.[1][2][3] | Mild, avoids strong bases and high temperatures.[1][4][2][3] | Requires the pre-formation of trichloroacetimidates.[1][4][2][3] |
| Enzymatic Alkylation | Pyrazole + Haloalkane | Engineered Methyltransferases, Co-substrate (SAM analog), Buffer, 30-37 °C | Good (preparative scale yields reported up to 37%)[5] | Excellent (>99%)[5][6][7][8][9][10] | Unprecedented regioselectivity, environmentally friendly.[5][6][7][8][9][10] | Requires specialized enzymes and cofactors, may have limited substrate scope.[5][6][7][8][9][10] |
| From N-Alkyl Tosylhydrazones | N-Alkyl Tosylhydrazone + Alkyne | Base (t-BuOK) or Lewis Acid (AlCl₃), Solvent (Pyridine or DCE) | Good to high | Complete regioselectivity reported.[11][12][13] | Excellent regioselectivity, good functional group tolerance.[11][12][13] | Requires synthesis of the N-alkylated tosylhydrazone precursor.[11][12][13] |
| Michael Addition | Pyrazole + α,β-Unsaturated Carbonyl | Catalyst (e.g., Ag₂CO₃) or base-free, various solvents | Good to excellent | Generally high, favoring N1 addition.[14][15][16][17] | Catalyst-free options, mild conditions.[14][15][16][17] | Limited to the synthesis of β-carbonyl substituted N-alkylpyrazoles. |
| Transition-Metal Catalysis | Pyrazole + Allylic Alcohol/Vinylcyclopropane | Pd catalyst, ligand, co-catalyst | Good to excellent (up to 99%)[18][19][20][21][22] | Excellent regioselectivity and stereoselectivity reported.[18][19][20][21][22] | High atom economy, broad substrate scope.[18][19][20][21][22] | Requires specialized and often expensive catalysts and ligands. |
| One-Pot Synthesis | 1,3-Dicarbonyl + Alkylhydrazine | Acid or base catalyst, various solvents | Good to excellent | Regioselectivity depends on the substituents of the dicarbonyl compound.[23][24][25][26] | Procedurally simple, reduces purification steps.[23][25][26] | Regioselectivity can be an issue with unsymmetrical dicarbonyls. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison table.
Protocol 1: Classical N-Alkylation using Alkyl Halide and Base
This procedure describes a general method for the N-alkylation of a pyrazole using sodium hydride as the base.
Materials:
-
Pyrazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrazole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Mitsunobu Reaction for N-Alkylation
This protocol outlines the N-alkylation of a pyrazole with an alcohol under Mitsunobu conditions.
Materials:
-
Pyrazole (1.0 eq)
-
Alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrazole, alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the N-alkylated pyrazole from the triphenylphosphine oxide byproduct.
Protocol 3: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to base-mediated alkylations.[1][2]
Materials:
-
Pyrazole (1.0 eq)
-
Trichloroacetimidate (1.0 eq)
-
Camphorsulfonic acid (CSA, 0.2 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the pyrazole, trichloroacetimidate, and CSA.
-
Place the flask under an argon atmosphere.
-
Add anhydrous DCE to form a 0.25 M solution.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of some of the described synthesis methods for N-alkylpyrazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [ouci.dntb.gov.ua]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes (2021) | Benjamin List | 2 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 13. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition [mdpi.com]
- 17. Squaramide-catalysed enantioselective Michael addition of pyrazolin-5-ones to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. arkat-usa.org [arkat-usa.org]
- 22. researchgate.net [researchgate.net]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. researchgate.net [researchgate.net]
- 25. jocpr.com [jocpr.com]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 1-butyl-1H-pyrazole and 1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-butyl-1H-pyrazole and 1-methyl-1H-pyrazole. Understanding the nuanced differences in their behavior is crucial for designing synthetic routes and developing novel pyrazole-based pharmaceuticals. This document synthesizes available experimental data to offer a clear comparison across several key reaction types, including N-alkylation, electrophilic substitution, and metalation.
Executive Summary
The reactivity of the pyrazole ring is significantly influenced by the nature of the substituent at the N1 position. In comparing this compound and 1-methyl-1H-pyrazole, the primary differentiating factor is the steric bulk of the alkyl group. While the electronic effects of the methyl and butyl groups are broadly similar (both are weakly electron-donating), the larger steric profile of the butyl group can lead to notable differences in reaction rates and, in some cases, regioselectivity.
Generally, 1-methyl-1H-pyrazole exhibits slightly higher reactivity in processes where the approach to the pyrazole ring is sterically sensitive. Conversely, the butyl group's greater size can sterically hinder access to adjacent positions on the ring and to the nitrogen atoms themselves.
Comparison of Reactivity: this compound vs. 1-methyl-1H-pyrazole
| Reaction Type | Reactant | This compound | 1-methyl-1H-pyrazole | Key Observations & Experimental Details |
| N-Alkylation | 1-bromobutane | Slower reaction rate anticipated due to steric hindrance from the existing butyl group. | Faster reaction rate expected due to the smaller methyl group. | While direct comparative kinetic data is scarce, studies on N-alkylation of pyrazoles consistently show that bulkier N-substituents decrease the rate of further alkylation at the N2 position to form pyrazolium salts. For instance, the formation of 1,2-dialkylpyrazolium salts is more facile with smaller N-alkyl groups. |
| Electrophilic Substitution (Nitration) | HNO₃ / H₂SO₄ | Expected to be slightly slower than 1-methyl-1H-pyrazole due to potential steric hindrance to the attacking electrophile. Yields may be comparable under forcing conditions. | Nitration readily occurs at the 4-position. | Electrophilic substitution on the pyrazole ring predominantly occurs at the C4 position. The N-alkyl group has a minor electronic influence but its size can affect the approach of the electrophile. While specific comparative yields are not readily available in the literature, the general trend suggests a modest decrease in rate with increasing alkyl size. |
| Electrophilic Substitution (Vilsmeier-Haack Formylation) | POCl₃ / DMF | Expected to proceed at a slightly slower rate compared to the methyl analogue. | Formylation occurs at the 4-position to yield 1-methyl-1H-pyrazole-4-carbaldehyde. | The Vilsmeier-Haack reaction is a common method for formylating pyrazoles at the C4 position[1]. The bulky Vilsmeier reagent is sensitive to steric hindrance, suggesting that the reaction with this compound would be slower than with 1-methyl-1H-pyrazole. |
| Metalation (Lithiation) | n-BuLi | Lithiation is expected to occur at the C5 position, but potentially at a slower rate and may require more forcing conditions compared to 1-methyl-1H-pyrazole. | Under thermodynamic control, lithiation occurs regioselectively at the C5 position. Kinetically controlled conditions can lead to lithiation of the methyl group.[2] | The regioselectivity of lithiation is influenced by both electronic and steric factors. For 1-methylpyrazole, lithiation at C5 is thermodynamically favored. The larger butyl group in this compound may slightly disfavor the approach of the bulky n-BuLi base to the C5 position. |
Experimental Protocols
N-Alkylation of Pyrazole with 1-Bromobutane
This protocol describes a general procedure for the N-alkylation of a pyrazole, which can be adapted for the synthesis of this compound.
Materials:
-
3,5-Dimethyl-1H-pyrazole (or pyrazole)
-
Potassium hydroxide (KOH)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) (as an ionic liquid solvent)
-
1-Bromobutane
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [3]
-
In a round-bottom flask equipped with a magnetic stir bar, combine 3,5-dimethyl-1H-pyrazole (2 mmol), powdered potassium hydroxide (2.4 mmol), and [BMIM][BF₄] (2.2 mmol).
-
Add 1-bromobutane (2.4 mmol) to the mixture via syringe.
-
Heat the reaction mixture to 80 °C with stirring for 2 hours under a reflux condenser.
-
After cooling, extract the product with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-butyl-3,5-dimethylpyrazole.
Logical Relationship for N-Alkylation Workflow
Electrophilic Substitution: Nitration of 1-Methyl-1H-pyrazole
This protocol describes the nitration of 1-methyl-1H-pyrazole to yield 1-methyl-4-nitro-1H-pyrazole.
Materials:
-
1-Methyl-1H-pyrazole
-
Trifluoroacetic anhydride
-
Concentrated nitric acid
-
Ice bath
Procedure: [4]
-
To a solution of 1-methyl-1H-pyrazole in trifluoroacetic anhydride, cool the mixture in an ice bath.
-
Slowly add concentrated nitric acid to the cooled solution.
-
Allow the reaction to stir for 12 hours.
-
Remove the trifluoroacetic anhydride and excess nitric acid under reduced pressure to yield the crude 1-methyl-3-nitro-1H-pyrazole. Further purification may be required.
Signaling Pathway for Electrophilic Nitration
Electrophilic Substitution: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrazole
This protocol outlines the formylation of a 1-substituted pyrazole at the 4-position.
Materials:
-
1-Methyl-3-substituted-phenyl-1H-pyrazole (or 1-methyl-1H-pyrazole)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
Procedure: [5]
-
In a flask, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF to form the Vilsmeier reagent.
-
Add the 1-methyl-3-substituted-phenyl-1H-pyrazole to the Vilsmeier reagent.
-
Stir the reaction mixture in an ice bath for 15 minutes, then heat to 80 °C for 5-6 hours.
-
After cooling, pour the reaction mixture onto crushed ice and neutralize to precipitate the crude product, 1-methyl-3-substituted-phenyl-1H-pyrazole-4-carbaldehyde.
Metalation: Lithiation of 1-Methyl-1H-pyrazole
This protocol describes the regioselective lithiation of 1-methyl-1H-pyrazole.
Materials:
-
1-Methyl-1H-pyrazole
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Deuterated methanol (CH₃OD) for quenching (to confirm the position of lithiation)
Procedure: [2]
-
Dissolve 1-methyl-1H-pyrazole in anhydrous THF under an inert atmosphere.
-
Cool the solution to the desired temperature (-78 °C for kinetic control, or allow to warm for thermodynamic control).
-
Slowly add a solution of n-BuLi in hexanes.
-
Stir for the appropriate time to allow for metalation.
-
Quench the reaction with an electrophile (e.g., CH₃OD) to introduce a deuterium label at the lithiated position.
-
Work up the reaction and analyze the product by NMR to determine the position of deuteration (and thus lithiation).
Logical Flow for Regioselective Lithiation
Conclusion
The primary difference in reactivity between this compound and 1-methyl-1H-pyrazole stems from the increased steric hindrance imparted by the butyl group. This generally leads to a modest decrease in reaction rates for the butyl derivative in sterically demanding reactions such as N-alkylation and some electrophilic substitutions. For reactions like lithiation, the regioselectivity is expected to remain the same, though reaction conditions may need to be adjusted to account for the slower reaction rate. For drug development professionals, these differences can be exploited to fine-tune the synthesis of pyrazole derivatives and to modulate their interaction with biological targets.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Analysis of Pyrazole Isomers
This guide provides a comprehensive comparative analysis of the spectroscopic data for pyrazole and its key methylated isomers: 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. It is intended for researchers, scientists, and drug development professionals who utilize these heterocyclic compounds as building blocks in synthesis and drug design. Unambiguous characterization is critical, and this document summarizes the essential data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to aid in structural elucidation.
Experimental and Analytical Workflow
The characterization of pyrazole isomers involves a systematic workflow employing multiple spectroscopic techniques. Each method provides unique structural information, and the collective data allows for confident identification and differentiation of the isomers. The general workflow is depicted below.
Data Presentation
The following tables summarize the quantitative spectroscopic data for pyrazole and its common isomers. Note that chemical shifts and vibrational frequencies can vary slightly depending on the solvent and experimental conditions.
¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.
| Compound | Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Pyrazole | H3, H5 | ~7.66 | Doublet | - |
| H4 | ~6.37 | Triplet | - | |
| N-H | Variable (Broad) | Broad Singlet | - | |
| 1-Methylpyrazole [1] | H3 | ~7.5 | Doublet | ~1.8 |
| H5 | ~7.4 | Doublet | ~2.3 | |
| H4 | ~6.2 | Triplet | ~2.1 | |
| N-CH₃ | ~3.9 | Singlet | - | |
| 3-Methylpyrazole [2] | C5-H | 7.480 | Doublet | - |
| C4-H | 6.057 | Doublet | - | |
| N-H | 10.88 | Broad Singlet | - | |
| -CH₃ | 2.339 | Singlet | - | |
| 4-Methylpyrazole [3] | H3, H5 | ~7.4 | Singlet | - |
| N-H | Variable (Broad) | Broad Singlet | - | |
| -CH₃ | ~2.0 | Singlet | - |
Note on Pyrazole and N-unsubstituted isomers: Due to rapid prototropic tautomerism, the H3 and H5 protons (and C3/C5 carbons) are often observed as a single, averaged signal.[4] The N-H proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent.
¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.
| Compound | Carbon Atom | Chemical Shift (δ) [ppm] |
| Pyrazole [5] | C3, C5 | ~134.7 |
| C4 | ~105.8 | |
| 1-Methylpyrazole [1] | C3 | ~138.7 |
| C5 | ~129.2 | |
| C4 | ~105.4 | |
| N-CH₃ | ~39.1 | |
| 3-Methylpyrazole [2] | C3 | ~145 |
| C5 | ~135 | |
| C4 | ~105 | |
| -CH₃ | ~11-13 | |
| 4-Methylpyrazole [6] | C3, C5 | ~137 |
| C4 | ~113 | |
| -CH₃ | ~9 |
Infrared (IR) Spectroscopic Data
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Pyrazole [7][8] | N-H Stretch | 3100 - 3500 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C=N / C=C Ring Stretch | 1400 - 1600 | Medium-Strong | |
| Methylated Isomers [2][9] | N-H Stretch (3- & 4-isomers) | 3100 - 3500 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic, -CH₃) | 2850 - 3000 | Medium | |
| C=N / C=C Ring Stretch | 1400 - 1600 | Medium-Strong | |
| C-N Stretch | ~1290 | Strong |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI) at 70 eV.
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| Pyrazole [10] | C₃H₄N₂ | 68.08 | 68 | 67, 41, 40, 39 |
| Methylpyrazole Isomers | C₄H₆N₂ | 82.10 | 82 | 81, 54, 53 |
Note on MS Fragmentation: The fragmentation pattern of substituted pyrazoles can be complex but often involves the loss of HCN or constituents from the substituents.[11] The molecular ion peak is typically strong.
Experimental Protocols
Standardized protocols are essential for obtaining reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.[9]
-
Instrumentation: Bruker Avance (e.g., 400 MHz) or equivalent NMR spectrometer.
-
Sample Preparation:
-
Data Acquisition:
-
¹H NMR: A standard single-pulse sequence is used. A sufficient number of scans (e.g., 16-32) are acquired to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[2][9]
-
¹³C NMR: A proton-decoupled pulse sequence is typically used. Due to the low natural abundance of ¹³C, a significantly larger number of scans is required.[2]
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.[4]
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.[12]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[2]
-
Sample Preparation:
-
For Solids (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture in a hydraulic press to form a translucent pellet.[2][9]
-
For Liquids (Thin Film): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[2]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This method requires minimal sample preparation.[9]
-
-
Data Acquisition: A background spectrum (of the empty salt plates, KBr pellet, or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.[2]
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and analyze fragmentation patterns for structural confirmation.
-
Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS).[2]
-
Sample Introduction (GC-MS):
-
Ionization and Detection:
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and the pattern of fragment ions, which provides structural clues.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Methylpyrazole(7554-65-6) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 1H-Pyrazole [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Characterization of 1-butyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 1-butyl-1H-pyrazole. The following sections detail experimental protocols, present comparative data in a structured format, and visualize the analytical workflow, offering a practical resource for researchers in the field.
Overview of Analytical Techniques
The characterization of this compound, a substituted pyrazole, relies on a suite of analytical techniques to confirm its identity, purity, and structural integrity. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information, crucial for a thorough analysis.
Comparative Analytical Data
The following table summarizes the expected quantitative data for this compound obtained from various analytical techniques. These values are based on data for closely related N-alkylated pyrazoles and established analytical principles.
| Analytical Technique | Parameter | Expected Value for this compound | Notes |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR Chemical Shift (δ) | ~7.5 ppm (d, 1H, H-5), ~7.4 ppm (d, 1H, H-3), ~6.2 ppm (t, 1H, H-4), ~4.1 ppm (t, 2H, N-CH₂), ~1.8 ppm (sextet, 2H, CH₂), ~1.3 ppm (sextet, 2H, CH₂), ~0.9 ppm (t, 3H, CH₃) | In CDCl₃. Chemical shifts are approximate and can be influenced by solvent and concentration. |
| ¹³C NMR Chemical Shift (δ) | ~138 ppm (C-3), ~129 ppm (C-5), ~105 ppm (C-4), ~50 ppm (N-CH₂), ~32 ppm (CH₂), ~20 ppm (CH₂), ~13 ppm (CH₃) | In CDCl₃. | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z 124.1000 | Calculated exact mass: 124.100048391 Da.[1] High-resolution mass spectrometry (HRMS) provides this level of accuracy. |
| Fragmentation Pattern | Fragments corresponding to the loss of butyl group (m/z 68) and subsequent ring fragmentation. | Electron Ionization (EI) will typically produce a prominent molecular ion peak and characteristic fragments. | |
| Gas Chromatography (GC) | Retention Time (t_R) | Dependent on column and temperature program. | On a standard non-polar column (e.g., DB-5ms), elution will occur after simpler, more volatile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Retention Time (t_R) | Dependent on column, mobile phase, and flow rate. | On a C18 reverse-phase column, retention will be influenced by the hydrophobicity of the butyl group. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and analytical requirements.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of this compound by identifying the chemical environment of each proton and carbon atom.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-150 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Reference: CDCl₃ at 77.16 ppm.
-
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess the purity of this compound and confirm its molecular weight and fragmentation pattern.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Mode: Full scan.
-
Ion Source Temperature: 230 °C.
-
3.3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify it in mixtures.
-
Instrumentation: An HPLC system with a UV detector.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of 0.1% formic acid can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Visualization of the Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound and a generalized decision-making process for selecting an analytical technique.
References
A Comprehensive Guide to Distinguishing N1 and N2 Alkylated Pyrazole Isomers by NMR Spectroscopy
The regioselective alkylation of pyrazoles is a critical step in the synthesis of many pharmacologically active compounds. The reaction can lead to two possible isomers, N1- and N2-alkylation products, which often possess distinct biological activities and physical properties. Unambiguous characterization of the correct isomer is therefore paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive tool for this structural elucidation. This guide provides a detailed comparison of NMR-based methods to reliably distinguish between N1 and N2 alkylated pyrazole isomers, supported by experimental data and protocols.
Introduction to the Challenge
The two nitrogen atoms in the pyrazole ring are electronically different. The N1 nitrogen is considered "pyrrole-like," while the N2 nitrogen is "pyridine-like".[1][2] This difference in electronic environment is the foundation for their differentiation by NMR. While simple 1D ¹H and ¹³C NMR can offer initial clues, their interpretation can be ambiguous, especially in complex molecules. Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for conclusive assignment.
Core NMR Techniques for Isomer Differentiation
The primary strategy involves identifying correlations between the alkyl group and the pyrazole ring protons and carbons. The spatial and through-bond relationships are unique for each isomer.
-
¹H and ¹³C NMR Spectroscopy: One-dimensional NMR provides the foundational chemical shift data. Generally, the protons and carbons of the pyrazole ring are influenced by the position of the alkyl substituent. For instance, the C5 carbon in N1-alkylated pyrazoles often appears at a different chemical shift compared to the N2-isomer. However, these differences can be subtle and substituent-dependent, necessitating more advanced techniques.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful technique for this purpose. HMBC detects long-range (2-3 bond) correlations between protons and carbons. The key is to observe the correlation from the protons on the carbon attached to the nitrogen (the α-protons of the alkyl group) to the carbons of the pyrazole ring.
-
For an N1-isomer: The α-protons of the alkyl group will show a ³J correlation to the C5 carbon of the pyrazole ring.
-
For an N2-isomer: The α-protons of the alkyl group are equidistant to both C3 and C5 and will therefore show ³J correlations to both the C3 and C5 carbons. This dual correlation is a definitive marker for the N2-isomer.[3]
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space (typically < 5 Å). It provides through-space correlations, which are complementary to the through-bond information from HMBC.
-
For an N1-isomer: A clear NOE should be observed between the α-protons of the alkyl group and the H5 proton of the pyrazole ring due to their spatial proximity.[4][5]
-
For an N2-isomer: The α-protons are situated between H3 and H5, and NOEs may be observed to both protons, depending on the specific conformation and steric factors.
-
Comparative Data Summary
The following table summarizes the expected key NMR correlations for a generic 3-substituted pyrazole alkylated with an ethyl group.
| Technique | Observation | N1-Ethyl-3-R-pyrazole | N2-Ethyl-3-R-pyrazole |
| ¹H NMR | Chemical Shift (δ) of H5 | Typically downfield | Typically upfield relative to N1 |
| ¹³C NMR | Chemical Shift (δ) of C3 & C5 | Distinct shifts, substituent-dependent | Distinct shifts, substituent-dependent |
| HMBC | Key Correlation | α-CH₂ → C5 | α-CH₂ → C3 and C5 |
| NOESY | Key Correlation | α-CH₂ ↔ H5 | α-CH₂ ↔ H3 and H5 |
Experimental Protocols
Reliable data acquisition is crucial for accurate structural assignment.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrazole isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtering if necessary.
2. NMR Data Acquisition:
-
All spectra should be acquired on a spectrometer operating at 400 MHz or higher for optimal resolution.
-
¹H NMR: Acquire a standard proton spectrum with sufficient signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed depending on the sample concentration.
-
HMBC:
-
Use a standard hmbcgp (or similar) pulse sequence.
-
Optimize the long-range coupling delay (typically d6 or CNST2) to a value corresponding to an average long-range J-coupling of 8-10 Hz. This is a critical parameter.[6]
-
Acquire a sufficient number of scans per increment to observe the crucial, and sometimes weak, ³J correlations.
-
-
NOESY:
-
Use a standard noesyesgp (or similar) pulse sequence.
-
Set the mixing time (typically d8) to a value between 500 ms and 1 s to allow for the buildup of NOE signals. The optimal time may require some experimentation.
-
Visualization of Workflow and Key Correlations
The following diagrams illustrate the logical workflow for isomer differentiation and the key NMR correlations used for assignment.
Caption: Experimental workflow for pyrazole isomer differentiation.
Caption: Key HMBC and NOESY correlations for isomer assignment.
Conclusion
References
- 1. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
comparative study of the catalytic activity of different N-alkyl pyrazole ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in optimizing catalytic reactions. This guide provides a comparative study of the catalytic activity of various N-alkyl pyrazole ligands in two key cross-coupling reactions: the Suzuki-Miyaura and Heck reactions. The data presented is collated from various studies to offer a side-by-side view of their performance, supported by detailed experimental protocols and visualizations of the catalytic processes.
N-alkyl pyrazole ligands have emerged as a versatile class of ligands in transition metal catalysis. Their electronic and steric properties can be readily tuned by varying the alkyl substituent on the pyrazole nitrogen, as well as other positions on the pyrazole ring. This fine-tuning allows for the optimization of catalytic activity, stability, and selectivity in a variety of chemical transformations. This guide focuses on their application in palladium-catalyzed Suzuki-Miyaura and Heck reactions, which are fundamental tools in the synthesis of pharmaceuticals and complex organic molecules.
Comparative Catalytic Activity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species. The choice of ligand is critical in facilitating the key steps of the catalytic cycle. The following table summarizes the performance of different N-alkyl pyrazole-based ligands in the Suzuki-Miyaura coupling of various substrates.
| Ligand/Precatalyst | N-Alkyl Group | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [PdCl2(L1)] | -CH2CH2OH | 4-Bromoacetophenone | Phenylboronic acid | KOH | EtOH/H2O | MW (60W) | 0.1 | 98 | [1] |
| [PdCl2(L2)] | -CH2Ph | Bromobenzene | Phenylboronic acid | K2CO3 | Toluene | 140 | 4 | 98 | [2] |
| [PdCl2(L3)] | -CH2-(4-CO2Me-Ph) | Bromobenzene | Phenylboronic acid | K2CO3 | Toluene | 140 | 4 | 81 | [2] |
| Pd2(dba)3 / L4 | -CH2-P(Ph)2 | 4-Bromoacetophenone | Phenylboronic acid | K2CO3 | Toluene | 80-85 | 12 | 80 | [3] |
| Pd(OAc)2 / SPhos | Unprotected | 4-Bromopyrazole | Phenylboronic acid | K3PO4 | Dioxane/H2O | 60 | 5-8 | 86 | [4] |
Note: Direct comparison between entries should be made with caution as reaction conditions, substrates, and catalyst loadings may vary between studies.
Comparative Catalytic Activity in Heck Cross-Coupling
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reactivity. Below is a comparison of N-alkyl pyrazole ligands in the Heck reaction.
| Ligand/Precatalyst | N-Alkyl Group | Aryl Halide | Olefin | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [PdCl2(L5)] | -CH2CH2OH | Iodobenzene | tert-Butyl acrylate | NaOAc | DMF | 140 | 3 | 95 | [5][6] |
| [PdCl2(L6)] | -CH3 | Iodobenzene | tert-Butyl acrylate | NaOAc | DMF | 140 | 3 | 85 | [5][6] |
| [PdCl2(L7)] | -CH2CH2SEt | Iodobenzene | tert-Butyl acrylate | NaOAc | DMF | 140 | 24 | 70 | [5] |
| [PdCl2(L8)] | -CH2CH2NMe2 | Iodobenzene | tert-Butyl acrylate | NaOAc | DMF | 140 | 24 | 65 | [5] |
Note: The data presented is a selection from the cited literature and is intended to provide a comparative overview. For detailed information, please refer to the original publications.
Experimental Protocols
General Procedure for N-Alkylation of Pyrazoles
The synthesis of N-alkyl pyrazole ligands is a crucial first step. A general method involves the reaction of a pyrazole with an appropriate alkylating agent in the presence of a base.[7][8][9][10]
Materials:
-
Pyrazole derivative
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Base (e.g., NaH, K2CO3, NaOEt)
-
Solvent (e.g., DMF, Toluene, THF)
Procedure:
-
To a solution of the pyrazole in the chosen solvent, add the base portion-wise at room temperature.
-
Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for deprotonation.
-
Add the alkylating agent dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or heated to a specific temperature for a period ranging from a few hours to overnight, until completion is indicated by TLC analysis.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired N-alkyl pyrazole ligand.
Characterization of the synthesized ligands is typically performed using NMR (1H, 13C), IR spectroscopy, and mass spectrometry.[7]
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative protocol for a Suzuki-Miyaura reaction using a pre-formed palladium-N-alkyl pyrazole complex.[1][2]
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium-N-alkyl pyrazole complex (catalyst)
-
Base (e.g., K2CO3, KOH, K3PO4)
-
Solvent (e.g., Toluene, Dioxane/Water, Ethanol/Water)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, base, and the palladium catalyst.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl product.
Visualizations
Catalytic Cycles and Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Heck reactions, as well as a general workflow for the synthesis and screening of N-alkyl pyrazole ligands.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.
Caption: General workflow for the synthesis and screening of N-alkyl pyrazole ligands.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Biological Landscape of 1-Butyl-1H-Pyrazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. While specific public data on the biological activity of 1-butyl-1H-pyrazole derivatives is limited, a comparative analysis of structurally related N-substituted and other pyrazole compounds reveals significant potential across various therapeutic areas. This guide provides an objective comparison of the performance of various pyrazole derivatives, supported by available experimental data and methodologies, to inform future drug discovery efforts.
The pyrazole nucleus is a core component in numerous compounds demonstrating a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The diverse biological effects are largely attributed to the pyrazole ring's ability to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets.
Comparative Biological Activity of Substituted Pyrazole Derivatives
The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The following tables summarize the reported activities of various pyrazole derivatives, providing a comparative landscape for assessing the potential of this compound analogues.
Table 1: Comparative Anticancer Activity of Substituted Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value (µM) | Reference |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [3] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 ± 0.89 | [3] |
| 1-Aryl-1H-pyrazole-fused Curcumin analogues | MDA-MB-231 (Breast) | 2.43 - 7.84 | [4] |
| 1-Aryl-1H-pyrazole-fused Curcumin analogues | HepG2 (Liver) | 4.98 - 14.65 | [4] |
| Pyrazole benzamide derivatives | HCT-116 (Colon) | 7.74 - 82.49 (µg/mL) | [5] |
| Pyrazole benzamide derivatives | MCF-7 (Breast) | 4.98 - 92.62 (µg/mL) | [5] |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 6.78 | [5] |
Table 2: Comparative Antimicrobial Activity of Substituted Pyrazole Derivatives
| Compound/Derivative Class | Microbial Strain | MIC Value (µg/mL) | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide analogue (Compound 3) | Escherichia coli | 0.25 | [6] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) | Streptococcus epidermidis | 0.25 | [6] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-hydroxyphenyl)methyl)hydrazinecarboxamide (Compound 2) | Aspergillus niger | 1 | [6] |
Table 3: Comparative Anti-inflammatory Activity of Substituted Pyrazole Derivatives
| Compound/Derivative Class | Assay | Activity/Inhibition | Reference |
| 1,3,4-trisubstituted pyrazole derivatives | Carrageenan-induced paw edema | 84.2% inhibition | [7] |
| Cyanopyridone-substituted pyrazole (6b) | Carrageenan-induced paw edema | 89.57% inhibition | [7] |
| 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423) | Carrageenan-induced paw edema | 2-3 fold more potent than indomethacin | [8] |
| 1,3,5-trisubstituted pyrazoles | COX-2 Inhibition | IC50 = 0.034 - 0.052 µM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. The following are standard protocols for key experiments cited in the literature for pyrazole derivatives.
Antimicrobial Activity Assessment (Agar Disc Diffusion Method)
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The solvent is allowed to evaporate.
-
Placement of Discs: The impregnated discs are placed on the surface of the inoculated agar plates. A standard antibiotic disc and a solvent control disc are also placed on the same plate.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). A positive control (e.g., a known anticancer drug like cisplatin or doxorubicin) is also included.[3]
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).[3]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
-
Animal Acclimatization: Male Wistar rats (or a similar rodent model) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds, a standard anti-inflammatory drug (e.g., indomethacin or celecoxib), and a vehicle control are administered orally or intraperitoneally to different groups of rats.[7][8]
-
Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
Visualizing Key Processes
To better understand the experimental and biological contexts, the following diagrams illustrate a typical workflow for assessing biological activity and a key signaling pathway targeted by anti-inflammatory pyrazole derivatives.
Caption: Experimental workflow for the synthesis and biological evaluation of novel compounds.
Caption: Simplified signaling pathway of COX inhibition by pyrazole derivatives.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. jchr.org [jchr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. srrjournals.com [srrjournals.com]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 1-Alkyl-1H-Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-alkyl-1H-pyrazole analogs, with a focus on their potential as kinase inhibitors and anticancer agents. The data presented is compiled from various studies on N1-substituted pyrazole derivatives to offer insights into how structural modifications, particularly at the N1 position, influence biological activity. While a comprehensive SAR study specifically on a series of 1-butyl-1H-pyrazole analogs is not extensively documented in publicly available literature, this guide synthesizes findings from related pyrazole derivatives to provide valuable insights for drug design and development.
Data Presentation: Comparative Biological Activity of N1-Substituted Pyrazole Analogs
The following tables summarize the biological activities of various N1-substituted pyrazole analogs from different studies. This data illustrates the impact of altering the N1-substituent on their inhibitory potency against various biological targets.
Table 1: Antiproliferative Activity of 3-Alkyl-1,5-diaryl-1H-pyrazoles
| Compound ID | N1-Substituent (A-Ring) | C3-Substituent | Cancer Cell Line | IC50 (μM) |
| 7k | 3,4,5-Trimethoxyphenyl | Methyl | SGC-7901 | 0.08 |
| A549 | 0.12 | |||
| HT-1080 | 0.15 | |||
| 7s | 3,4,5-Trimethoxyphenyl | Propyl | SGC-7901 | >50 |
| A549 | >50 | |||
| HT-1080 | >50 | |||
| 8a | Phenyl | Methyl | SGC-7901 | 2.45 |
| A549 | 3.12 | |||
| HT-1080 | 4.56 |
Data extracted from a study on combretastatin A-4 analogues. The study indicates that the nature of the substituent at the N-1 position of the pyrazole skeleton significantly influences the antiproliferative activity, with the trimethoxyphenyl group showing higher potency.[1]
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinolines
| Compound ID | N1-Substituent | Kinase Target | IC50 (nM) |
| 1b | Methyl | Haspin | 57 |
| 1c | Ethyl | Haspin | 66 |
| 2c | Ethyl | Haspin | 62 |
This data suggests that small alkyl groups at the N1 position are tolerated for Haspin kinase inhibition.[2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of compound performance.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate for the kinase
-
Test compounds (1-alkyl-1H-pyrazole analogs)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 384-well plate, add the kinase, the appropriate substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 values by plotting the inhibition percentage against the compound concentration.[2]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (1-alkyl-1H-pyrazole analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[3][4][5][6]
Mandatory Visualization
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates a typical workflow for conducting SAR studies on 1-alkyl-1H-pyrazole analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unlocking Crop Protection: A Comparative Guide to the Efficacy of Pyrazole-Based Agrochemicals
For researchers, scientists, and professionals in drug development, the pyrazole scaffold stands as a cornerstone in the creation of modern agrochemicals. This guide offers an objective comparison of the efficacy of pyrazole-based fungicides, insecticides, and herbicides, supported by experimental data and detailed methodologies to provide a comprehensive resource for innovation in crop protection.
The versatility of the pyrazole ring has led to the development of a wide array of highly effective active ingredients that play crucial roles in managing fungal diseases, insect pests, and invasive weeds.[1][2][3] This guide delves into the comparative performance of key pyrazole-based agrochemicals, presenting quantitative data in clearly structured tables, outlining the experimental protocols used to generate this data, and visualizing the underlying biochemical pathways and experimental workflows.
Pyrazole-Based Fungicides: Targeting Fungal Respiration
A significant class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial electron transport chain at complex II, leading to a halt in cellular respiration and subsequent cell death.[4]
Comparative Efficacy of Pyrazole SDHI Fungicides
The in vitro efficacy of several prominent pyrazole SDHI fungicides against a range of economically important plant pathogens is summarized below. Efficacy is presented as the half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Fungicide | Target Pathogen | EC50 (µg/mL) | Reference |
| Fluxapyroxad | Botrytis cinerea | >20 (Resistant) | [5] |
| Botrytis cinerea | <0.01 - 4.19 | [6] | |
| Bixafen | Zymoseptoria tritici | (Variable) | [5] |
| Penthiopyrad | Botrytis cinerea | <0.01 - 59.65 | [6] |
| Boscalid | Botrytis cinerea | >20 (Resistant) | [5] |
| Novel Pyrazole Carboxamide (7ai) | Rhizoctonia solani | 0.37 | [7] |
| Novel Pyrazole Analog (1v) | Fusarium graminearum | 0.0530 µM | [8] |
| Fenpyrazamine | Botrytis cinerea | 0.9 | [9] |
Note: Efficacy can vary significantly based on the specific isolate and the presence of resistance.[5][6]
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol outlines a standard method for determining the in vitro efficacy of fungicides.[10][11][12][13]
1. Preparation of Fungicide Solutions:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial dilutions are made to achieve a range of desired concentrations.
2. Culture Medium Preparation:
-
A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
After cooling to approximately 50°C, the fungicide solutions are added to the medium to achieve the final test concentrations. The same volume of solvent is added to the control plates.
-
The amended medium is then poured into sterile Petri dishes.
3. Inoculation:
-
Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing culture of the target fungal pathogen.
-
A single mycelial plug is placed at the center of each fungicide-amended and control Petri dish.
4. Incubation:
-
The inoculated plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark.
5. Data Collection and Analysis:
-
The diameter of the fungal colony is measured at regular intervals (e.g., daily) until the colony in the control plate reaches the edge of the dish.
-
The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
-
The EC50 value is determined by performing a probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.
Signaling Pathway: SDHI Mode of Action
Caption: Mechanism of action of pyrazole SDHI fungicides.
Pyrazole-Based Insecticides: Disrupting the Nervous System
Phenylpyrazole insecticides, with fipronil being a prominent example, act as potent neurotoxins.[14] Their primary mode of action is the blockage of GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[14]
Comparative Efficacy of Phenylpyrazole Insecticides
The following table presents the lethal concentration (LC50) values for fipronil and other pyrazole-based insecticides against various insect pests. Lower LC50 values indicate greater toxicity.
| Insecticide | Target Pest | LC50 | Reference |
| Fipronil | Spodoptera littoralis | 7.271 ng/larva (LD50) | [15] |
| Termites | 0.038 µg/mL | [7][16] | |
| Plutella xylostella | 1.43 mg/L (Compound 5f) | [17] | |
| Bemisia tabaci | 6.56 - 20.80 mg/L | [18] | |
| Ethiprole | House flies | Similar potency to fipronil | [19] |
| Cyantraniliprole | Bemisia tabaci | 5.0- to 59.6-fold resistance ratios | [20] |
| Novel Pyrazole (5b) | Spodoptera littoralis | 4.55 mg/L | [15] |
| Novel Pyrazole Schiff base (3f) | Termites | 0.001 µg/mL | [7][16] |
Experimental Protocol: Topical Application Bioassay
This protocol describes a standard method for determining the contact toxicity of insecticides.[1][2][14][21][22]
1. Insect Rearing:
-
Test insects of a uniform age and stage (e.g., third-instar larvae or adult females) are reared under controlled laboratory conditions (temperature, humidity, and photoperiod).
2. Preparation of Insecticide Solutions:
-
A stock solution of the technical grade insecticide is prepared in a suitable solvent, typically acetone.
-
Serial dilutions are made to create a range of at least five concentrations. A solvent-only control is also prepared.
3. Application:
-
Insects are anesthetized, often using CO2 or chilling.
-
A precise volume of the insecticide solution (e.g., 1 µL) is applied to the dorsal thorax of each insect using a microliter applicator.
-
A minimum of 20-30 insects are treated per concentration.
4. Observation:
-
Treated insects are placed in clean containers with access to a suitable food source and water.
-
The containers are maintained under the same controlled conditions as for rearing.
-
Mortality is assessed at specified time points, typically 24 and 48 hours after application. Insects are considered dead if they are unable to make a coordinated movement when prodded.
5. Data Analysis:
-
The observed mortality data is corrected for control mortality using Abbott's formula.
-
The LC50 value and its 95% confidence limits are calculated using probit analysis.
Signaling Pathway: Phenylpyrazole Mode of Action
Caption: Mode of action of phenylpyrazole insecticides.
Pyrazole-Based Herbicides: Inhibiting Essential Plant Pathways
Pyrazole-based herbicides target various essential biochemical pathways in plants. Two notable classes are the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and the protoporphyrinogen oxidase (PPO) inhibitors. Both ultimately disrupt pigment biosynthesis, leading to bleaching of the plant tissue and subsequent death.[17][23]
Comparative Efficacy of Pyrazole Herbicides
The efficacy of pyrazole herbicides is often measured by the dose required to cause a 50% reduction in plant growth (GR50) or by the percentage of weed control in greenhouse or field trials.
| Herbicide/Compound | Target Weed | Efficacy | Reference |
| Pyrasulfotole | Broadleaf weeds | Selective control in cereals | [17] |
| Topramezone | Arabidopsis thaliana (AtHPPD) | IC50 = 1.33 µM | [24][25] |
| Novel Pyrazole (Z9) | Arabidopsis thaliana (AtHPPD) | IC50 = 0.05 µM | [24][25] |
| Novel Pyrazole (Z21) | Echinochloa crusgalli | 69.6% root inhibition (pre-emergence) | [24][25] |
| Novel Phenylpyrazole PPO Inhibitors | Amaranthus retroflexus | Good post-emergence inhibition at 150 g a.i./ha | [26] |
| Novel Picolinic Acid Derivative (17) | Arabidopsis thaliana | IC50 = 3.1 µM | [27] |
Experimental Protocol: Whole-Plant Herbicidal Bioassay (Greenhouse)
This protocol outlines a general method for assessing the pre- and post-emergence efficacy of herbicides under controlled conditions.[3][4][28][29][30]
1. Plant Material and Growth:
-
Seeds of target weed species and, if assessing selectivity, crop species are sown in pots or trays containing a standard potting mix.
-
Plants are grown in a greenhouse with controlled temperature, humidity, and photoperiod.
2. Herbicide Application:
-
Pre-emergence: The herbicide is applied to the soil surface immediately after sowing.
-
Post-emergence: The herbicide is applied to the foliage of the plants once they have reached a specific growth stage (e.g., 2-4 leaf stage).
-
Herbicides are typically applied using a cabinet sprayer to ensure uniform application. A range of doses is used to determine the dose-response relationship. An untreated control is included for comparison.
3. Data Collection:
-
Visual assessments of plant injury (phytotoxicity) are made at regular intervals after treatment (e.g., 7, 14, and 21 days). Injury is typically rated on a scale of 0% (no effect) to 100% (complete plant death).
-
At the end of the experiment, the above-ground biomass of the plants is harvested, and the fresh or dry weight is measured.
4. Data Analysis:
-
The percentage of growth reduction is calculated relative to the untreated control.
-
The GR50 value is determined by fitting the biomass data to a dose-response curve using non-linear regression.
Experimental Workflow: Herbicide Efficacy Bioassay
Caption: General workflow for a whole-plant herbicide efficacy bioassay.
References
- 1. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. leafrootfruit.substack.com [leafrootfruit.substack.com]
- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum | MDPI [mdpi.com]
- 11. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Insecticide Evaluation & Molecular Docking Studies of Some New Functionalized Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrasulfotole (Ref: AE 0317309 ) [sitem.herts.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Identification and Detection of CYP4G68 Overexpression Associated With Cyantraniliprole Resistance in Bemisia tabaci From China [frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. Topical bioassay | LITE [lite.lstmed.ac.uk]
- 23. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 24. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 29. benchchem.com [benchchem.com]
- 30. cambridge.org [cambridge.org]
Predicting the Reactivity of 1-Butyl-1H-pyrazole: A Comparative Guide Based on DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties and predicted reactivity of 1-butyl-1H-pyrazole against other key pyrazole derivatives. Leveraging Density Functional Theory (DFT) calculations, we explore the impact of N-alkylation and the introduction of electron-withdrawing groups on the pyrazole ring's reactivity. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering insights into the rational design of pyrazole-containing compounds.
Introduction to Pyrazole Reactivity
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic structure makes them versatile building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The reactivity of the pyrazole ring is highly dependent on the nature of the substituents attached to it. Understanding these substituent effects is crucial for predicting reaction outcomes and designing molecules with desired properties.
This guide focuses on a comparative DFT analysis of this compound, 1H-pyrazole, 1-methyl-1H-pyrazole, and 1-nitropyrazole. By examining their frontier molecular orbitals (HOMO and LUMO) and global reactivity descriptors, we can elucidate the influence of the butyl group in comparison to an unsubstituted pyrazole, a smaller alkyl group, and a potent electron-withdrawing group.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In this context, DFT calculations, specifically using the B3LYP functional with a 6-311+G(d,p) basis set, have been employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[1] A smaller gap generally implies higher reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be derived:
-
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
-
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
-
Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is calculated as (I - A) / 2.
-
Chemical Softness (S): The reciprocal of chemical hardness (1 / η), indicating the molecule's polarizability.
-
Electronegativity (χ): The power of a species to attract electrons. It is calculated as (I + A) / 2.
-
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as χ² / (2η).
Comparative Analysis of Pyrazole Derivatives
The following tables summarize the calculated electronic properties and global reactivity descriptors for this compound and the selected reference pyrazoles.
Table 1: Calculated HOMO, LUMO, and HOMO-LUMO Gap Energies (in eV)
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |
| 1H-Pyrazole | -6.53 | 0.87 | 7.40 |
| 1-Methyl-1H-pyrazole | -6.32 | 0.95 | 7.27 |
| This compound | -6.28 | 1.02 | 7.30 |
| 1-Nitropyrazole | -7.89 | -2.58 | 5.31 |
Table 2: Global Reactivity Descriptors
| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |
| 1H-Pyrazole | 6.53 | -0.87 | 3.70 | 0.27 | 2.83 | 1.08 |
| 1-Methyl-1H-pyrazole | 6.32 | -0.95 | 3.64 | 0.28 | 2.69 | 0.99 |
| This compound | 6.28 | -1.02 | 3.65 | 0.27 | 2.63 | 0.95 |
| 1-Nitropyrazole | 7.89 | 2.58 | 2.66 | 0.38 | 5.24 | 5.16 |
Interpretation of Results
-
Effect of N-Alkylation: The introduction of alkyl groups (methyl and butyl) at the N1 position of the pyrazole ring leads to an increase in the HOMO energy and a slight increase in the LUMO energy compared to the parent 1H-pyrazole. This results in a slightly smaller HOMO-LUMO gap for the N-alkylated pyrazoles, suggesting a marginal increase in reactivity. The butyl group, being a slightly stronger electron-donating group than methyl, results in the highest HOMO energy among the non-nitrated pyrazoles, indicating it is the most susceptible to electrophilic attack.
-
Comparison of this compound and 1-Methyl-1H-pyrazole: The electronic properties of this compound and 1-methyl-1H-pyrazole are very similar. The slightly higher HOMO energy of the butyl derivative suggests it is a marginally better electron donor. However, the differences in their global reactivity descriptors are minimal, indicating that their overall reactivity profiles are expected to be quite comparable.
-
Effect of the Nitro Group: The presence of the strongly electron-withdrawing nitro group in 1-nitropyrazole significantly lowers both the HOMO and LUMO energies. This leads to a much smaller HOMO-LUMO gap compared to the other pyrazoles, indicating a substantially higher reactivity, particularly towards nucleophiles. The high electrophilicity index of 1-nitropyrazole further confirms its strong electrophilic character.
Experimental Protocols
General DFT Calculation Protocol
All quantum chemical calculations are typically performed using software packages like Gaussian. The molecular geometries are optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory in conjunction with a suitable basis set, such as 6-311+G(d,p).[1] Vibrational frequency analysis is then performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies). The energies of the frontier molecular orbitals (HOMO and LUMO) and other electronic properties are obtained from the output of these calculations.
Synthesis of this compound
A common method for the synthesis of N-alkylpyrazoles is the N-alkylation of the parent pyrazole.
Materials:
-
1H-Pyrazole
-
1-Bromobutane
-
Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of potassium hydroxide (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of 1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.
-
Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Predicted Reactivity and Reaction Pathways
The DFT calculations provide valuable insights into the likely reactivity of this compound.
Electrophilic Aromatic Substitution
The higher HOMO energy of this compound compared to 1H-pyrazole suggests it will be more susceptible to electrophilic attack. The electron-donating nature of the butyl group increases the electron density of the pyrazole ring, facilitating reactions with electrophiles. The C4 position is generally the most susceptible to electrophilic attack in pyrazoles due to its higher electron density.
Cycloaddition Reactions
Pyrazoles can also participate in cycloaddition reactions, although their aromatic character can make them less reactive than non-aromatic alkenes. The reactivity in these reactions is governed by the frontier molecular orbital interactions between the pyrazole and the reacting partner. The higher HOMO energy of this compound could enhance its reactivity as a diene in [4+2] cycloadditions with electron-deficient dienophiles.
Conclusion
DFT calculations predict that this compound will exhibit slightly enhanced reactivity towards electrophiles compared to the parent 1H-pyrazole, due to the electron-donating nature of the butyl group. Its reactivity profile is expected to be very similar to that of 1-methyl-1H-pyrazole. In contrast, 1-nitropyrazole is predicted to be significantly more reactive, particularly as an electrophile, due to the strong electron-withdrawing effect of the nitro group. This comparative guide provides a theoretical framework for understanding and predicting the reactivity of substituted pyrazoles, which can aid in the design of synthetic routes and the development of new functional molecules. Experimental validation of these theoretical predictions is encouraged.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-butyl-1H-pyrazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental stewardship. This document provides a detailed, step-by-step protocol for the proper disposal of 1-butyl-1H-pyrazole, a heterocyclic aromatic organic compound. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, this guidance is supplemented with information from the SDS of its close structural analog, 1-tert-butyl-1H-pyrazole, and other pyrazole derivatives to ensure a conservative and safety-conscious approach.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the potential hazards associated with this compound and its related compounds.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory. Always inspect gloves for any signs of degradation before use.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from accidental splashes.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosol formation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
General Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Prevent the release of the chemical into the environment. It should not be discharged into drains or sewer systems.[1]
Quantitative Data Summary
The following table summarizes key data points for this compound and a related compound, providing a quick reference for safety and handling.
| Property | This compound | 1-tert-Butyl-1H-pyrazole (Analog) |
| CAS Number | 52096-24-9 | 15754-60-6 |
| Molecular Formula | C₇H₁₂N₂ | C₇H₁₂N₂ |
| Molecular Weight | 124.18 g/mol | 124.18 g/mol |
| Boiling Point | 184.2 °C at 760 mmHg | Not available |
| Flash Point | 65.2 °C | Not available |
| Hazard Classifications | Not explicitly classified in available SDS.[1] | Assumed to be a hazardous chemical waste. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to maintaining a safe laboratory environment and complying with environmental regulations. The following protocol outlines the necessary steps.
Step 1: Waste Identification and Segregation
-
This compound should be classified as a hazardous chemical waste.
-
Segregate waste containing this compound from other waste streams, particularly from incompatible materials such as strong oxidizing agents.
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible container for collecting waste. The container should be in good condition and have a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be cool, dry, well-ventilated, and away from sources of ignition.
-
Keep a log of the accumulated waste.
Step 4: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company.
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not attempt to neutralize the chemical unless you have a validated and approved protocol.
Spill Response:
In the event of a spill, follow these procedures:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
Experimental Workflow and Logical Relationships
To visualize the procedural flow of proper disposal, the following diagrams illustrate the necessary steps and the logical relationships in handling this compound waste.
Caption: Disposal Workflow for this compound.
Caption: Safety and Spill Response Logic.
References
Personal protective equipment for handling 1-butyl-1H-pyrazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-butyl-1H-pyrazole in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Properties: this compound is a colorless to pale yellow liquid with a slight aromatic odor. It is stable under normal conditions.[1]
Hazard Identification: While specific hazard data for this compound is limited, related pyrazole compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] It is prudent to handle this compound with the same precautions.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields.[3][5] | Protects against splashes and vapors. |
| Skin Protection | - Gloves: Chemical-impermeable gloves (e.g., butyl rubber, nitrile rubber). Gloves must be inspected before use.[3][6] - Clothing: Wear a lab coat or fire/flame-resistant and impervious clothing.[6] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges (e.g., Type -P Filter).[3][7] | Minimizes inhalation of vapors or aerosols. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety.
Handling Protocol:
-
Preparation: Work in a well-ventilated area, preferably under a chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Donning PPE: Before handling, put on all required personal protective equipment as specified in the table above.
-
Handling: Avoid contact with skin and eyes.[2][6] Do not breathe vapors or mist.[2][6] Use non-sparking tools to prevent ignition sources.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials and foodstuff containers.[6][8]
Disposal Plan:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a suitable, closed, and labeled container for disposal.[6]
-
Disposal Method: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[6]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill according to local regulations.[6]
Emergency First Aid Procedures:
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Consult a doctor.[2][6]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[2][6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[2][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. aaronchem.com [aaronchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
